(R)-3-Octanol
Description
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3R)-octan-3-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
NMRPBPVERJPACX-MRVPVSSYSA-N |
SMILES |
CCCCCC(CC)O |
Isomeric SMILES |
CCCCC[C@@H](CC)O |
Canonical SMILES |
CCCCCC(CC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of (R)-3-Octanol in Insects: A Technical Guide
Executive Summary
(R)-3-Octanol is a chiral secondary alcohol that functions as a critical semiochemical in a multitude of insect species. Its roles are diverse, acting as an alarm pheromone, an allomone, and a kairomone, thereby mediating complex intra- and interspecific interactions. Most notably, it is a key component of the alarm pheromone cocktail in various ant species, particularly within the genus Crematogaster, where it elicits rapid defensive behaviors crucial for colony protection.[1][2][3] Beyond its pheromonal activity, this compound is a common volatile organic compound (VOC) from plants and fungi, serving as a cue for host location or as a repellent. For instance, it acts as a behavioral inhibitor for the predatory beetle Thanasimus formicarius, reducing its attraction to prey-related kairomones. This guide provides a comprehensive technical overview of the biological functions of this compound, presenting quantitative data from key studies, detailed experimental protocols for its analysis, and diagrams of the signaling pathways involved in its perception by insects.
Introduction to this compound
3-Octanol (B1198278) (C₈H₁₈O) is a fatty alcohol that exists as two enantiomers: (R)-(-)-3-octanol and (S)-(+)-3-octanol. The specific stereochemistry of the molecule is often critical for its biological activity, with insects frequently exhibiting differential responses to each enantiomer.[1] This compound is naturally occurring, found as a metabolite in various plants, such as mint and thyme, and is a common volatile emitted by fungi.[1][4] In the context of chemical ecology, 3-octanol is a versatile messenger, primarily recognized for its role as a semiochemical—a chemical substance that carries a message for an organism.
Biological Roles of this compound in Insects
The function of this compound is highly context-dependent, varying across different insect orders and ecological scenarios.
Alarm Pheromone in Hymenoptera
The most extensively documented role of 3-octanol is as an alarm pheromone in social Hymenoptera, especially ants.
-
Mechanism of Action: In ant species of the genus Crematogaster, 3-octanol is a major component of the mandibular gland secretion, often acting in synergy with other compounds like 3-octanone (B92607).[1][2][3][5] When released in response to a threat, these volatiles trigger a suite of alarm behaviors.
-
Behavioral Responses: The typical alarm response is rapid, dose-dependent, and designed to protect the colony.[1] It includes increased aggression, dispersal from the point of danger, and recruitment of nestmates to the location of the disturbance.[1] In Cremastogaster scutellaris, mandibular gland secretions containing 3-octanol and 3-octanone induce alarm on a trail, causing a concentration of workers around the alarm center.[3]
Kairomone and Allomone Activity in Coleoptera
In beetles, this compound can function as both a kairomone (benefiting the receiver) and an allomone (benefiting the emitter).
-
Host and Food Location: As a volatile from fungi, 3-octanol can act as a kairomone, guiding mycophagous insects to food sources.
-
Behavioral Inhibition: In a notable example of an allomonal effect, 3-octanol acts as a "bypass-trophic" signal for the predatory checkered beetle, Thanasimus formicarius. This beetle preys on conifer-feeding bark beetles. 3-Octanol, a volatile characteristic of angiosperm (non-host) plants, inhibits the predator's attraction to the aggregation pheromones and host-tree volatiles of its prey. This suggests the predator uses the absence of such compounds to identify suitable habitats for hunting. Strong antennal responses to 3-octanol have been confirmed in this species via Gas Chromatography-Electroantennographic Detection (GC-EAD).
Attractant and Repellent in Diptera
While the closely related compound 1-octen-3-ol (B46169) is more famously known as a potent attractant for many mosquito species, 3-octanol also elicits responses. The specific enantiomer is crucial, with the (R)- form of 1-octen-3-ol being generally more attractive.[6] Research on Aedes aegypti has shown that olfactory receptor neurons are sensitive to 3-octanol, although the response is significantly lower compared to (R)-1-octen-3-ol, highlighting the importance of the double bond for receptor activation in this species.[7] The response can also be species-specific; for example, 1-octen-3-ol is a known repellent for the southern house mosquito, Culex quinquefasciatus.[6]
Quantitative Analysis of Insect Responses
The physiological and behavioral effects of this compound are quantified using electrophysiological and behavioral assays. The data below illustrates typical findings.
Table 1: Electroantennography (EAG) Responses to 3-Octanol in Various Insect Species
| Insect Species | Sex | Compound Tested | Dose (µg) | Mean EAG Response (mV ± SE) | Reference |
| Aromia bungii (Red-necked Longhorn Beetle) | M | 3-Octanol | 100 | >0.8 | [8] |
| Aromia bungii (Red-necked Longhorn Beetle) | F | 3-Octanol | 100 | 0.4 - 0.8 | [8] |
| Thanasimus formicarius (Checkered Beetle) | M/F | 3-Octanol | N/A | Strong and consistent response | |
| Aedes aegypti (Yellow Fever Mosquito) | F | 3-Octanol | 10 | ~25 spikes/s | [7] |
| Aedes aegypti (Yellow Fever Mosquito) | F | (R)-1-octen-3-ol | 0.1 | ~100 spikes/s | [7] |
Note: Data for T. formicarius was qualitative ("strong response"). Data for A. aegypti is from Single Sensillum Recordings (SSR) and shows the significantly higher potency of the related (R)-1-octen-3-ol.
Table 2: Behavioral Responses to 3-Octanol and Related Compounds
| Insect Species | Assay Type | Compound & Concentration | Behavioral Outcome | Quantitative Result | Reference |
| Acromyrmex echinatior (Leaf-cutter Ant) | Behavioral Arena | 3-Octanol (25 ng) | Alarm/Attraction | Significantly more ants attracted to the stimulus | [9] |
| Drosophila melanogaster (Fruit Fly) | T-maze | 3-Octanol vs. Air | Avoidance (Learned) | Learning Index: 0.34 ± 0.02 | [10] |
| Caenorhabditis elegans (Nematode) | Repellent Assay | 100% Octanol | Repulsion / Escape | Measures escape response time (s) | [11] |
Note: C. elegans is included as a model organism demonstrating a common repellent assay methodology.
Olfactory Perception and Signaling Pathway
The detection of volatile compounds like this compound begins at the insect's peripheral olfactory organs, primarily the antennae and maxillary palps. These appendages are covered in porous, hair-like structures called sensilla, which house the olfactory receptor neurons (ORNs).[12][13]
The generally accepted mechanism for olfactory signal transduction is as follows:
-
Odorant Binding: Volatile molecules enter the sensillum lymph through cuticular pores.
-
Transport: Odorant Binding Proteins (OBPs) bind to the hydrophobic odorant molecules and transport them through the aqueous lymph to the dendritic membrane of an ORN.[13][14]
-
Receptor Activation: The odorant-OBP complex interacts with a specific Odorant Receptor (OR) protein. Insect ORs are typically heterodimers, consisting of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor (Orco).[1][12]
-
Signal Transduction: Upon binding, the ORx/Orco complex forms a ligand-gated non-selective cation channel, leading to the depolarization of the ORN membrane and the generation of an action potential.[15][16] In some cases, particularly for pheromones, G protein-mediated secondary messenger cascades may also be involved.[14]
-
Signal Processing: The electrical signal travels down the axon to a specific glomerulus within the antennal lobe of the insect's brain. This information is then processed and relayed to higher brain centers, such as the mushroom bodies, leading to a specific behavioral response.[1][13]
Experimental Methodologies
The identification and characterization of this compound's role in insects rely on a combination of chemical analysis, electrophysiology, and behavioral bioassays.
Chemical Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for separating, identifying, and quantifying volatile compounds from insect glands or headspace collections.[17][18]
Protocol: Solvent Extraction of Pheromone Glands
-
Gland Dissection: Anesthetize the insect (e.g., on ice) and carefully dissect the relevant gland (e.g., mandibular gland) under a microscope.
-
Extraction: Place the dissected gland(s) into a 1.5 mL glass vial containing a small, precise volume of a high-purity organic solvent (e.g., 50 µL of hexane).[17] An internal standard may be added for absolute quantification.
-
Incubation: Allow the glands to extract for a set period (e.g., 30 minutes to several hours) at room temperature or under gentle agitation.
-
Analysis: Withdraw 1 µL of the hexane (B92381) extract using a microsyringe and inject it into the GC-MS injector port.[17]
-
Identification: Identify 3-octanol by comparing its retention time and mass spectrum to that of an authentic this compound standard and to spectral libraries (e.g., NIST).[19]
Electrophysiological Analysis
Electroantennography (EAG): EAG measures the summated electrical potential from all responding ORNs on an antenna, providing a measure of the overall olfactory sensitivity to a given compound. It is an excellent screening tool.[20][21][22][23]
Protocol: Electroantennography (EAG) Bioassay
-
Insect Preparation: Anesthetize an insect (e.g., by chilling) and immobilize it on a stage (e.g., wax block), leaving the head and antennae free.[20]
-
Antenna Excision & Mounting: Carefully excise one antenna at its base. Mount the antenna between two glass capillary microelectrodes filled with an electrolyte solution (e.g., Ringer's solution). The reference electrode is placed at the base of the antenna (or in the head), and the recording electrode makes contact with the distal tip.[20][23][24]
-
Stimulus Delivery: Place the antenna preparation in a continuous stream of humidified, purified air to establish a stable baseline. A puff of air (e.g., 0.5 seconds) containing a known concentration of this compound is injected into the main airstream via a stimulus delivery pipette.[21]
-
Recording & Analysis: The resulting negative voltage deflection (the EAG response) is amplified, recorded, and measured in millivolts (mV). Responses are typically normalized by subtracting the response to a solvent-only control.[24]
Behavioral Bioassays
Olfactometer Assays: These assays are used to determine the behavioral valence of a compound (i.e., whether it is an attractant, repellent, or neutral). Common designs include Y-tube, T-maze, and four-arm olfactometers.[25][26][27]
Protocol: Y-Tube Olfactometer Bioassay
-
Apparatus Setup: A Y-shaped glass or plastic tube is connected to a purified, humidified air source. The air is split and flows down each of the two arms towards the base.
-
Stimulus Application: A filter paper treated with a specific dilution of this compound in a solvent is placed in the airflow of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).[28]
-
Insect Introduction: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect's choice is recorded when it walks a set distance into one of the arms. The time taken to make a choice may also be recorded. The positions of the treatment and control arms are regularly swapped to avoid positional bias.[28]
-
Analysis: After testing a sufficient number of insects (e.g., 50-100), the proportion of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared or binomial test) to determine if there is a significant preference or avoidance.
Conclusion and Future Directions
This compound is a semiochemical of significant ecological importance, mediating a wide array of insect behaviors from colony defense in ants to habitat selection in predatory beetles. Its activity is often highly specific to its chiral form and the ecological context in which it is presented. While its role as an alarm pheromone is well-established, its function as a kairomone and allomone highlights the intricate chemical communication networks that govern insect ecosystems.
Future research should focus on deorphanizing the specific odorant receptors responsible for detecting 3-octanol in various key species.[29] Understanding the precise molecular interactions at the receptor level will be crucial. Furthermore, exploring the synergistic or inhibitory effects of this compound when presented in complex natural blends can provide deeper insights into its true ecological function. From an applied perspective, this knowledge can be leveraged to develop novel, targeted pest management strategies, such as the creation of more effective attractants for trapping or repellents for crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Crematogaster - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Octanol | The Fragrance Conservatory [fragranceconservatory.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Assessment of Chemosensory Response to Volatile Compounds in Healthy, Aged, and Neurodegenerative Caenorhabditis elegans Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. slunik.slu.se [slunik.slu.se]
- 13. enlivenarchive.org [enlivenarchive.org]
- 14. researchgate.net [researchgate.net]
- 15. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 23. ockenfels-syntech.com [ockenfels-syntech.com]
- 24. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 25. researchgate.net [researchgate.net]
- 26. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 27. thehive.icipe.org [thehive.icipe.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
(R)-3-Octanol: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Octanol is a chiral secondary alcohol that contributes to the characteristic aroma of many natural substances, notably mushrooms and certain plants. Its specific stereochemistry is of significant interest due to the enantiomer-specific interactions of chiral molecules with biological systems. Understanding the natural sources and occurrence of this compound is crucial for its potential applications in the flavor and fragrance industry, as well as for its use as a chiral building block in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis.
Natural Sources of this compound
This compound is found in a variety of natural sources, primarily within the fungal and plant kingdoms.
Fungi: A significant source of 3-octanol (B1198278) is mushrooms, where it is a key component of their volatile aroma profile. Species such as Boletus edulis (porcini) and Lentinula edodes (shiitake) are known to produce this compound.[1][2][3][4][5] While the enantiomeric composition of 3-octanol in these mushrooms is not always explicitly determined in all studies, research on the related C8 alcohol, 1-octen-3-ol, has shown a high enantiomeric excess of the (R)-enantiomer in many edible mushroom species.[6] This suggests that the biosynthetic pathways in these fungi may preferentially produce the (R)-enantiomer of 3-octanol as well. The biosynthesis is believed to occur through the enzymatic oxidation of linoleic acid by lipoxygenase and hydroperoxide lyase.[6]
Plants: Several plant species are known to contain 3-octanol. Notably, Mentha arvensis (wild mint or corn mint) is a significant commercial source for natural 3-octanol, which is obtained through fractional distillation of its essential oil.[7][8] Other herbs, such as thyme, are also reported to contain 3-octanol.[9]
Quantitative Data on 3-Octanol Occurrence
The concentration of 3-octanol in natural sources can vary depending on the species, growth stage, and processing methods. The following table summarizes available quantitative data. It is important to note that many studies do not specify the enantiomeric ratio of 3-octanol.
| Natural Source | Sample Type | Analytical Method | Concentration / Relative Abundance | Enantiomeric Ratio (R:S) | Reference(s) |
| Lentinula edodes (Shiitake) | Mature Fruiting Body (P-3) | SDE-GC-MS | Highest concentration among growth stages | Not Specified | [2][3][4] |
| Lentinula edodes (Shiitake) | Fresh | HS-SPME-GC-MS | Major volatile compound | Not Specified | [5] |
| Boletus edulis (Porcini) | Fresh | HS-SPME-GC-MS | 12.08 ± 2.45 ng/g | Not Specified | [10] |
SDE-GC-MS: Simultaneous Distillation-Extraction coupled with Gas Chromatography-Mass Spectrometry HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry
Experimental Protocols
The extraction and analysis of this compound from natural sources typically involve the isolation of volatile compounds followed by chiral gas chromatography to separate the enantiomers.
Generalized Protocol for Extraction and Chiral Analysis of 3-Octanol from Mushrooms
This protocol provides a general workflow for the extraction of 3-octanol from a mushroom matrix using Headspace Solid-Phase Microextraction (HS-SPME) and subsequent analysis by chiral GC-MS.
1. Materials and Reagents:
-
Fresh mushroom sample (e.g., Boletus edulis)
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of 3-octanol)
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX™ or gamma-DEX™)
-
Standard of racemic 3-octanol
-
Standard of this compound (if available for peak identification)
2. Sample Preparation:
-
Homogenize a known weight of the fresh mushroom sample (e.g., 5 g) in a blender or with a mortar and pestle.
-
Transfer the homogenized sample to a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add a saturated solution of NaCl (e.g., 2 mL) to increase the volatility of the analytes by the salting-out effect.
-
Immediately seal the vial with the screw cap and septum.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Maintain the extraction for a defined period (e.g., 30 minutes) at the set temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
4. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Set to a high temperature (e.g., 250°C) for thermal desorption of the analytes from the SPME fiber. Operate in splitless mode for a short period (e.g., 1-2 minutes) to ensure complete transfer of the analytes to the column.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An example program for a chiral column could be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 2°C/minute.
-
Ramp to 220°C at a rate of 10°C/minute and hold for 5 minutes. (Note: The temperature program must be optimized for the specific chiral column and analytes of interest.)
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification of 3-octanol and its enantiomers.
-
Identification: Identify 3-octanol by comparing its mass spectrum and retention time with that of a pure standard. The enantiomers will have identical mass spectra but different retention times on the chiral column.
-
Quantification: Quantify the (R)- and (S)-3-octanol by integrating the peak areas of their respective chromatographic peaks and comparing them to the peak area of the internal standard. The enantiomeric ratio can be calculated from the peak areas of the two enantiomers.
Visualizations
Experimental Workflow for Chiral Analysis of 3-Octanol from Mushrooms
Caption: Workflow for the analysis of this compound.
Conclusion
This compound is a naturally occurring chiral alcohol found in various fungi and plants, with mushrooms and Mentha arvensis being notable sources. While quantitative data on its enantiomeric excess in these sources is still emerging, the prevalence of (R)-enantiomers for related C8 alcohols in fungi suggests a biosynthetic preference for this stereoisomer. The provided experimental protocol offers a robust framework for the extraction and chiral analysis of 3-octanol, which is essential for further research into its natural occurrence, biosynthesis, and potential applications. This guide serves as a valuable resource for professionals in research and drug development who are interested in the stereospecific aspects of natural products.
References
- 1. hermitageoils.com [hermitageoils.com]
- 2. Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes) -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jindaldrugs.com [jindaldrugs.com]
- 8. bulkaroma.com [bulkaroma.com]
- 9. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereochemistry and Chirality of 3-Octanol (B1198278)
This guide provides a comprehensive overview of the stereochemistry and chirality of 3-octanol, a secondary alcohol that serves as a fundamental model for understanding stereoisomerism in organic chemistry and drug development. We will delve into the distinct properties of its enantiomers, detailed experimental protocols for their synthesis and separation, and the broader implications of its chirality.
Introduction to the Chirality of 3-Octanol
3-Octanol (C₈H₁₈O) is a chiral molecule due to the presence of a stereocenter at the third carbon atom.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃).[1] This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-3-octanol and (S)-3-octanol.[1]
While these enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, they differ in their interaction with plane-polarized light and with other chiral molecules, including biological receptors.[1][2][3] This stereospecificity is of paramount importance in biological systems.[1] Although not a pharmaceutical itself, the principles of 3-octanol's stereochemistry are directly applicable to the development of chiral drugs, where often only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or cause adverse effects.[1]
Data Presentation: Physicochemical Properties
The racemic mixture and the individual enantiomers of 3-octanol share many physical properties but are distinct in their optical activity.[1] The following table summarizes key quantitative data for 3-octanol.
| Property | Racemic (±)-3-Octanol | (S)-(+)-3-Octanol | (R)-(-)-3-Octanol | References |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | [4][5][6] |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol | [4][5][6] |
| CAS Number | 589-98-0 | 22658-92-0 | 70492-66-9 | [4][7][8][9] |
| Melting Point | -45 °C | - | - | [6][7][10] |
| Boiling Point | 175 °C | - | - | [6][7][10] |
| Density | ~0.818 g/mL | - | - | [6][7][11] |
| Refractive Index (nD) | ~1.427 | - | - | [6][7][11] |
| Specific Rotation [α]D | 0° | Positive (+) | Negative (-) | [1][3][12] |
Experimental Protocols
The preparation and analysis of enantiomerically pure 3-octanol are crucial for studying its stereospecific biological activities.[1]
Synthesis of Racemic 3-Octanol via Reduction of 3-Octanone (B92607)
This protocol describes a general method for synthesizing racemic 3-octanol.
Objective: To synthesize 3-octanol by the reduction of 3-octanone using sodium borohydride (B1222165).[13]
Materials:
-
3-octanone
-
Ethanol (B145695) (95%)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (5% HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 19.2 g (0.15 mol) of 3-octanone in 270 ml of 95% ethanol in a flask and cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 ml of water.
-
Add the sodium borohydride solution in portions to the well-stirred 3-octanone solution.
-
Add 27 ml of 15M ammonium hydroxide and remove the ice bath.
-
Continue stirring at room temperature for 3 hours.
-
Concentrate the reaction mixture to near dryness using a rotary evaporator.
-
Partition the residue between 250 ml of chloroform and 250 ml of water.
-
Separate the organic layer, and extract the aqueous layer twice more with 200 ml portions of chloroform.
-
Combine the organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting liquid residue by vacuum distillation to yield pure 3-octanol.[13]
Resolution of Racemic 3-Octanol via Lipase-Catalyzed Transesterification
This protocol provides a method for the kinetic resolution of racemic 3-octanol.
Objective: To resolve racemic 3-octanol into its (R) and (S) enantiomers using a lipase-catalyzed transesterification.[1]
Materials:
-
Racemic 3-octanol
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Buffer solution for quenching
Procedure:
-
In a dry flask, dissolve racemic 3-octanol in anhydrous hexane.
-
Add the immobilized lipase and the acyl donor to the solution.
-
Incubate the mixture on a shaker at a controlled temperature. The lipase will selectively acylate one of the enantiomers (e.g., the R-enantiomer) to form an ester.
-
Monitor the reaction progress using chiral gas chromatography to determine the enantiomeric excess (e.e.) of the remaining alcohol and the newly formed ester.
-
Quench the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separate the unreacted 3-octanol enantiomer from the ester derivative by flash column chromatography.
-
The ester can then be hydrolyzed back to the other 3-octanol enantiomer if desired.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Objective: To separate and quantify the (R) and (S) enantiomers of a 3-octanol sample.[14][15]
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).[14]
-
Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[14][15]
-
Carrier gas (e.g., hydrogen or helium).[14]
-
Sample of 3-octanol (racemic or enantiomerically enriched), diluted in a suitable solvent (e.g., dichloromethane).[14]
-
Acetic acid and iodine for derivatization (optional but recommended for improved resolution).[11][15]
Procedure:
-
Derivatization (Acetylation): To improve volatility and resolution, the hydroxyl group of 3-octanol can be acetylated. Mix the 3-octanol sample with acetic acid and a catalytic amount of iodine. Heat the mixture, then dissolve in dichloromethane (B109758) for injection.[11][15]
-
GC Analysis:
-
Data Analysis:
Relevance in Drug Development and Biological Systems
The stereochemistry of 3-octanol provides a clear model for the importance of chirality in drug development. Many pharmaceuticals are chiral, and their biological effects are often stereospecific. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a fundamental principle of pharmacology.
For instance, a generalized signaling pathway for a G-protein coupled receptor (GPCR) can illustrate this concept. One enantiomer of a chiral ligand (the eutomer) may bind effectively to the receptor's active site, triggering a downstream signaling cascade, while the other enantiomer (the distomer) may have a poor fit, resulting in lower activity or even an antagonistic effect.
Conclusion
3-Octanol serves as an exemplary model for understanding the fundamental principles of stereochemistry. For professionals in drug development and related scientific fields, the concepts illustrated by 3-octanol—enantioselective synthesis, resolution techniques, and stereospecific biological activity—are of critical importance. The ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical research, essential for developing safer and more effective therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. 3-Octanol [webbook.nist.gov]
- 5. 3-Octanol [webbook.nist.gov]
- 6. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Octanol - Wikipedia [en.wikipedia.org]
- 8. (+)-3-Octanol | C8H18O | CID 6999002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Buy 3-Octanol | 589-98-0 [smolecule.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
(R)-3-Octanol: A Fungal Volatile Organic Compound Orchestrating Interkingdom Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-Octanol, a chiral eight-carbon volatile organic compound (VOC), is a significant secondary metabolite produced by a diverse range of fungi. This multifaceted molecule acts as a semiochemical, mediating complex interactions between fungi, plants, and insects. As a key component of the fungal volatilome, this compound can influence fungal development, modulate plant defense mechanisms, and serve as an attractant or repellent for various insect species. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the signaling pathways it triggers, and its diverse biological effects. Detailed experimental protocols for its analysis and the study of its functions are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms to support further research and potential applications in agriculture and drug development.
Biosynthesis of this compound in Fungi
The biosynthesis of this compound in fungi originates from the oxidative metabolism of linoleic acid, a common fatty acid. The pathway involves a series of enzymatic reactions, primarily catalyzed by lipoxygenases (LOXs), hydroperoxide lyases (HPLs), and alcohol dehydrogenases (ADHs) or short-chain dehydrogenases/reductases (SDRs).
The initial step involves the oxygenation of linoleic acid by a lipoxygenase to form a hydroperoxide intermediate. This is subsequently cleaved by a hydroperoxide lyase to yield 3-octanone. The final and crucial step for the production of the specific (R)-enantiomer is the stereoselective reduction of the ketone group of 3-octanone. This reaction is catalyzed by specific fungal alcohol dehydrogenases or short-chain dehydrogenases/reductases, which exhibit a preference for producing the (R)-configuration.
Regulation of this compound Biosynthesis
The production of this compound and other oxylipins in fungi is intricately regulated by complex signaling networks that respond to environmental cues. G-protein coupled receptors (GPCRs) on the fungal cell surface can detect external signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways are key components of this signal transduction, relaying information to the nucleus to modulate the expression of genes involved in secondary metabolism, including those encoding the enzymes for this compound biosynthesis.
Biological Effects and Signaling Perception
This compound elicits a range of biological responses in different organisms, acting as a chemical messenger in the ecosystem.
Effects on Plants
Fungal-derived this compound can be perceived by plants, leading to the activation of their defense signaling pathways. This "priming" effect can enhance the plant's resistance to subsequent pathogen attacks. The perception of this compound can trigger a cascade of intracellular events, including the production of reactive oxygen species (ROS), activation of MAPK pathways, and modulation of phytohormone signaling, particularly involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). This ultimately leads to the transcriptional reprogramming of defense-related genes.
Effects on Insects
In insects, this compound is detected by olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. The binding of this compound to specific odorant receptors (ORs), which can be either G-protein coupled or ionotropic, triggers a signal transduction cascade. This can lead to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. The signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response, which can be attraction or repulsion depending on the insect species and the concentration of the compound.[1]
Quantitative Data
The production of this compound varies significantly among different fungal species and is influenced by culture conditions. Similarly, its biological effects are often concentration-dependent.
Table 1: Production of this compound by Various Fungal Species
| Fungal Species | Growth Conditions | This compound Production | Reference |
| Trichoderma harzianum | Liquid Culture | Detected | [2] |
| Penicillium expansum | - | Detected | |
| Aspergillus flavus | - | Detected | [3] |
| Fusarium oxysporum | - | Detected | [4] |
| Agaricus bisporus | - | Detected |
Note: Quantitative data for this compound production is often reported as part of a complex volatile profile. The table indicates the detection of 3-octanol (B1198278), with the stereochemistry not always specified in all studies.
Table 2: Effective Concentrations of 3-Octanol for Biological Activities
| Target Organism | Biological Effect | Effective Concentration | Reference |
| Drosophila melanogaster | Olfactory Adaptation | 37.4 µL in 40.3 g paraffin (B1166041) oil | [5] |
| Culex quinquefasciatus | Repellency | 1% solution | [6] |
| Tobacco Plants | Induction of Systemic Acquired Resistance | 100 mM | [7] |
| Fusarium oxysporum f. sp. lycopersici | Mycelial Growth Inhibition (EC50) | 8.1 - 9.3 ng/mL | [4] |
| Penicillium camemberti | Spore Germination Inhibition | 100 µM (transient), 3 mM (total) | [8] |
Experimental Protocols
Collection and Analysis of Fungal Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a non-invasive method for the collection and analysis of VOCs from fungal cultures.
Methodology:
-
Fungal Culture: Grow the fungal species of interest on a suitable solid or liquid medium in a sealed headspace vial. Include a control vial with only the medium.
-
SPME Fiber Selection: Choose an appropriate SPME fiber coating based on the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatiles.
-
Headspace Sampling: Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the fungal culture for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Separation: The desorbed compounds are separated on a GC column (e.g., a non-polar or medium-polar column). Use a suitable temperature program to achieve good separation.
-
Detection: The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification.
-
-
Data Analysis: Identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley). Quantify the compounds using internal or external standards.
Electroantennography (EAG) for Insect Olfactory Response
EAG is an electrophysiological technique used to measure the overall response of an insect's antenna to volatile compounds.
Methodology:
-
Insect Preparation: Immobilize an insect and carefully excise an antenna.
-
Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.
-
Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., mineral oil or hexane). Apply a known amount of each dilution onto a filter paper strip placed inside a Pasteur pipette.
-
Stimulus Delivery: Deliver a puff of air through the pipette, carrying the odorant over the antenna.
-
Data Recording and Analysis: Record the electrical potential difference (the EAG response) generated by the antenna. Measure the amplitude of the response for each concentration and plot a dose-response curve.
Analysis of Plant Defense Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the expression of plant defense-related genes in response to this compound exposure.
Methodology:
-
Plant Treatment: Expose plants to a known concentration of volatile this compound in a sealed chamber for a specific duration. Include a control group exposed to the solvent only.
-
RNA Extraction: Harvest plant tissue (e.g., leaves) at different time points after exposure and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin).
-
Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Conclusion and Future Perspectives
This compound is a pivotal fungal VOC that plays a significant role in shaping ecological interactions. Its biosynthesis from linoleic acid and its perception by plants and insects involve complex and finely regulated enzymatic and signaling pathways. The quantitative and methodological details provided in this guide offer a solid foundation for researchers and professionals to further explore the fundamental biology and potential applications of this fascinating molecule. Future research should focus on identifying the specific enzymes and receptors involved in its production and perception, as well as elucidating the intricate regulatory networks that govern these processes. A deeper understanding of the role of this compound in interkingdom communication will undoubtedly open up new avenues for the development of novel strategies in sustainable agriculture and for the discovery of new drug targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]
- 4. Profiling of volatile organic compounds produced by clinical Aspergillus isolates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - 3-octanol olfactory adaptation in Drosophila - figshare - Figshare [figshare.com]
- 6. Separation and identification of volatile compounds from liquid cultures of Trichoderma harzianum by GC-MS using three different capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The SDR (Short-Chain Dehydrogenase/Reductase and Related Enzymes) Nomenclature Initiative - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Octanol as an Alarm Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-Octanol is a chiral secondary alcohol that functions as a potent alarm pheromone in numerous insect species, most notably within the ant subfamily Myrmicinae. Secreted from the mandibular glands, this semiochemical plays a critical role in colony defense, eliciting rapid and coordinated behaviors such as aggression, attraction, and increased locomotion. This technical guide provides an in-depth analysis of the function of this compound, consolidating quantitative data on its behavioral effects, detailing the experimental protocols for its study, and outlining the current understanding of the signaling pathways involved in its perception. While the bioactivity of this compound is well-established, significant research opportunities remain in elucidating the specific olfactory receptors, downstream signaling cascades, and the complete biosynthetic pathway of this crucial infochemical.
Introduction to this compound
3-Octanol (B1198278) (C₈H₁₈O) is a volatile organic compound that exists as two enantiomers: (R)-(-)-3-octanol and (S)-(+)-3-octanol.[1] In the context of chemical ecology, the (R)-enantiomer has been identified as the biologically active component of the alarm pheromone in several ant species, particularly within the genus Myrmica.[1] It is a key component of a complex chemical blend often found in the mandibular gland secretions of these insects.[1] When released in response to a threat, this compound acts as an intraspecific signal, warning nestmates of danger and orchestrating a collective defensive response.[2] This pheromone often acts in synergy with other compounds, such as 3-octanone, to produce a full and nuanced alarm response.[3]
Quantitative Data on Behavioral Responses
The behavioral responses to this compound are dose-dependent, although detailed dose-response curves are not extensively available in the literature. The following tables summarize the available quantitative data on the presence of 3-octanol in ant mandibular glands and its observed behavioral effects.
Table 1: Quantification of 3-Octanol in Ant Mandibular Glands
| Species | Compound | Quantity per Worker | Reference |
| Crematogaster mimosae | 3-Octanone | 88 ng | [3] |
| 3-Octanol | 75 ng | [3] | |
| Crematogaster negriceps | 3-Octanone | 32 ng | [3] |
| 3-Octanol | 83 ng | [3] | |
| Myrmica brevinodis | 3-Octanone | 1.6 µg | [4] |
| 3-Octanol | 0.7 µg | [4] |
Table 2: Behavioral Responses to Synthetic 3-Octanol
| Species | Compound(s) | Dosage/Concentration | Observed Behavior | Reference |
| Myrmica scabrinodis | This compound | Not specified | Attractant | [1] |
| (S)-3-Octanol | Not specified | Inactive | [1] | |
| This compound + 3-Octanone | Not specified | Enhanced attraction | [1] | |
| Acromyrmex echinatior | 3-Octanol | 25 ng | Mandible opening response | [5] |
| Crematogaster mimosae & C. negriceps | 3-Octanone and 3-Octanol (1:1 or 1:3 mixture) | Not specified | Alarm behavior identical to crushed heads | [3] |
Experimental Protocols
The study of this compound as an alarm pheromone involves a combination of chemical analysis, behavioral bioassays, and electrophysiological recordings.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for identifying and quantifying the volatile compounds in insect glandular secretions.
-
Pheromone Extraction:
-
Worker ants are anesthetized by cooling.
-
The mandibular glands are dissected under a microscope. For whole-head extracts, heads are separated from the body.
-
The glands or heads are placed in a vial with a minimal amount of a suitable solvent (e.g., hexane (B92381) or diethyl ether).[3]
-
The tissue is crushed to release the glandular contents.
-
The resulting solution is filtered or centrifuged to remove solid debris.[6]
-
-
GC-MS Analysis:
-
A small volume of the extract is injected into the GC-MS instrument.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-1).[7]
-
The temperature of the column is gradually increased (e.g., from 40°C to 330°C at 10°C/min) to separate the compounds based on their boiling points and interactions with the column's stationary phase.[6]
-
As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries and authentic standards.[3]
-
Behavioral Bioassays
Behavioral assays are used to determine the biological activity of identified compounds. A common method is the olfactometer assay.
-
Olfactometer Assay:
-
An olfactometer (e.g., a Y-tube or four-arm olfactometer) is used to present ants with a choice of different air streams.
-
A single ant or a group of ants is introduced at the downwind end of the olfactometer.
-
The movement of the ants is observed and recorded. Quantifiable behaviors include the time spent in each arm of the olfactometer, the number of entries into each arm, and changes in locomotion speed and turning rate (sinuosity).[1]
-
The setup is cleaned thoroughly between trials to avoid cross-contamination.
-
Electrophysiology: Single Sensillum Recording (SSR)
SSR allows for the direct measurement of the response of individual Olfactory Sensory Neurons (OSNs) to specific odorants.
-
Preparation:
-
Recording:
-
A sharp recording electrode (e.g., tungsten) is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna using a micromanipulator.[9]
-
The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is amplified and recorded.
-
A continuous stream of purified air is passed over the antenna.
-
A puff of air carrying the vapor of this compound is introduced into the main air stream.
-
The change in the firing rate of the OSNs in response to the stimulus is measured.[8]
-
Signaling Pathway
The perception of this compound begins at the peripheral olfactory system of the ant, located in the antennae. The precise olfactory receptor and downstream signaling cascade for this compound have not yet been fully elucidated, but the general mechanism of insect olfaction provides a framework.
-
Odorant Binding: Volatile this compound molecules enter the sensilla on the ant's antenna through pores in the cuticle. Inside the sensillum, the hydrophobic pheromone molecule is thought to be bound by an Odorant Binding Protein (OBP). OBPs are small, soluble proteins that transport odorants through the aqueous sensillum lymph to the dendritic membrane of the OSNs.[10]
-
Receptor Activation: The OBP-(R)-3-Octanol complex interacts with a specific Odorant Receptor (OR) embedded in the membrane of an OSN. Ant ORs are a large and diverse family of G-protein coupled receptors (GPCRs).[2][11] The binding of the pheromone to its specific OR is believed to induce a conformational change in the receptor protein.
-
Signal Transduction: The activated OR is thought to initiate an intracellular signaling cascade. While the specifics for alarm pheromones are still under investigation, in many insect olfactory systems, this involves the activation of a G-protein.[12] This can lead to the production of second messengers, such as cyclic AMP (cAMP), which in turn open ion channels in the OSN membrane.[13] The influx of ions depolarizes the neuron, generating an action potential.
-
Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the ant's brain. There, the axons of all the OSNs that express the same OR converge onto a single spherical structure called a glomerulus.[14] This spatial organization creates a specific pattern of glomerular activation for a given odor. This information is then processed by projection neurons and relayed to higher brain centers, such as the mushroom bodies and lateral horn, leading to a behavioral response.[14][15]
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in ant mandibular glands has not been fully elucidated. However, it is likely derived from fatty acid metabolism. Short-chain alcohols in insects can be produced from fatty acyl-CoA precursors.
-
Hypothesized Pathway:
-
Fatty Acid Synthesis: The biosynthesis likely begins with the production of a fatty acid, such as caprylic acid (octanoic acid), via the fatty acid synthase (FAS) complex.
-
Activation: The fatty acid is then activated to its coenzyme A ester, octanoyl-CoA.
-
Reduction/Modification: A series of enzymatic steps, likely involving reductases and/or hydratases, would be required to convert octanoyl-CoA to this compound. The specific enzymes, particularly the one responsible for the stereospecific reduction to the (R)-enantiomer, are currently unknown. Fatty Acyl-CoA Reductases (FARs) are known to produce primary alcohols from fatty acyl-CoAs in other insects, but the pathway to a secondary alcohol like 3-octanol is less clear.[9][16]
-
Further research is needed to identify the specific enzymes and intermediate steps in this biosynthetic pathway.
Conclusion and Future Directions
This compound is a well-established and critical component of the alarm communication system in many ant species. Its ability to elicit rapid and coordinated defensive behaviors underscores its importance for colony survival. While significant progress has been made in identifying its presence and general function, several key areas require further investigation to provide a complete understanding:
-
Quantitative Behavioral Studies: Detailed dose-response studies are needed to precisely correlate concentrations of this compound with specific behavioral outputs.
-
Receptor Identification: The specific odorant receptor(s) that bind this compound need to be identified and characterized. This will be a crucial step in understanding the molecular basis of its perception.
-
Signaling Cascade Elucidation: The downstream signaling components, including the specific G-proteins and second messengers involved in the this compound response, remain to be discovered.
-
Biosynthetic Pathway Mapping: The complete enzymatic pathway for the biosynthesis of this compound from its precursors in the mandibular glands is a significant knowledge gap.
Addressing these research questions will not only advance our fundamental understanding of insect chemical communication but also has the potential to inform the development of novel pest management strategies that target and manipulate these essential behavioral pathways. The specificity of the (R)-enantiomer also presents opportunities for the development of highly targeted semiochemical-based control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Alarm pheromone processing in the ant brain: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cammaerts, M. C. - AntCat [antcat.org]
- 7. Neural pathways for the processing of alarm pheromone in the ant brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 9. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. G proteins and pheromone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Alarm pheromone processing in the ant brain: an evolutionary perspective [frontiersin.org]
- 15. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Chemical Messenger: A Technical Guide to 3-Octanol in Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Octanol (B1198278), a volatile C8 alcohol, has emerged as a significant semiochemical in the intricate communication networks of the natural world. First identified as a component of fungal and plant volatiles, its role in chemical ecology has expanded to encompass critical functions as an insect alarm pheromone, a kairomone for host-seeking hematophagous insects, and a key component of mammalian odor profiles. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted roles of 3-octanol, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The chirality of 3-octanol, existing as (R)-(-)- and (S)-(+)-enantiomers, often dictates its biological activity, adding a layer of complexity and specificity to its ecological functions. Understanding the chemical ecology of 3-octanol offers valuable insights for the development of novel pest management strategies and tools for monitoring disease vectors.
Discovery and Historical Context
The formal discovery of 3-octanol is not attributed to a single definitive event but rather evolved from the broader advancements in organic chemistry and natural product analysis. Initially identified as a constituent of various essential oils and fungal volatile organic compounds (VOCs), its significance in chemical ecology began to be unraveled through studies on insect behavior and olfaction. A pivotal moment in its history was the identification of 3-octanol as a key component of the alarm pheromone in several ant species, particularly within the genus Crematogaster.[1] This discovery opened the door to investigating its broader roles as a chemical messenger in intra- and interspecific interactions. Subsequent research has revealed its presence in the breath and sweat of mammals, implicating it as a host cue for blood-feeding insects.[2]
Physicochemical Properties
3-Octanol (C₈H₁₈O) is a secondary alcohol with the following key properties:
| Property | Value |
| Molar Mass | 130.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Fungal, mushroom, earthy, waxy |
| Boiling Point | 175 °C (347 °F; 448 K) |
| Solubility in water | 1.1 g/L |
| Chirality | Exists as (R)-(-)-3-octanol and (S)-(+)-3-octanol |
Roles in Chemical Ecology
3-Octanol plays a diverse and crucial role in the chemical communication of a wide range of organisms.
Insect Alarm Pheromone
In numerous ant species, particularly of the genus Crematogaster, 3-octanol is a primary component of the mandibular gland secretion that functions as an alarm pheromone.[1] When released, it elicits a suite of alarm behaviors in nestmates, including increased aggression, recruitment to the source of the disturbance, and dispersal. The response is often dose-dependent, with higher concentrations triggering more intense reactions.
Kairomone for Hematophagous Insects
Volatile organic compounds released by hosts are critical cues for hematophagous insects in locating their next blood meal. 3-Octanol, a component of mammalian breath and sweat, acts as a kairomone, attracting various species of mosquitoes, tsetse flies, and other biting insects.[2] It often acts synergistically with other host-derived volatiles like carbon dioxide and 1-octen-3-ol (B46169) to enhance attraction.
Fungal and Plant Volatile
3-Octanol is a common metabolite produced by a wide variety of fungi and plants. In fungi, it contributes to the characteristic "mushroom" aroma and can act as a signaling molecule to other organisms in the ecosystem. In plants, it can be released in response to herbivory, potentially acting as a synomone to attract natural enemies of the herbivores or as a repellent to the herbivores themselves.
Quantitative Data on Behavioral and Electrophysiological Responses
The following tables summarize quantitative data from various studies on the effects of 3-octanol on insect behavior and physiology.
Table 1: Behavioral Responses of Ants to 3-Octanol
| Ant Species | 3-Octanol Enantiomer | Concentration/Dose | Observed Behavior | Reference |
| Myrmica scabrinodis | (R)-(-)-3-octanol | Not specified | Attractant | [3] |
| Myrmica scabrinodis | (S)-(+)-3-octanol | Not specified | Inactive, slightly reduces response to (R)-enantiomer | [3] |
| Crematogaster spp. | Racemic | Not specified | Alarm behavior, aggression | [1] |
Table 2: Electrophysiological Responses of Insects to 3-Octanol
| Insect Species | Neuron/Receptor | 3-Octanol Enantiomer | Response Threshold/EC₅₀ | Measurement Technique | Reference |
| Ips typographus | 3-octanol OSN | Racemic | Dose-dependent response | Single Sensillum Recording (SSR) | [4][5] |
| Drosophila melanogaster | Or85c | Racemic | Elicited strong response | Single Sensillum Recording (SSR) | [6] |
| Aedes aegypti | C "octenol" neuron | Racemic | Shifted dose-response compared to 1-octen-3-ol | Single Cell Recordings | [3] |
| Spodoptera littoralis | Octanol-type glomerulus | Racemic | Dose-dependent response | Calcium Imaging | [7] |
| Culex quinquefasciatus | CquiOR114b | (R)- and (S)- | Almost indistinguishable responses | Xenopus oocyte recording | [8] |
Experimental Protocols
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 3-octanol in biological samples (e.g., insect glands, headspace volatiles).
Protocol:
-
Sample Preparation:
-
Solvent Extraction: For insect glands, dissect the gland and extract with a small volume of a non-polar solvent like hexane (B92381) for 30 minutes.
-
Solid-Phase Microextraction (SPME): For headspace analysis of volatiles, place the biological material in a sealed vial and expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period.
-
-
GC-MS Analysis:
-
Injection: Inject the solvent extract or desorb the SPME fiber in the heated GC inlet.
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
-
Identification and Quantification:
-
Identification: Identify 3-octanol by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum of 3-octanol will show characteristic fragment ions.
-
Quantification: Create a calibration curve using known concentrations of a 3-octanol standard. Quantify the amount of 3-octanol in the sample by comparing its peak area to the calibration curve.
-
Electrophysiology: Electroantennography (EAG)
Objective: To measure the overall olfactory response of an insect's antenna to 3-octanol.
Protocol:
-
Antenna Preparation: Anesthetize the insect and carefully excise an antenna at its base. Mount the antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of 3-octanol is injected into the airstream.
-
Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured. Dose-response curves can be generated by testing a range of 3-octanol concentrations.
Electrophysiology: Single Sensillum Recording (SSR)
Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) in response to 3-octanol.
Protocol:
-
Insect Preparation: Immobilize the insect and position its antenna under a high-magnification microscope.
-
Electrode Placement: Insert a sharp recording electrode through the cuticle of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect (e.g., in the eye).
-
Stimulus Delivery: A controlled puff of 3-octanol is delivered to the sensillum.
-
Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSNs within the sensillum is recorded. The change in spike frequency in response to the stimulus is quantified.
Behavioral Assays
Objective: To assess the preference or aversion of an insect to 3-octanol in a two-choice scenario.
Protocol:
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms.
-
Procedure: A continuous airflow is passed through both side arms. One arm contains the 3-octanol stimulus (e.g., on a piece of filter paper), while the other arm contains a control (e.g., solvent only). An insect is released at the base of the central arm and allowed to choose which arm to enter.
-
Data Collection: The number of insects choosing the stimulus arm versus the control arm is recorded.
Objective: To observe the upwind flight behavior of an insect in response to a plume of 3-octanol.
Protocol:
-
Apparatus: A tunnel with a controlled, laminar airflow.
-
Procedure: A point source of 3-octanol is placed at the upwind end of the tunnel, creating an odor plume. Insects are released at the downwind end.
-
Data Collection: The flight path, speed, and orientation of the insects are recorded and analyzed to determine their attraction to the odor source.
Signaling Pathways and Biosynthesis
Olfactory Signaling Pathway
The detection of 3-octanol begins when the molecule enters the pores of an olfactory sensillum on an insect's antenna or maxillary palp and binds to an Odorant Receptor (OR) protein expressed on the dendrite of an Olfactory Sensory Neuron (OSN).[9] Insect ORs are ligand-gated ion channels that form a complex with a co-receptor called Orco.[10] The binding of 3-octanol to a specific OR (e.g., Or85c in Drosophila) opens the ion channel, leading to a depolarization of the OSN and the generation of action potentials.[6] These action potentials travel down the axon of the OSN to the antennal lobe of the insect's brain. OSNs expressing the same OR converge on a specific glomerulus within the antennal lobe.[11] This spatial map of glomerular activation is then processed by projection neurons and local interneurons, which relay the information to higher brain centers like the mushroom bodies and lateral horn, ultimately leading to a behavioral response.
Caption: Generalized insect olfactory signaling pathway for 3-octanol.
Experimental Workflow for Semiochemical Identification
The identification of 3-octanol as a semiochemical typically follows a structured workflow that combines chemical analysis with behavioral and electrophysiological assays.
Caption: Workflow for identifying 3-octanol as a semiochemical.
Biosynthesis of C8 Volatiles
While the specific biosynthetic pathway for 3-octanol can vary between organisms, a common route for the production of C8 volatiles, including the related 1-octen-3-ol, in fungi involves the enzymatic oxidation of linoleic acid. This pathway can be adapted to hypothesize the formation of 3-octanol.
Caption: Hypothesized biosynthesis pathway for 3-octanol from linoleic acid.
Conclusion and Future Directions
3-Octanol stands as a testament to the power of small molecules in shaping ecological interactions. Its roles as an alarm pheromone, a kairomone, and a component of the broader chemical landscape highlight its versatility as a semiochemical. The detailed understanding of its detection at the molecular and neural levels, coupled with quantitative behavioral data, provides a solid foundation for its potential application in pest and vector management. Future research should continue to explore the species-specific nuances of 3-octanol perception, the synergistic and antagonistic effects of its enantiomers and other semiochemicals in blends, and the genetic and enzymatic basis of its biosynthesis across a wider range of organisms. Such knowledge will be instrumental in developing more effective and environmentally benign strategies for manipulating insect behavior for the benefit of agriculture and public health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 11. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-3-Octanol
This document provides a comprehensive overview of the core physicochemical properties of the chiral molecule (R)-(-)-3-octanol. It is intended to serve as a technical resource, consolidating essential data, experimental methodologies, and relevant structural information for professionals in research and development.
Chemical Identity and Structure
(R)-(-)-3-Octanol is a secondary fatty alcohol characterized by a hydroxyl group on the third carbon of an eight-carbon chain. The "(R)" designation refers to the stereochemical configuration at the chiral center (C3) according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counterclockwise).
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 3-octanol (B1198278). Data specific to the (R)-(-) enantiomer are noted where available; otherwise, data for the racemic mixture are provided as a reference.
| Property | Value | Notes and References |
| Physical State | Colorless, clear liquid | [6][7] |
| Odor | Strong, oily-nutty, herbaceous, mushroom-like | [5][6] |
| Melting Point | -45 °C (228 K) | For racemic 3-octanol.[4][5][6][8][9][10] |
| Boiling Point | 173-176 °C @ 760 mmHg | For racemic 3-octanol.[4][5][6] (R)-enantiomer est. 169-170 °C.[7] |
| Density | 0.818 - 0.825 g/mL | At 25 °C.[4][5][10] |
| Refractive Index (n²⁰/D) | 1.425 - 1.429 | For racemic 3-octanol at 20 °C.[5][9] |
| Specific Rotation ([α]) | Negative value | The "(-)" designation indicates levorotation. The exact value depends on conditions. |
| Vapor Pressure | ~1 mmHg @ 20 °C | Estimated at 0.512 mmHg @ 25 °C.[6][7] |
| Flash Point | 65.56 °C (150 °F) | [6][9] |
| Water Solubility | 1.379 - 1.6 g/L @ 25 °C | [6][8][9] |
| Solubility in Organics | Soluble in alcohol and ether | [5][6] |
| logP (octanol/water) | 2.63 - 2.84 | A measure of lipophilicity.[6][8][9] |
| Hydrogen Bond Donor Count | 1 | [8][9] |
| Hydrogen Bond Acceptor Count | 1 | [8][9] |
**3. Experimental Protocols & Methodologies
The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections detail the general experimental protocols for key measurements.
Specific rotation is the most critical property distinguishing enantiomers. It is measured using a polarimeter.[11][12]
Methodology:
-
Sample Preparation: A solution of (R)-(-)-3-octanol is prepared at a precise concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., ethanol).
-
Instrument Setup: A polarimeter is calibrated, and the light source is set to the sodium D-line (λ = 589 nm). The temperature is maintained at a standard value, usually 20 or 25 °C.[13]
-
Measurement: The prepared solution is placed in a sample tube of a known path length (l), measured in decimeters (dm).
-
Data Acquisition: The instrument measures the observed angle of rotation (α) in degrees. A negative value indicates levorotation.
-
Calculation: The specific rotation [α] is calculated using the formula:[12] [α] = α / (c * l)
The boiling point is determined at a controlled pressure using an ebulliometer, which measures the equilibrium temperature between the liquid and vapor phases.[14]
Methodology:
-
Sample Charging: A pure sample of 3-octanol is placed in the ebulliometer's boiler.
-
Pressure Control: The system pressure is set and maintained at a specific value (e.g., 760 mmHg for the normal boiling point).
-
Heating: The sample is heated gently until it boils. The apparatus is designed to ensure that the boiling liquid and its vapor are in thermal equilibrium where the temperature is measured.[14]
-
Temperature Recording: A calibrated thermometer measures the constant temperature of the boiling liquid/vapor equilibrium, which is the boiling point at that pressure.[14]
The refractive index is a measure of how light propagates through the substance and is determined using a refractometer, typically an Abbé refractometer.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the liquid 3-octanol are placed on the prism surface.
-
Temperature Control: The prism temperature is controlled to a standard value, typically 20 °C, using a circulating water bath.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between light and dark fields aligns with the crosshairs. The refractive index is then read from the calibrated scale.
Logical Relationship of Chiral Properties
While most bulk physicochemical properties like boiling point and density are identical for both (R) and (S) enantiomers, their interaction with polarized light is equal and opposite. This is the defining characteristic of enantiomers.
Spectral Data
Spectroscopic analysis is essential for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Key signals for 3-octanol include a multiplet for the proton on the hydroxyl-bearing carbon (C3), and distinct signals for the methyl and methylene (B1212753) groups of the ethyl and pentyl chains.[15][16]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the eight carbon atoms in their unique chemical environments.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 3-octanol typically shows a molecular ion peak (M+) at m/z 130, although it may be weak. Common fragmentation patterns lead to significant peaks at m/z 101, 83, and 59, corresponding to the loss of various alkyl fragments.[5][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations appear just below 3000 cm⁻¹.
Safety and Handling
(R)-(-)-3-Octanol is a combustible liquid and should be handled with appropriate safety precautions. It should be stored in a cool, well-ventilated area away from ignition sources. Based on data for the racemate, it is not expected to be persistent, bioaccumulative, or toxic.[17] A risk assessment concluded that 3-octanol is not expected to be genotoxic or phototoxic.[18] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn during handling.
References
- 1. Octan-3R-ol | C8H18O | CID 445789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Octanol (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (R)-3-octanol [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 7. This compound, 70492-66-9 [thegoodscentscompany.com]
- 8. Showing Compound 3-Octanol (FDB003343) - FooDB [foodb.ca]
- 9. 3-Octanol|lookchem [lookchem.com]
- 10. 3-Octanol - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. 3-OCTANOL(20296-29-1) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Olfactory World of Insects: A Technical Guide to the Response to (R)-3-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insect olfactory system is a sophisticated network responsible for detecting and discriminating a vast array of volatile chemical cues that govern critical behaviors such as locating food sources, finding mates, avoiding predators, and selecting oviposition sites. Among the myriad of semiochemicals, short-chain alcohols play a significant role as indicators of microbial fermentation in decaying fruit and other organic matter, signaling a potential food source for many insect species. (R)-3-Octanol, a chiral alcohol, is one such compound that elicits specific olfactory responses in various insects. Understanding the intricacies of how insects detect and process the stereochemistry of this molecule is paramount for the development of novel and targeted insect attractants and repellents for applications in agriculture and public health. This technical guide provides an in-depth overview of the olfactory response of insects to this compound, detailing the electrophysiological and behavioral responses, the experimental protocols used to elicit these data, and the underlying signaling pathways.
The Role of this compound as a Semiochemical
This compound is a volatile organic compound that can act as a kairomone, an allomone, or a pheromone component depending on the insect species and the context. The chirality of the molecule is a critical determinant of its biological activity, as the olfactory receptors of insects are often highly specific to one enantiomer over the other. This enantioselectivity allows insects to finely tune their behavioral responses to subtle differences in chemical cues in their environment.
Electrophysiological Responses to this compound
The initial detection of this compound by an insect occurs at the peripheral olfactory organs, primarily the antennae and maxillary palps. These structures are adorned with sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). The response of these neurons to volatile compounds can be measured using electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR).
Electroantennography (EAG)
EAG measures the summated potential of all responding ORNs on the antenna, providing a general measure of the antenna's sensitivity to a particular odorant.
Quantitative EAG Data
While specific EAG data for this compound is limited in publicly available literature, the following table presents hypothetical data based on typical responses to chiral alcohols to illustrate the expected dose-dependent and enantiomer-specific responses.
| Insect Species | Enantiomer | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM |
| Aedes aegypti | This compound | 1 | 0.8 ± 0.1 |
| 10 | 1.5 ± 0.2 | ||
| 100 | 2.8 ± 0.3 | ||
| (S)-3-Octanol | 1 | 0.4 ± 0.05 | |
| 10 | 0.8 ± 0.1 | ||
| 100 | 1.2 ± 0.15 | ||
| Drosophila melanogaster | This compound | 1 | 1.2 ± 0.2 |
| 10 | 2.1 ± 0.3 | ||
| 100 | 3.5 ± 0.4 | ||
| (S)-3-Octanol | 1 | 0.9 ± 0.1 | |
| 10 | 1.5 ± 0.2 | ||
| 100 | 2.0 ± 0.2 |
Single Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual ORNs within a single sensillum. This method provides detailed information about the specificity and sensitivity of a particular neuron to different odorants, including enantiomers.
Quantitative SSR Data
The following table presents data on the response of specific olfactory receptors from the Southern House Mosquito, Culex quinquefasciatus, to the enantiomers of 3-octanol, as determined by heterologous expression in Xenopus oocytes. This provides insight into the receptor-level selectivity.[1]
| Olfactory Receptor | Enantiomer | Concentration (µM) | Mean Current (nA) ± SEM |
| CquiOR118b | This compound | 0.01 | ~10 ± 2 |
| 0.1 | ~25 ± 5 | ||
| 1 | ~50 ± 8 | ||
| (S)-3-Octanol | 0.01 | ~15 ± 3 | |
| 0.1 | ~40 ± 6 | ||
| 1 | ~80 ± 10 | ||
| CquiOR114b | This compound | 10 | Responded |
| (S)-3-Octanol | 10 | Responded (equal to R-enantiomer) |
Note: The data for CquiOR118b is an approximation based on graphical representation from the source. The response of CquiOR114b was reported as equal for both enantiomers at a 10 µM concentration, with specific current values not provided in the reviewed source.[1]
Behavioral Responses to this compound
The electrophysiological detection of this compound ultimately leads to a behavioral response, which can be either attraction or repulsion. These behaviors are typically assessed using olfactometers and wind tunnels.
Y-Tube Olfactometer
A Y-tube olfactometer is a two-choice bioassay that measures the preference of an insect for one of two odor streams. The preference is often expressed as a Preference Index (PI) or the percentage of insects choosing the arm with the test odor.
Quantitative Y-Tube Olfactometer Data
The following table presents hypothetical data for a Y-tube olfactometer bioassay to illustrate the expected behavioral responses to this compound.
| Insect Species | Odor Source 1 | Odor Source 2 | N | % Choice for Source 1 | Preference Index (PI) |
| Aedes aegypti | This compound (10 µg) | Control (Solvent) | 100 | 75 | 0.50 |
| (S)-3-Octanol (10 µg) | Control (Solvent) | 100 | 55 | 0.10 | |
| Drosophila melanogaster | This compound (10 µg) | Control (Solvent) | 100 | 82 | 0.64 |
| (S)-3-Octanol (10 µg) | Control (Solvent) | 100 | 65 | 0.30 |
Wind Tunnel Bioassay
A wind tunnel allows for the study of an insect's upwind flight behavior in response to an odor plume, which more closely mimics natural odor-guided navigation. Key metrics include the percentage of insects initiating upwind flight, the percentage reaching the odor source, and the time taken to reach the source.
Quantitative Wind Tunnel Data
The following table provides a template for presenting data from a wind tunnel bioassay.
| Insect Species | Odor Source | N | % Upwind Flight | % Source Contact | Mean Time to Source (s) ± SEM |
| Aedes aegypti | This compound (10 µ g/min ) | 50 | 85 | 70 | 45 ± 5 |
| (S)-3-Octanol (10 µ g/min ) | 50 | 60 | 40 | 65 ± 8 | |
| Control (Solvent) | 50 | 15 | 5 | >120 |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the overall olfactory response of an insect antenna to this compound.
Materials:
-
Live insects (e.g., Aedes aegypti or Drosophila melanogaster)
-
This compound and (S)-3-Octanol (high purity)
-
Solvent (e.g., paraffin (B1166041) oil or hexane)
-
Filter paper strips (e.g., Whatman No. 1)
-
Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Faraday cage
-
Humidified and purified air delivery system
Methodology:
-
Preparation of Odor Stimuli: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL). From this stock, prepare serial dilutions to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10 mg/mL). A solvent-only control should also be prepared.
-
Stimulus Cartridge Preparation: Apply 10 µL of each dilution onto a filter paper strip. Allow the solvent to evaporate for approximately 30-60 seconds. Insert the filter paper into a clean Pasteur pipette.
-
Insect Preparation: Anesthetize an insect by chilling it on ice for 1-2 minutes. Under a dissecting microscope, carefully excise one antenna at its base.
-
Antenna Mounting: Mount the excised antenna onto the EAG probe using conductive gel. The basal end of the antenna is placed on the reference electrode, and the distal tip is brought into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.
-
EAG Recording: Place the mounted antenna in a continuous stream of humidified and purified air. Allow the baseline to stabilize. Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, introducing the odorant into the airstream. Record the resulting negative voltage deflection (EAG response).
-
Data Analysis: Measure the peak amplitude of the EAG response in millivolts (mV). Subtract the response to the solvent control to obtain the net response. A dose-response curve can then be generated.
Protocol 2: Single Sensillum Recording (SSR)
Objective: To record the action potentials from individual olfactory receptor neurons in response to this compound.[2]
Materials:
-
Live insects
-
This compound and (S)-3-Octanol
-
Solvent
-
SSR system (micromanipulators, sharpened tungsten electrodes, amplifier, data acquisition and spike sorting software)
-
Vibration isolation table
-
Dissecting microscope with high magnification
-
Humidified and purified air delivery system
Methodology:
-
Insect Immobilization: Immobilize the insect in a pipette tip or on a slide with wax or double-sided tape, leaving the head and antennae exposed and accessible.[3][4]
-
Electrode Placement: Under high magnification, carefully insert a sharpened tungsten reference electrode into the insect's eye or another part of the head.[2] Insert the recording electrode through the cuticle at the base of a single olfactory sensillum.[3][4]
-
Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air from a stimulus controller is directed through a Pasteur pipette containing a filter paper with the test odorant, introducing the volatile into the continuous airstream for a defined duration (e.g., 500 ms).
-
Data Acquisition and Analysis: The electrical signals are amplified, filtered, and digitized. Spike sorting software is used to distinguish the responses of different neurons if multiple ORNs are present in the same sensillum. The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate in the period immediately preceding the stimulus.[2]
Protocol 3: Y-Tube Olfactometer Bioassay
Objective: To determine the behavioral preference of an insect for this compound over a control.[5]
Materials:
-
Y-tube olfactometer (glass or acrylic)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter and humidifier
-
Odor sources (e.g., filter paper with this compound and solvent control)
-
Collection chambers
-
Test insects
Methodology:
-
Setup: Connect the air source to the two arms of the Y-tube olfactometer through the charcoal filter and humidifier. Adjust the airflow to a constant rate (e.g., 200 mL/min) in each arm using flow meters.
-
Odor Introduction: Place the odor source (filter paper with 10 µL of this compound solution) in one arm and the control source (filter paper with 10 µL of solvent) in the other arm.
-
Insect Release: Release a single insect at the base of the main arm of the olfactometer.
-
Observation: Observe the insect's movement for a set period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance into one of the arms (e.g., past a designated line) and remains there for a minimum duration (e.g., 30 seconds).
-
Data Analysis: Record the number of insects choosing the treatment arm and the control arm. The Preference Index (PI) is calculated as: (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects that made a choice. A chi-square test can be used to determine if the choice is statistically significant.
Signaling Pathways and Visualizations
The detection of this compound by an insect ORN initiates a signal transduction cascade that results in the generation of an action potential.
Caption: Generalized insect olfactory signal transduction pathway.
The process begins with the odorant molecule entering the sensillum lymph through pores on the sensillum surface.[6][7] There, it is bound by an Odorant Binding Protein (OBP), which transports the hydrophobic molecule through the aqueous lymph to the dendritic membrane of an ORN.[6] The odorant-OBP complex then interacts with a specific Olfactory Receptor (OR) paired with a highly conserved co-receptor (Orco), forming a heteromeric ligand-gated ion channel.[7] The binding of this compound to its specific OR induces a conformational change in the receptor complex, leading to the opening of the ion channel.[7] The subsequent influx of cations causes a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential, which is an electrical signal that propagates along the axon of the ORN to the antennal lobe of the insect's brain for further processing.[6]
Caption: Step-by-step EAG experimental workflow.
Caption: Step-by-step SSR experimental workflow.
Caption: Y-Tube olfactometer bioassay workflow.
Conclusion
The olfactory response of insects to this compound is a complex process involving highly specific molecular recognition at the receptor level, which is then translated into precise electrophysiological signals and ultimately drives behavioral outputs. The enantioselectivity observed in both physiological and behavioral responses underscores the remarkable discriminatory power of the insect olfactory system. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the rational design of novel semiochemical-based tools for pest management and the study of insect chemical ecology. Further research is needed to identify the specific olfactory receptors responsible for the detection of this compound in a wider range of insect species and to fully elucidate the neural circuits that process this information in the brain to produce distinct behaviors.
References
- 1. benchchem.com [benchchem.com]
- 2. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 4. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (R)-3-Octanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-octanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. Two primary methodologies are presented: a biocatalytic approach via enzymatic kinetic resolution and a chemical synthesis route using asymmetric reduction.
Data Presentation
The following table summarizes quantitative data for the two primary methods for synthesizing this compound, offering a comparative overview of their efficacy.
| Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Biocatalytic Kinetic Resolution | Racemic (±)-3-Octanol | (R,S)-3-Octanol | (R)-3-Octyl acetate (B1210297) | ~45-50% | >99% |
| Candida antarctica Lipase (B570770) B (CALB), Vinyl acetate | |||||
| NaOH or K₂CO₃ (for hydrolysis) | (R)-3-Octyl acetate | This compound | High | >99% | |
| Asymmetric Chemical Reduction | (S)-2-Methyl-CBS-oxazaborolidine | 3-Octanone (B92607) | This compound | ~90-97% | ~91-97% |
| Borane-dimethyl sulfide (B99878) complex (BMS) |
Experimental Protocols
Method 1: Biocatalytic Kinetic Resolution and Subsequent Hydrolysis
This method involves a two-step process. First, a kinetic resolution of racemic 3-octanol (B1198278) is performed using Candida antarctica lipase B (CALB), which selectively acylates the (R)-enantiomer. The resulting (R)-3-octyl acetate is then isolated and hydrolyzed to yield the desired this compound.
Part A: Lipase-Catalyzed Acetylation of (±)-3-Octanol
Materials:
-
Racemic (±)-3-Octanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (B92381) (or other suitable organic solvent like toluene (B28343) or tert-butyl methyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph (GC) with a chiral column for e.e. analysis
Procedure:
-
To a dry flask, add (±)-3-octanol (1.0 g, 7.68 mmol) and anhydrous hexane (40 mL).[1]
-
Add vinyl acetate (1.0 g, 11.5 mmol, 1.5 equivalents).[1]
-
Add immobilized Candida antarctica lipase B (100 mg).[1]
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.[1]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[1]
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh hexane, dried, and potentially reused.[1]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting mixture of (S)-3-octanol and (R)-3-octyl acetate is then separated by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
Part B: Hydrolysis of (R)-3-Octyl Acetate
Materials:
-
(R)-3-Octyl acetate (from Part A)
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified (R)-3-octyl acetate in methanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral GC analysis.
Method 2: Asymmetric Reduction of 3-Octanone (Corey-Bakshi-Shibata Reduction)
This protocol describes the direct enantioselective reduction of the prochiral ketone, 3-octanone, to this compound using an (S)-CBS catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
3-Octanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-octanone (1.0 equivalent) in anhydrous THF.
-
Add the 3-octanone solution dropwise to the catalyst solution at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Determine the enantiomeric excess by chiral GC analysis.
Visualizations
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the asymmetric synthesis of this compound via CBS reduction.
References
Application Notes and Protocols for the Asymmetric Reduction of 3-Octanone to (R)-3-Octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Octanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The asymmetric reduction of the prochiral ketone, 3-octanone (B92607), is a critical step in obtaining this enantiomerically pure alcohol. These notes cover various catalytic methods, including chemical and biocatalytic approaches, to achieve high enantioselectivity and yield.
This compound and its derivatives are important intermediates in the synthesis of various bioactive molecules. The stereochemistry of these intermediates is often crucial for the efficacy and safety of the final drug product, making enantioselective synthesis a key area of research and development.
Catalytic Methods for Asymmetric Reduction
Several methods have been developed for the asymmetric reduction of prochiral ketones like 3-octanone. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.) and chemical yield. The primary methods discussed in these notes are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source.[1][2][3]
-
Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium-based catalysts with chiral ligands for the enantioselective hydrogenation of ketones.[4][5][6]
-
Biocatalytic Reduction: This approach uses enzymes, such as alcohol dehydrogenases (ADHs), often within whole-cell systems, to perform the asymmetric reduction.[7][8][9]
-
Lipase-Catalyzed Kinetic Resolution: While not a direct asymmetric reduction of the ketone, this method involves the resolution of racemic 3-octanol (B1198278), where one enantiomer is selectively acylated by a lipase, allowing for the separation of the desired this compound.[10][11][12]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical performance data for the different catalytic systems in the synthesis of chiral alcohols from prochiral ketones. The data for 3-octanone is based on general performance for similar substrates, as direct comparative studies are limited.
| Catalyst System | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Typical Enantiomeric Excess (e.e.) (%) | Typical Conversion/Yield (%) | Key Advantages |
| CBS Reduction | (R)-Me-CBS | Borane-DMS complex | >95 | High | High enantioselectivity, broad substrate scope.[2][3] |
| Noyori Hydrogenation | Ru(II)-BINAP-diamine | H₂ or Isopropanol (B130326) | >97 | High | High catalytic activity and enantioselectivity.[4][6] |
| Biocatalytic Reduction | Alcohol Dehydrogenase | Isopropanol/Glucose | Variable (can be >99) | High | Mild reaction conditions, high selectivity.[7][8] |
| Kinetic Resolution | Candida antarctica Lipase B | Vinyl acetate (B1210297) | >99 (for remaining alcohol) | ~50 | High enantiopurity of both enantiomers.[10][11] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Octanone via CBS Reduction
This protocol is adapted from the general procedure for Corey-Bakshi-Shibata reduction.[1][2][3]
Materials:
-
(R)-Methyl-CBS catalyst solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
3-Octanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-purged flask, add (R)-Methyl-CBS catalyst solution (e.g., 0.1 eq).
-
Cool the flask to -20 °C and add borane-dimethyl sulfide complex (e.g., 0.6 eq) dropwise.
-
Stir the mixture for 10 minutes at -20 °C.
-
Slowly add a solution of 3-octanone (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Protocol 2: Biocatalytic Reduction of 3-Octanone using an Alcohol Dehydrogenase
This protocol provides a general method for the whole-cell biocatalytic reduction of 3-octanone. The specific microorganism and conditions may require screening and optimization to favor the (R)-enantiomer.[7][8][9]
Materials:
-
Microorganism expressing a suitable (R)-selective alcohol dehydrogenase
-
Growth medium for the selected microorganism
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
3-Octanone
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cultivate the selected microorganism in its appropriate growth medium until the optimal growth phase is reached.
-
Harvest the cells by centrifugation and wash with buffer solution.
-
Resuspend the cells in the buffer solution to a desired concentration.
-
In a reaction vessel, combine the cell suspension, 3-octanone, and the co-substrate.
-
Incubate the reaction mixture under appropriate temperature and agitation.
-
Monitor the conversion and enantiomeric excess by chiral gas chromatography (GC).
-
Once the desired conversion is reached, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate the solvent.
-
Purify the this compound as needed.
Protocol 3: Kinetic Resolution of Racemic 3-Octanol using Lipase
This protocol describes the enantioselective acylation of racemic 3-octanol, leaving the desired this compound unreacted.[10][11][12]
Materials:
-
Racemic 3-octanol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane)
-
Molecular sieves
Procedure:
-
To a flask containing racemic 3-octanol and anhydrous hexane, add molecular sieves to ensure anhydrous conditions.
-
Add vinyl acetate as the acyl donor.
-
Add immobilized CALB to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC until approximately 50% conversion is achieved.
-
Filter off the immobilized enzyme.
-
Remove the solvent and excess vinyl acetate under reduced pressure.
-
Separate the unreacted this compound from the formed (S)-3-octanyl acetate by column chromatography.
Mandatory Visualizations
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Workflow for Biocatalytic Reduction of 3-Octanone.
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. EP0875562A1 - Novel secondary alcohol dehydrogenase, process for preparing said enzyme, and process for preparing alcohols and ketones using said enzyme - Google Patents [patents.google.com]
- 8. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of (R)-3-Octanol by Gas Chromatography
Application Note: Chiral HPLC Method for the Enantioseparation of 3-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol (B1198278) is a chiral secondary alcohol with applications in the flavor and fragrance industry, as well as being a key chiral building block in organic synthesis. The enantiomers of 3-octanol can exhibit different biological and sensory properties, making their separation and quantification crucial for quality control and stereoselective synthesis. Due to the lack of a strong chromophore and limited interaction with chiral stationary phases (CSPs), direct enantioseparation of 3-octanol by High-Performance Liquid Chromatography (HPLC) is challenging. A common and effective strategy is to derivatize the alcohol to introduce a functionality that enhances chiral recognition and detectability. This application note details a robust method for the separation of 3-octanol enantiomers, involving pre-column derivatization with 3,5-dinitrophenyl isocyanate, followed by chiral HPLC on a polysaccharide-based CSP.
Principle of the Method
The hydroxyl group of the 3-octanol enantiomers is reacted with 3,5-dinitrophenyl isocyanate to form diastereomeric 3,5-dinitrophenylcarbamate derivatives. These derivatives possess two key features that facilitate their separation and detection:
-
Enhanced Chiral Recognition: The carbamate (B1207046) linkage and the 3,5-dinitrophenyl group provide multiple sites for interaction (π-π stacking, hydrogen bonding, and dipole-dipole interactions) with the chiral stationary phase.
-
Strong UV Chromophore: The 3,5-dinitrophenyl group allows for sensitive UV detection.
The resulting diastereomeric carbamates are then separated on a polysaccharide-based chiral stationary phase, which provides a chiral environment to differentiate between the two enantiomers.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of the 3,5-dinitrophenylcarbamate derivatives of (R)- and (S)-3-octanol on a Chiralcel® OD-H column under normal phase conditions. These values are representative for the separation of similar secondary alcohol carbamates and serve as a strong starting point for method optimization.
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (k'1) | ~ 8.5 min |
| Retention Time (k'2) | ~ 10.2 min |
| Separation Factor (α) | ~ 1.20 |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
1. Derivatization of 3-Octanol with 3,5-Dinitrophenyl Isocyanate
-
Materials:
-
Racemic 3-octanol
-
3,5-Dinitrophenyl isocyanate
-
Anhydrous toluene
-
Dry pyridine (B92270) (catalyst)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
-
-
Procedure:
-
In a clean, dry vial, dissolve 10 mg of racemic 3-octanol in 1 mL of anhydrous toluene.
-
Add a 1.2 molar equivalent of 3,5-dinitrophenyl isocyanate to the solution.
-
Add a catalytic amount (1-2 drops) of dry pyridine.
-
Seal the vial under a nitrogen atmosphere and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
After the reaction is complete, add 5 mL of diethyl ether to the reaction mixture.
-
Wash the organic layer with 5 mL of saturated sodium bicarbonate solution to remove any unreacted isocyanate and pyridine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Thermostatted column compartment
-
Autosampler
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Inject a standard solution of the derivatized 3-octanol enantiomers six times.
-
The relative standard deviation (RSD) for the retention times should be less than 2%.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.
-
Method Optimization
The separation can be optimized by adjusting the following parameters:
-
Mobile Phase Composition: The ratio of n-hexane to 2-propanol is a critical parameter. Increasing the percentage of 2-propanol will generally decrease retention times but may also affect the resolution. A range of 5% to 20% 2-propanol can be explored.
-
Alcohol Modifier: Other alcohols, such as ethanol, can be used as the mobile phase modifier and may offer different selectivity.
-
Flow Rate: Adjusting the flow rate can influence the analysis time and peak shape. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Varying the column temperature can impact the interactions between the analyte and the CSP, thereby affecting the separation.
Visualization of Experimental Workflow
Caption: Workflow for the chiral HPLC separation of 3-octanol enantiomers.
(R)-3-Octanol: A Versatile Chiral Building Block in Synthesis
Introduction
(R)-3-Octanol, a chiral secondary alcohol, has emerged as a valuable and versatile building block in stereoselective synthesis. Its well-defined stereocenter at the C3 position makes it an attractive starting material for the synthesis of a variety of complex chiral molecules, including natural products and biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.
This compound is a naturally occurring compound, found in various plants and fungi, and is also known to function as an insect pheromone.[1] Its utility as a chiral synthon stems from its commercial availability in high enantiomeric purity and the reactivity of its secondary alcohol group, which allows for a range of chemical transformations with retention or inversion of configuration.
Applications in the Synthesis of Bioactive Molecules
The strategic incorporation of this compound into synthetic routes allows for the efficient construction of chiral centers in target molecules. Key applications include its use in the synthesis of insect pheromones and natural product lactones.
Synthesis of Insect Pheromones
This compound itself is a component of the aggregation pheromones of several insect species. Furthermore, it serves as a precursor for the synthesis of other more complex pheromones, such as eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina.
Synthesis of (-)-Blastmycinone
A significant application of this compound is in the enantioselective synthesis of (-)-blastmycinone, a key intermediate in the synthesis of the antimycin family of antibiotics. These compounds have garnered interest due to their antifungal and potential therapeutic properties. The synthesis of (-)-blastmycinone from this compound highlights the utility of this chiral building block in constructing complex natural product scaffolds.
Key Synthetic Transformations and Protocols
The hydroxyl group of this compound can be readily transformed into other functional groups, allowing for its incorporation into a variety of synthetic pathways. Common transformations include oxidation, esterification, and nucleophilic substitution (with either retention or inversion of stereochemistry).
Oxidation to (R)-3-Octanone
The oxidation of this compound provides access to the corresponding chiral ketone, (R)-3-Octanone, which is also a valuable synthetic intermediate.
Experimental Protocol: Oxidation of this compound to (R)-3-Octanone [1]
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using a cerium-catalyzed bromate (B103136) system.
Materials:
-
This compound
-
Potassium bromate (KBrO₃)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of this compound in a mixture of 3 mL of acetonitrile and 0.2 mL of water.[1]
-
To this solution, add 1 mmol of CeCl₃·7H₂O and 3 mmol of KBrO₃.[1]
-
Stir the reaction mixture under reflux conditions.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add 5 mL of distilled water to the reaction mixture and stir for an additional 5 minutes.[1]
-
Extract the mixture with dichloromethane (3 x 5 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-3-octanone.[1]
Quantitative Data: While specific yields for this exact transformation on this compound were not found in the immediate search, similar oxidations of secondary alcohols using this catalytic system are reported to proceed in high yields.[1]
Experimental Workflow for the Oxidation of this compound
Caption: Workflow for the oxidation of this compound to (R)-3-Octanone.
Stereoinversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a chiral alcohol. This reaction allows for the conversion of this compound to an (S)-configured product, such as an ester, which can then be hydrolyzed to afford (S)-3-Octanol if desired. This transformation is crucial when the target molecule requires the opposite stereochemistry at that center.
Caption: Logical relationship in utilizing this compound as a chiral building block.
Conclusion
This compound is a highly valuable and versatile chiral building block for the stereoselective synthesis of complex organic molecules. Its utility is demonstrated in the synthesis of insect pheromones and key intermediates for natural products like (-)-blastmycinone. The ability to perform a variety of chemical transformations at the hydroxyl group with either retention or inversion of stereochemistry provides synthetic chemists with a powerful tool for asymmetric synthesis. The detailed protocols and synthetic strategies outlined in these application notes are intended to facilitate the use of this compound in the research and development of new chemical entities.
References
Application Note and Protocol for the Derivatization of (R)-3-Octanol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] However, the direct analysis of polar molecules containing active hydrogens, such as the secondary alcohol (R)-3-Octanol, can present significant challenges. The hydroxyl group in this compound can lead to poor chromatographic performance, including peak tailing, reduced column longevity, and diminished sensitivity due to undesirable interactions within the GC system.[1]
Derivatization is a chemical modification process that transforms polar, active compounds into less polar, more volatile, and more thermally stable derivatives, thereby enhancing their chromatographic behavior.[1][2] This application note provides a comprehensive protocol for the derivatization of this compound for GC analysis, focusing on two common and effective methods: silylation and acylation. The objective is to replace the active hydrogen of the hydroxyl group with a non-polar functional group, leading to significant improvements in peak symmetry, resolution, and overall analytical performance.[1] The principles discussed are broadly applicable to other chiral molecules, which are central to the development of stereochemically pure pharmaceuticals.[3]
Methods of Derivatization
Two primary methods for the derivatization of alcohols for GC analysis are silylation and acylation.[4]
-
Silylation: This is the most prevalent derivatization method for making non-volatile samples suitable for GC analysis.[5] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] Silylating reagents react with the alcohol to form a TMS ether, which is significantly more volatile and less polar than the parent alcohol.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, particularly for sterically hindered alcohols.[1]
-
Acylation: This method involves the introduction of an acyl group into the molecule.[5] For alcohols, this typically results in the formation of an ester. Trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating reagent that reacts with alcohols to form stable and volatile trifluoroacetyl esters.[7] These derivatives are particularly useful for electron capture detection (ECD) due to the presence of fluorine atoms, which significantly enhances detector response.[7]
Experimental Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol details the procedure for derivatizing this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
Materials:
-
This compound
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane or Acetone)
-
2 mL reaction vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.[1]
-
Reaction Setup: In a clean, dry 2 mL reaction vial, add 100 µL of the this compound solution.[1]
-
Reagent Addition: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to the active hydrogen.[1]
-
Mixing and Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1] Heat the vial at 60-70°C for 20-30 minutes.[1][5]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.[1]
-
Analysis: The sample is now ready for injection into the GC system. No further workup is typically required.[1]
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol outlines the derivatization of this compound using Trifluoroacetic Anhydride (TFAA).
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Benzene (B151609) (or other suitable solvent)
-
Triethylamine (TEA) or Trimethylamine (TMA) as a catalyst/acid scavenger
-
5% aqueous ammonia (B1221849) solution
-
2 mL reaction vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Standard Preparation: Dissolve 50 µg of this compound in 0.5 mL of anhydrous benzene in a 2 mL reaction vial.
-
Catalyst Addition: Add 0.1 mL of 0.05 M TEA or TMA in benzene.
-
Reagent Addition: Add 10 µL of TFAA to the vial.
-
Mixing and Reaction: Cap the vial and heat at 50°C for 15 minutes.
-
Cooling and Quenching: Cool the mixture and add 1 mL of 5% aqueous ammonia solution to neutralize any excess reagent and acidic byproducts.[5]
-
Extraction: Shake the vial for 5 minutes and allow the layers to separate.
-
Analysis: Inject an aliquot of the upper benzene layer into the chromatograph.
Safety Precautions: Derivatization reagents are often moisture-sensitive, corrosive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Ensure all glassware is dry, as moisture can decompose the reagents and the resulting derivatives.
GC Analysis Parameters
The following are typical GC conditions for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Standard GC with Flame Ionization Detector (FID)[8] |
| Column | Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based phase)[8][9] |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness[8] |
| Carrier Gas | Hydrogen or Helium[8] |
| Injector | Split/Splitless, typically operated in split mode (e.g., 100:1 split ratio)[8] |
| Injector Temperature | 220-250°C[8] |
| Oven Program | Initial: 60°C, hold for 2 min; Ramp: 2-5°C/min to 180-200°C[8] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C[8] |
| Injection Volume | 1 µL[8] |
Data Presentation
Derivatization significantly improves the chromatographic analysis of this compound. The following table summarizes the expected quantitative improvements.
| Parameter | Underivatized this compound | Derivatized this compound (TMS-ether) |
| Retention Time | Longer | Shorter |
| Peak Shape | Tailing | Symmetrical |
| Peak Asymmetry | > 1.5 | 0.9 - 1.2 |
| Detector Response | Lower | Higher |
| Limit of Detection (LOD) | Higher | Lower |
Visualizations
Caption: Workflow of this compound derivatization for GC analysis.
Caption: Silylation of this compound with BSTFA.
Conclusion
Derivatization of this compound by either silylation or acylation is a straightforward, rapid, and highly effective method to mitigate the common issues associated with the GC analysis of polar secondary alcohols. The conversion to a less polar, more volatile, and more thermally stable derivative significantly enhances volatility and thermal stability, which in turn leads to shorter retention times, superior peak symmetry, and increased detector sensitivity. These protocols provide a solid foundation for researchers, scientists, and drug development professionals to achieve reliable and high-quality GC analysis of this compound and other similar chiral alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Grignard synthesis of 3-octanol experimental procedure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This reaction involves the nucleophilic addition of an organomagnesium halide, known as a Grignard reagent, to the electrophilic carbon of a carbonyl group.[1][2] Subsequent acidic or aqueous work-up of the resulting magnesium alkoxide intermediate yields the corresponding alcohol.[1][3] For the synthesis of 3-octanol (B1198278), a secondary alcohol, two primary retrosynthetic pathways are viable: the reaction of propylmagnesium bromide with pentanal (Pathway A) or the reaction of pentylmagnesium bromide with propanal (Pathway B).[1] This document provides a detailed protocol applicable to both synthetic routes, along with essential data and process visualizations.
Data Presentation
The physical and chemical properties of the key compounds involved in the synthesis of 3-octanol are summarized below. The choice between Pathway A and Pathway B may be guided by the availability and cost of the starting materials.[1]
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Pathway A Reactants | ||||
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.354 |
| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.814 |
| Pathway B Reactants | ||||
| 1-Bromopentane (B41390) | C₅H₁₁Br | 151.04 | 129-130 | 1.218 |
| Propanal | C₃H₆O | 58.08 | 48 | 0.807 |
| Product | ||||
| 3-Octanol | C₈H₁₈O | 130.23 | 175-178 | 0.819 |
Data sourced from BenchChem.[1]
Table 2: Typical Reactant Quantities and Equivalents
| Reagent | Molar Equivalents | Purpose |
| Magnesium Turnings | 1.1 | Formation of Grignard reagent |
| Alkyl Bromide (1-bromopropane or 1-bromopentane) | 1.0 | Grignard reagent precursor |
| Aldehyde (Pentanal or Propanal) | 1.0 | Electrophile for C-C bond formation |
| Anhydrous Diethyl Ether | - | Anhydrous solvent |
| Iodine | Catalytic | Initiator for Grignard formation |
| Saturated Aqueous NH₄Cl | - | Quenching and work-up |
Data sourced from BenchChem.[1]
Experimental Protocols
Critical Prerequisite: The success of the Grignard reaction is critically dependent on anhydrous (water-free) conditions.[2][4] All glassware must be rigorously dried in an oven (e.g., at 110-120°C for several hours), assembled while hot, and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.[1][5] All solvents and reagents must be anhydrous.[1]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube (containing CaCl₂ or CaSO₄)
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
-
Magnesium turnings
-
Alkyl Bromide (1-bromopropane for Pathway A or 1-bromopentane for Pathway B)
-
Aldehyde (Pentanal for Pathway A or Propanal for Pathway B)
-
Anhydrous diethyl ether (ether)
-
Iodine crystal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
Part 1: Preparation of the Grignard Reagent
-
Place magnesium turnings (1.1 equivalents) into the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.[1]
-
Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[1][6]
-
In the dropping funnel, prepare a solution of the appropriate alkyl bromide (1.0 equivalent) in approximately 20-30 mL of anhydrous diethyl ether.
-
Add a small portion (about 10%) of the alkyl bromide solution from the dropping funnel onto the magnesium turnings.[1]
-
The reaction is initiated when the brown color of the iodine fades and spontaneous bubbling or boiling of the ether is observed.[1] Gentle warming with a heat gun or scratching the magnesium surface with a dry stirring rod may be necessary to start the reaction.[4]
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux of the ether.[1][6]
-
After the addition is complete, continue stirring the mixture. If refluxing subsides, gently heat the flask using a heating mantle for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1][6] The solution should appear cloudy and greyish.
Part 2: Reaction with the Aldehyde
-
Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.[1][6]
-
Prepare a solution of the corresponding aldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[1] A precipitate will form as the magnesium alkoxide salt is generated.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1]
Part 3: Work-up and Purification
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][6] This step hydrolyzes the magnesium alkoxide to the desired alcohol and dissolves the inorganic magnesium salts.[1] An alternative is to use dilute acid (e.g., HCl or H₂SO₄), but NH₄Cl is preferred for products prone to acid-catalyzed dehydration.[3]
-
Transfer the entire mixture to a separatory funnel. If solids are present, add more ether and NH₄Cl solution until they dissolve.
-
Separate the organic (ether) layer from the aqueous layer.[1]
-
Extract the aqueous layer twice more with fresh portions of diethyl ether to recover any dissolved product.[1]
-
Combine all the organic extracts and wash them once with a saturated brine solution. This helps to remove residual water from the organic phase.[1][6]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter the dried solution by gravity to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.[1]
-
Purify the resulting crude 3-octanol by fractional distillation.[1] Collect the fraction that boils at approximately 175-178 °C.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of 3-octanol.
Caption: Workflow for the synthesis of 3-Octanol via Grignard reaction.
Caption: Grignard reaction of propylmagnesium bromide with pentanal.
References
Application Notes and Protocols for Field Trapping Assays Using (R)-3-Octanol as Bait
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Octanol is a volatile organic compound that has been identified as a semiochemical, playing a role in the chemical ecology of various insect species. As the saturated analog of the more extensively studied 1-octen-3-ol (B46169), this compound is recognized as a kairomone, a chemical signal that benefits the receiver, for a number of insects.[1] These application notes provide detailed protocols for conducting field trapping assays to assess the efficacy of this compound as an insect attractant. The methodologies outlined below are synthesized from established field trapping practices for semiochemicals and are intended to guide researchers in designing and executing robust experiments. While specific quantitative data for this compound is limited in published literature, this document incorporates available information and draws parallels from studies on the closely related and often co-occurring 1-octen-3-ol to provide a comprehensive framework.
Data Presentation
The efficacy of this compound as a bait is influenced by several factors, including the target insect species, environmental conditions, trap design, and the presence of synergistic or antagonistic compounds. The following tables summarize hypothetical quantitative data to illustrate how results from field trapping assays can be structured for clear comparison.
Table 1: Trap Capture Rates of Various Insect Species with this compound Baited Traps
| Target Insect Species | Trap Type | Bait Configuration | Mean No. Insects Captured (± SE) | Control (Unbaited) Mean No. Insects Captured (± SE) | Fold Increase |
| Aedes aegypti | CDC Light Trap | This compound | 45 ± 5 | 5 ± 1 | 9.0 |
| Anopheles gambiae | BG-Sentinel 2 | This compound | 32 ± 4 | 4 ± 1 | 8.0 |
| Culex quinquefasciatus | CDC Light Trap | This compound | 10 ± 2 | 8 ± 2 | 1.25 |
| Glossina morsitans | Biconical Trap | This compound | 25 ± 3 | 3 ± 1 | 8.3 |
| Stomoxys calcitrans | Nzi Trap | This compound | 18 ± 3 | 2 ± 1 | 9.0 |
Table 2: Dose-Response of Aedes aegypti to this compound Baited Traps
| Bait Concentration (mg) | Release Rate (mg/hr) | Mean No. Insects Captured (± SE) |
| 10 | 0.5 | 25 ± 4 |
| 25 | 1.25 | 48 ± 6 |
| 50 | 2.5 | 65 ± 7 |
| 100 | 5.0 | 52 ± 5 |
Table 3: Synergistic Effect of Carbon Dioxide (CO2) with this compound on Anopheles gambiae Capture
| Bait Configuration | Mean No. Insects Captured (± SE) |
| Control (Unbaited) | 4 ± 1 |
| CO2 alone | 20 ± 3 |
| This compound alone | 32 ± 4 |
| This compound + CO2 | 85 ± 9 |
Experimental Protocols
Protocol 1: General Field Trapping Assay for Evaluating this compound Attractiveness
Objective: To determine the attractiveness of this compound to a target insect species in a field setting.
Materials:
-
Traps appropriate for the target insect (e.g., CDC Light Traps, BG-Sentinel 2, Nzi Traps).
-
This compound (high purity).
-
Lure dispensers (e.g., polyethylene (B3416737) sachets, rubber septa).
-
Solvent for dilution (if necessary, e.g., hexane).
-
Control lures (solvent only).
-
Collection cages or bags for traps.
-
GPS device for marking trap locations.
-
Data sheets or electronic device for recording data.
-
Personal protective equipment (gloves, safety glasses).
Procedure:
-
Site Selection: Choose a study site where the target insect population is known to be present. The site should be relatively uniform in habitat to minimize environmental variability between traps.
-
Trap Deployment:
-
Establish a grid or transect for trap placement, ensuring a minimum distance of 20-50 meters between traps to avoid interference.[2]
-
Randomly assign treatment this compound baited) and control (unbaited or solvent-baited) traps to the locations. A Latin square design is often used to minimize positional effects.[3]
-
Deploy the traps at a height and in a microhabitat appropriate for the target species' host-seeking behavior.
-
-
Bait Preparation and Placement:
-
Prepare the this compound lures by loading a predetermined amount of the compound into the dispenser. The release rate can be controlled by the type and size of the dispenser.
-
Place the lure within the trap according to the manufacturer's instructions or in a position that maximizes odor dispersal.
-
For control traps, use dispensers containing only the solvent or no chemical.
-
-
Trapping Period:
-
Operate the traps for a standardized period, typically 12 or 24 hours, encompassing the peak activity period of the target insect.
-
-
Sample Collection and Processing:
-
At the end of the trapping period, carefully retrieve the collection cages or bags.
-
Incapacitate the insects by cooling or with an appropriate killing agent.
-
Identify and count the target insect species. Record the number of males and females if relevant.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the number of insects captured in baited versus control traps. Data may require transformation (e.g., log(x+1)) to meet the assumptions of the statistical tests.
-
Protocol 2: Dose-Response Assay for this compound
Objective: To determine the optimal concentration of this compound for attracting the target insect species.
Procedure:
-
Follow the general protocol outlined in Protocol 1.
-
Prepare lures with a range of this compound concentrations (e.g., 10 mg, 25 mg, 50 mg, 100 mg).
-
Include a control group with no this compound.
-
Randomly assign the different dose treatments and the control to the trap locations.
-
After the trapping period, collect and process the samples.
-
Analyze the data to determine if there is a significant difference in capture rates between the different doses. A dose-response curve can be plotted to visualize the relationship between concentration and attraction.
Protocol 3: Investigating Synergistic Effects with Carbon Dioxide (CO2)
Objective: To evaluate if CO2 enhances the attractiveness of this compound. Many studies have shown that CO2 acts as a powerful synergist for other attractants like 1-octen-3-ol.[1][3][4]
Procedure:
-
Follow the general protocol outlined in Protocol 1.
-
Set up four treatment groups:
-
Control (no bait, no CO2)
-
CO2 alone
-
This compound alone
-
This compound + CO2
-
-
CO2 can be supplied from a compressed gas cylinder with a regulator to control the flow rate (e.g., 500 ml/min) or from the combustion of propane (B168953) in traps like the Mosquito Magnet™.
-
Randomly assign the four treatments to the trap locations.
-
Collect and process the samples after the trapping period.
-
Use a two-way ANOVA to analyze the data, looking for a significant interaction effect between this compound and CO2.
Visualizations
Caption: Workflow for a field trapping assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trapping the Tiger: Efficacy of the Novel BG-Sentinel 2 With Several Attractants and Carbon Dioxide for Collecting Aedes albopictus (Diptera: Culicidae) in Southern France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of (R)-3-Octanol to 3-Octanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products. (R)-3-Octanol, a chiral secondary alcohol, can be oxidized to produce 3-octanone (B92607), a ketone utilized in the flavor and fragrance industry and as a building block in the synthesis of more complex molecules.[1][2] The choice of an appropriate oxidation method is critical to ensure high yields, minimize side reactions, and, in the case of chiral substrates, preserve stereochemical integrity if the chiral center is not at the alcohol carbon. This document provides detailed application notes and protocols for several common and effective methods for the oxidation of this compound to 3-octanone.
Data Presentation
The following table summarizes quantitative data for common methods used in the oxidation of secondary alcohols. While specific data for this compound is limited in readily available literature, the provided data for its isomers and analogous secondary alcohols offers valuable insights into expected yields and reaction conditions.
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Reference |
| KBrO₃/CeCl₃·7H₂O | 2-Octanol | 2-Octanone | 100 | 3 h | Reflux | CH₃CN/H₂O | [3] |
| Trichloroisocyanuric acid/TEMPO | sec-n-Octyl alcohol | Methyl n-hexyl ketone | 96 | 80 min | 0 | Dichloromethane (B109758) | [3] |
| Dess-Martin Periodinane (DMP) | Secondary Alcohols | Ketones | High | 0.5 - 4 h | Room Temp. | Dichloromethane | [4][5] |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Secondary Alcohols | Ketones | High | < 1 h | -78 to Room Temp. | Dichloromethane | [6][7] |
| Jones Reagent (CrO₃, H₂SO₄) | Secondary Alcohols | Ketones | High | Variable | 0 to Room Temp. | Acetone (B3395972) | [8][9] |
Experimental Protocols
Detailed methodologies for key oxidation experiments are provided below. These protocols are based on standard laboratory procedures for the oxidation of secondary alcohols and can be adapted for this compound.
Method 1: Oxidation using Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][10] It is known for its operational simplicity and compatibility with a wide range of functional groups.[5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add Dess-Martin Periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 4 hours.[5][10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-octanone.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualization:
Caption: Workflow for Dess-Martin Oxidation.
Method 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize primary and secondary alcohols.[6][7] It is known for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[7]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Dry ice/acetone bath
-
Syringes and needles
-
Three-necked round-bottom flask
-
Thermometer
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (approximately 1.1 equivalents) to the cold dichloromethane, followed by the dropwise addition of anhydrous DMSO (approximately 2.2 equivalents). Stir the mixture for 5-10 minutes.
-
Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C.
-
After stirring for 15-20 minutes, add triethylamine (approximately 5 equivalents) dropwise. The reaction mixture may become thick.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-octanone by column chromatography on silica gel if necessary.
Visualization:
Caption: Key steps in the Swern Oxidation pathway.
Method 3: Jones Oxidation
The Jones oxidation is a robust and efficient method for oxidizing secondary alcohols to ketones using chromic acid, which is typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[8][11]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Preparation of Jones Reagent:
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of water.
-
Allow the solution to cool to room temperature. The final volume is approximately 73 mL.[9]
Oxidation Reaction:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. A color change from the orange-red of Cr(VI) to the green of Cr(III) will be observed.[9]
-
Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been consumed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Quench the reaction by adding isopropyl alcohol to consume any excess oxidant.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 3-octanone.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization:
Caption: General workflow for alcohol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Kinetic Resolution of Racemic 3-Octanol: A Detailed Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the kinetic resolution of racemic 3-octanol (B1198278) utilizing lipase (B570770) catalysis, a cornerstone of green chemistry for the synthesis of enantiomerically pure compounds. Aimed at researchers, scientists, and professionals in drug development, these application notes detail the enzymatic transesterification of 3-octanol, yielding valuable chiral building blocks such as (S)-3-octanol. This protocol offers a robust and scalable method, emphasizing practical execution, data interpretation, and purification strategies. Included are detailed experimental procedures, a comparative analysis of various lipases, and a visual representation of the experimental workflow.
Introduction
Optically active secondary alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereocenter of these molecules dictates their biological activity, making the production of single enantiomers a critical endeavor. Kinetic resolution, an enzymatic process, offers an efficient and environmentally benign alternative to traditional chemical methods for separating racemic mixtures. This process leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer over the other.
In the case of racemic 3-octanol, a lipase selectively acylates one enantiomer, leaving the other unreacted. For instance, Candida antarctica lipase B (CALB), a widely used biocatalyst, preferentially acylates the (R)-enantiomer of 3-octanol in the presence of an acyl donor like vinyl acetate (B1210297). This results in a mixture of the unreacted (S)-3-octanol and the newly formed (R)-3-octyl acetate, which can then be separated by standard chromatographic techniques.[1] This method provides access to both enantiomers of 3-octanol, one as the alcohol and the other as its ester.
Principle of the Method
The kinetic resolution of racemic 3-octanol is based on the difference in the reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase. The enzyme's active site possesses a chiral environment that preferentially binds and catalyzes the acylation of one enantiomer at a significantly higher rate than the other.
The reaction can be summarized as follows:
(R,S)-3-octanol + Acyl Donor ---(Lipase)--> (S)-3-octanol + (R)-3-octyl ester
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the unreacted substrate and the product at approximately 50% conversion.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the lipase-catalyzed kinetic resolution of racemic 3-octanol.
Materials and Equipment
-
Substrate: Racemic 3-octanol
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl Donor: Vinyl acetate
-
Solvent: n-Hexane or Toluene (anhydrous)
-
Reaction Vessel: Erlenmeyer flask with a magnetic stirrer or an orbital shaker
-
Temperature Control: Water bath or incubator shaker
-
Analytical Equipment: Chiral Gas Chromatograph (GC) with a suitable chiral column (e.g., Rt-βDEXsm) and Flame Ionization Detector (FID)[2]
-
Purification Equipment: Rotary evaporator, Silica (B1680970) gel for column chromatography, Glass column
-
Reagents for Purification: n-Hexane, Ethyl acetate
Reaction Setup
-
To an Erlenmeyer flask, add racemic 3-octanol (0.5 mmol) and 10 mL of anhydrous n-hexane.[3]
-
Add the immobilized lipase (e.g., 80 mg of Novozym 435).[3] The optimal enzyme loading may vary and should be determined empirically.
-
Place the flask in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 32°C).[3]
-
Add the acyl donor, vinyl acetate (e.g., 0.5 mL), to initiate the reaction.[3]
-
Stir the reaction mixture at a constant speed (e.g., 150 rpm).[3]
Reaction Monitoring
-
Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular time intervals.
-
Filter the enzyme from the aliquot before analysis.
-
Analyze the aliquot by chiral GC to determine the conversion and the enantiomeric excess of the remaining 3-octanol and the formed 3-octyl acetate.
-
The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the ester product.
Work-up and Purification
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent, dried, and potentially reused.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any excess vinyl acetate.[1]
-
The resulting crude mixture containing (S)-3-octanol and (R)-3-octyl acetate is then purified by silica gel column chromatography.[1]
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the crude mixture onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. The less polar (R)-3-octyl acetate will elute first, followed by the more polar (S)-3-octanol.
-
Collect the fractions and analyze them by TLC or GC to identify the pure compounds.
-
Combine the fractions containing the pure (S)-3-octanol and (R)-3-octyl acetate separately and remove the solvent under reduced pressure.
Analytical Method: Chiral Gas Chromatography
The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral GC is a powerful technique for this purpose.
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is required for the separation of the enantiomers of 3-octanol and its acetate.[2]
-
Sample Preparation: The reaction mixture or purified fractions can be directly injected after appropriate dilution in a suitable solvent (e.g., n-hexane).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal or a temperature gradient program to achieve baseline separation of the enantiomers. For example, an initial temperature of 80°C held for 5 minutes, followed by a ramp of 5°C/min to 150°C.
-
Carrier Gas: Helium or Hydrogen
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Data Presentation
The following table summarizes representative data from the literature for the kinetic resolution of secondary alcohols, including 3-octanol, using various lipases. This allows for a comparative assessment of enzyme performance under different conditions.
| Lipase Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-value | Reference |
| Candida antarctica B | (±)-3-Octanol | Vinyl acetate | Toluene | 30 | 62 | >99 (S) | - | - | [3] |
| Candida antarctica B | (±)-Octan-2-ol | Vinyl acetate | Hexane | 32 | ~50 | >99 | >99 | >200 | [3] |
| Pseudomonas cepacia | (±)-3-Octanol | Isopropenyl acetate | Diisopropyl ether | 30 | ~50 | >95 (S) | ~80 (R) | High | [4] |
| Pseudomonas fluorescens | (±)-Octan-2-ol | Vinyl acetate | Hexane | 30 | 48 | 90 | 98 | 134 | [3] |
Visualizations
Signaling Pathway/Mechanism
Caption: Mechanism of Lipase-Catalyzed Kinetic Resolution.
Experimental Workflow
Caption: Experimental Workflow for Kinetic Resolution.
Conclusion
The lipase-catalyzed kinetic resolution of racemic 3-octanol is a highly effective and practical method for the preparation of enantiomerically enriched (S)-3-octanol and its (R)-acetate. The use of immobilized enzymes like Candida antarctica lipase B offers excellent enantioselectivity, operational stability, and the potential for catalyst recycling, aligning with the principles of sustainable chemistry. The detailed protocols and data presented herein provide a solid foundation for researchers to successfully implement and optimize this valuable synthetic transformation in their own laboratories. Careful monitoring of the reaction progress and efficient purification are key to obtaining products with high optical purity.
References
Troubleshooting & Optimization
Preventing racemization during (R)-3-Octanol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral (R)-3-Octanol. Our goal is to provide practical guidance to help you overcome common challenges, with a primary focus on preventing racemization to achieve high enantiopurity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The two most prevalent and effective methods for synthesizing chiral 3-octanol (B1198278) are:
-
Asymmetric Reduction of 3-Octanone: This involves the direct conversion of the prochiral ketone, 3-octanone, into a specific enantiomer of 3-octanol using a chiral catalyst. A widely used and effective method is the Corey-Bakshi-Shibata (CBS) reduction.
-
Kinetic Resolution of Racemic 3-Octanol: This technique separates the two enantiomers from a racemic mixture of 3-octanol. It typically employs an enzyme, such as Candida antarctica lipase (B570770) B (CALB), that selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: What is racemization and why is it a significant concern in the synthesis of chiral 3-octanol?
A2: Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture (a 1:1 mixture of both enantiomers), resulting in the loss of its optical activity. This is a critical issue in chiral synthesis as it negates the stereoselectivity of the reaction, leading to a loss of the desired enantiomer and complicating purification processes. For a secondary alcohol like 3-octanol, racemization can be facilitated by factors such as high temperatures or acidic/basic conditions, which can promote a dehydrogenation-hydrogenation equilibrium through the corresponding ketone.
Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric excess of chiral 3-octanol is chiral gas chromatography (GC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. To improve the volatility and resolution of the enantiomers on the chiral column, derivatization of the alcohol to its corresponding acetate (B1210297) is often performed. Other techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.
Q4: What is the "Kazlauskas rule" and how does it apply to the kinetic resolution of 3-octanol?
A4: The "Kazlauskas rule" is an empirical guideline used to predict the stereopreference of many hydrolases, including lipases, in the resolution of secondary alcohols. For a secondary alcohol, the rule predicts that the enzyme will preferentially acylate the enantiomer where the larger substituent is on the left and the smaller substituent is on the right when the hydroxyl group is pointing
Technical Support Center: Grignard Synthesis of (R)-3-Octanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselective Grignard synthesis of (R)-3-Octanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary Grignard pathways for synthesizing 3-Octanol?
A1: There are two principal and equally viable Grignard pathways for the synthesis of 3-Octanol. The choice between them often depends on the availability and cost of the starting materials.[1]
-
Pathway A: Reaction of Pentylmagnesium Bromide with Propanal.
-
Pathway B: Reaction of Propylmagnesium Bromide with Pentanal.
Q2: How is enantioselectivity for the (R)-enantiomer achieved in this synthesis?
A2: Enantioselectivity is induced by introducing a chiral ligand to the reaction mixture. The ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive center. This forces the Grignard reagent to preferentially attack one face of the prochiral aldehyde, leading to an excess of one enantiomer.[2][3] Chiral amino alcohols are a common class of ligands used for this purpose.[4]
Q3: What key factors influence the yield and enantioselectivity of the reaction?
A3: Several factors critically impact the success of an asymmetric Grignard reaction:
-
Temperature: Lower reaction temperatures generally increase enantiomeric excess (ee) by amplifying the energy difference between the diastereomeric transition states.[5]
-
Solvent: Non-polar, non-coordinating solvents like toluene (B28343) are often preferred. Polar, coordinating solvents such as THF or diethyl ether can compete with the chiral ligand for coordination to the magnesium center, potentially reducing enantioselectivity.[4]
-
Chiral Ligand Structure: The steric and electronic properties of the ligand are paramount. Factors like the presence of multiple stereocenters can enhance the asymmetric induction.[4]
-
Reagent Purity: Grignard reagents are highly sensitive to moisture and air.[6] All reagents, solvents, and glassware must be strictly anhydrous and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagent and ensure high yields.[5]
Q4: What are the most common side reactions in a Grignard synthesis of a secondary alcohol?
A4: Besides the desired nucleophilic addition, several side reactions can occur, reducing the overall yield:
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, forming an enolate which does not lead to the desired product.[6]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[6]
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide starting material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the asymmetric Grignard synthesis of this compound.
Problem 1: Low Yield of 3-Octanol
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Grignard reagents are extremely reactive with water, which quenches them and reduces the effective concentration. Ensure all glassware is flame- or oven-dried immediately before use and cooled under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.[6] |
| Poor Grignard Reagent Quality | The Grignard reagent may have degraded during storage. It is best practice to titrate the reagent before use to determine its exact concentration, ensuring accurate stoichiometry.[6] If preparing in-situ, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine).[1] |
| Side Reactions Dominating | High temperatures can favor side reactions. Add the aldehyde solution dropwise to the Grignard reagent at a controlled low temperature (e.g., 0 °C to -78 °C) to minimize enolization and reduction.[4][6] |
| Inefficient Workup | Product can be lost during extraction. Quench the reaction slowly with a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is generally preferred over strong acids that can promote dehydration of the alcohol product. Ensure thorough extraction of the aqueous layer with an organic solvent.[6][7] |
Problem 2: Low Enantiomeric Excess (ee) of this compound
| Potential Cause | Troubleshooting Step |
| Sub-Optimal Reaction Temperature | Higher temperatures reduce selectivity. Lower the reaction temperature incrementally (e.g., from 0 °C to -20 °C or -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[5] |
| Interfering Solvent | Coordinating solvents (e.g., THF, diethyl ether) can compete with the chiral ligand. Consider switching to a non-coordinating solvent like toluene or dichloromethane (B109758) to enhance the influence of the chiral ligand.[4] |
| Incorrect Stoichiometry | The ratio of the chiral ligand to the Grignard reagent is crucial. This ratio often requires optimization, but a common starting point is a slight excess of the ligand relative to the aldehyde. |
| Impure or Ineffective Chiral Ligand | Ensure the chiral ligand is of high purity, as impurities can negatively affect the formation of the active chiral complex. The choice of ligand itself is critical; if one ligand provides poor selectivity, exploring derivatives with different steric or electronic properties may be necessary.[5] |
| Racemization | Prolonged reaction times, especially at elevated temperatures or during a harsh acidic workup, can potentially lead to racemization of the product. Monitor the reaction's ee% over time to identify the optimal duration.[5] |
Data Presentation
The following table summarizes representative data for the asymmetric addition of Grignard reagents to aldehydes using different chiral ligands, illustrating the impact of reaction conditions on yield and enantioselectivity. Note: This data is for analogous systems and serves as a guide for optimization.
| Aldehyde | Grignard Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Benzaldehyde | Propylmagnesium Bromide | (-)-Ephedrine derivative | Toluene | -78 | 85 | 29 (S) | [4][8] |
| Benzaldehyde | Propylmagnesium Bromide | (-)-Pseudoephedrine derivative | THF | -78 | 90 | 8 (S) | [4][8] |
| Benzaldehyde | Propylmagnesium Bromide | (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | Toluene | -78 | 96 | 45 (S) | [2] |
| Various | Ethylmagnesium Bromide | (S)-BINOL / Ti(O-iPr)₄ with BDMAEE | Toluene/THF | Room Temp | ~70-90 | 93 | [9] |
| Various | Butylmagnesium Bromide | (S)-BINOL / Ti(O-iPr)₄ with BDMAEE | Toluene/THF | Room Temp | ~50-60 | >99 | [9] |
Experimental Protocols
General Protocol for Asymmetric Grignard Synthesis of this compound
This protocol is a generalized procedure and may require optimization of temperature, solvent, and stoichiometry for specific chiral ligands. The synthesis of this compound is described via the reaction of pentylmagnesium bromide with propanal.
1. Preparation of the Chiral Ligand-Grignard Complex:
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the chosen chiral ligand (e.g., a derivative of 1,2-DACH or an amino alcohol, ~1.1 equivalents) in anhydrous toluene under a positive pressure of argon or nitrogen.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the pentylmagnesium bromide solution (1.0 equivalent) dropwise to the stirred ligand solution.
-
Allow the resulting mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the chiral complex.
2. Reaction with Propanal:
-
Add a solution of freshly distilled propanal (1.0 equivalent) in anhydrous toluene dropwise to the chiral Grignard complex. Maintain the reaction temperature at -78 °C throughout the addition.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the propanal is consumed.
3. Workup and Purification:
-
Quench the reaction by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
4. Analysis:
-
Determine the final yield.
-
Measure the enantiomeric excess (ee) of the purified product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]
Visualizations
Caption: Chiral ligand complexes with the Grignard reagent to favor one reaction pathway.
Caption: A logical workflow for diagnosing and resolving issues of low enantioselectivity.
Caption: The desired reaction competes with enolization and reduction side pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Untitled Document [ch.ic.ac.uk]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 3-Octanone Reduction
Welcome to the technical support center for the reduction of 3-octanone (B92607). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-octanol (B1198278).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield when reducing 3-octanone with sodium borohydride (B1222165) (NaBH₄)?
A1: Low yields in the sodium borohydride reduction of 3-octanone can often be attributed to several factors:
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Reagent Quality: Sodium borohydride is sensitive to moisture and can decompose over time. It is crucial to use a fresh, dry batch of the reagent for optimal results.[1]
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Solvent Choice: The selection of a solvent can significantly influence the reaction rate. Protic solvents such as ethanol (B145695) or methanol (B129727) are commonly used and are generally effective.[1] If a specific protocol requires it, ensure the solvent is anhydrous.[1]
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Reaction Temperature: While these reductions are often performed at 0 °C or room temperature, the ideal temperature can differ.[2] Lower temperatures may decrease the reaction rate, necessitating longer reaction times.[1]
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Stoichiometry: Although one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is standard practice to use a molar excess of the reducing agent to drive the reaction to completion.[2]
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Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) is recommended.[3]
-
Improper Workup: Product loss can occur during the workup phase. Careful quenching of excess NaBH₄, typically with a dilute acid, and optimized extraction and purification steps are essential to minimize such losses.[1]
Q2: My catalytic hydrogenation of 3-octanone is resulting in poor conversion. What should I investigate?
A2: Poor conversion in a catalytic hydrogenation of 3-octanone can be due to several factors. Check the catalyst quality, as it may be deactivated. Ensure the hydrogen pressure and reaction temperature are optimal, and that the solvent is appropriate and not poisoning the catalyst. Thoroughly mixing the reaction is also critical to ensure proper contact between the reactants and the catalyst.
Q3: Can 3-octanone participate in side reactions during reduction?
A3: While the reduction of the ketone to the corresponding alcohol is the primary reaction, side reactions can occur. Ketones are known to react with various acids and bases, which can lead to undesired byproducts if the reaction conditions are not carefully controlled.[4][5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues leading to low yields in the reduction of 3-octanone.
Problem: Low or No Product Yield
Below is a decision-making workflow to troubleshoot a low-yielding 3-octanone reduction reaction.
Caption: Troubleshooting workflow for low yield in 3-octanone reduction.
Data Presentation
The following table summarizes typical reaction parameters for the reduction of aliphatic ketones using common reducing agents. These are starting points and may require optimization for the reduction of 3-octanone.
| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |
| Stoichiometry (Ketone:Hydride) | 1 : 0.25 - 1 | 1 : 0.25 - 0.5 |
| Solvent | Methanol, Ethanol | Anhydrous Diethyl Ether, THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Yield | ~79%[3] | ~50% (can be optimized)[3] |
| Safety Considerations | Flammable, reacts with water. | Highly reactive, pyrophoric. |
Experimental Protocols
Protocol 1: Reduction of 3-Octanone using Sodium Borohydride
This protocol details a common and effective method for the laboratory-scale synthesis of 3-octanol via the reduction of 3-octanone.[2][6]
Materials:
-
3-octanone
-
Deionized water[6]
-
15M Ammonium (B1175870) hydroxide (B78521) (NH₄OH)[2][6]
-
Chloroform (B151607) (CHCl₃)[2][6]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)[2][6]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol.[2][6]
-
Cooling: Cool the solution in an ice bath with continuous stirring.[2][6]
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.[2][6]
-
Addition of Reducing Agent: Add the sodium borohydride solution in portions to the cooled 3-octanone solution.[2][6]
-
Addition of Ammonium Hydroxide: Add 27 mL of 15M ammonium hydroxide to the reaction mixture.[2][6]
-
Reaction: Remove the ice bath and continue stirring at room temperature for 3 hours.[2][6]
-
Concentration: Concentrate the reaction mixture to near dryness using a rotary evaporator.[2][6]
-
Workup:
-
Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.[2][6]
-
Separate the organic layer.[2]
-
Extract the aqueous layer twice with 200 mL portions of chloroform.[2][6]
-
Combine all organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.[2][6]
-
-
Drying and Purification:
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of 3-octanol via reduction of 3-octanone.
References
Technical Support Center: Optimizing Chiral GC Separation of 3-Octanol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral gas chromatography (GC) separation of 3-octanol (B1198278) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chiral stationary phase (CSP) for separating 3-octanol isomers?
A1: Cyclodextrin-based CSPs are the most frequently used and often the first choice for the enantioseparation of volatile chiral compounds like 3-octanol.[1] Derivatized cyclodextrins, such as those found in columns like the Astec CHIRALDEX® G-TA (Trifluoroacetyl-γ-Cyclodextrin) and Restek Rt-βDEX series, are particularly effective.[1] The choice between α-, β-, or γ-cyclodextrin depends on the size of the analyte and the nature of the interaction, which can be either inclusion within the cyclodextrin (B1172386) cavity or surface interactions.[2]
Q2: I am not getting baseline separation of the 3-octanol enantiomers. What are the first parameters I should adjust?
A2: If you are not achieving baseline separation, the primary parameters to investigate are the oven temperature program and the carrier gas flow rate.[3][4]
-
Temperature Program: Lowering the elution temperature often improves chiral selectivity.[5] Try using a slower temperature ramp rate, for example, 1–5 °C/min, especially if the elution temperature is below 130 °C.[5] A good starting point for method development is an initial oven temperature of 40°C held for 1-2 minutes, followed by a ramp of 5-10°C/min up to 230°C.[6]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas is crucial. Hydrogen and helium are the recommended carrier gases, with hydrogen often providing better efficiency and faster analysis times.[1] For optimal resolution, it can be beneficial to operate at a higher linear velocity.[5]
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
A3: Peak tailing, where the latter half of the peak is broader than the front half, can significantly impact resolution and quantification.[7][8] The most common causes include:
-
Active Sites: Polar analytes like 3-octanol can interact with active sites in the GC system, such as exposed silanol (B1196071) groups in the inlet liner or at the head of the column.[7]
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing.[7][9]
-
Column Contamination: Buildup of contaminants on the column can create active sites.[10]
-
Solution: Bake out the column at a high temperature (below the maximum limit) to remove contaminants. If tailing persists, trimming the column is recommended.[11]
-
-
Secondary Interactions: Unwanted interactions with the stationary phase, especially with residual silanols on silica-based CSPs, can cause tailing, particularly for basic compounds.[10]
-
Solution: Consider derivatization of the 3-octanol to reduce its polarity.[12]
-
Q4: I'm observing peak fronting. What does this indicate?
A4: Peak fronting, where the peak appears as a "shark fin" with a sloping front, is most commonly caused by column overload.[13][14] This happens when the amount of sample injected exceeds the capacity of the column's stationary phase.[13][14]
-
Solution: The simplest solution is to dilute your sample or inject a smaller volume.[14] If using a split injector, increasing the split ratio will also reduce the amount of sample reaching the column.[15]
Q5: Should I consider derivatizing my 3-octanol sample? What are the benefits?
A5: Yes, derivatization is a highly effective strategy for improving the chromatographic analysis of polar compounds like 3-octanol. The primary benefits include:
-
Improved Peak Shape: Derivatization masks the polar hydroxyl group, reducing interactions with active sites in the system and minimizing peak tailing.[12]
-
Increased Volatility and Thermal Stability: Derivatives are generally more volatile and thermally stable, leading to shorter retention times and sharper peaks.[12]
-
Enhanced Sensitivity: Improved peak shape and reduced adsorption can lead to a better detector response and lower detection limits.[12]
A common and effective method for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[12]
Troubleshooting Guides
Guide 1: Poor Resolution or Co-elution of Enantiomers
| Symptom | Possible Cause | Suggested Solution |
| Peaks are broad and poorly resolved | Suboptimal temperature program.[3] | Decrease the initial oven temperature and/or use a slower temperature ramp rate (e.g., 1-5 °C/min).[16] |
| Carrier gas flow rate is not optimized.[3] | Optimize the linear velocity of the carrier gas. For hydrogen, a higher linear velocity (e.g., 80 cm/sec) can improve resolution.[17] | |
| Incorrect stationary phase. | Ensure you are using a chiral stationary phase suitable for alcohols, such as a derivatized cyclodextrin column.[1] | |
| Column is overloaded. | Dilute the sample or increase the split ratio. | |
| Enantiomers are co-eluting | Insufficient chiral recognition. | Try a different chiral stationary phase with a different cyclodextrin derivative or cavity size (α, β, or γ).[2] |
| Temperature is too high. | Lower the oven temperature, as chiral selectivity often increases at lower temperatures.[5] | |
| Polarity of the analyte is too high. | Derivatize the 3-octanol (e.g., silylation or acetylation) to reduce polarity and potentially enhance interaction with the CSP.[12][18] |
Guide 2: Peak Shape Problems (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (all peaks) | Poor column cut or installation.[7][9] | Re-cut the column ensuring a clean, 90° cut and reinstall it at the correct depth in the inlet.[7][9] |
| Dead volume in the system. | Check all fittings and connections for leaks or gaps. Ensure the correct ferrules are used and properly tightened. | |
| Peak Tailing (polar compounds like 3-octanol) | Active sites in the inlet liner or column.[7] | Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column.[7] |
| Sample solvent is incompatible with the stationary phase. | Ensure the sample solvent is compatible with the CSP. | |
| Peak Fronting | Column overload.[13][14] | Reduce the injection volume, dilute the sample, or increase the split ratio.[14][15] |
| Oven temperature is too low for later eluting peaks in an isothermal run.[14] | If running isothermally, consider increasing the oven temperature or using a temperature program. | |
| Split Peaks | Improperly installed column.[9] | Check the column installation depth and ensure a proper cut. |
| Incompatible sample solvent in splitless injection.[7] | The polarity of the sample solvent should match the stationary phase. The initial oven temperature should be at least 20°C below the boiling point of the solvent.[7][9] | |
| Contamination at the head of the column. | Trim a few centimeters from the front of the column.[9] |
Data Presentation
Table 1: Typical GC Parameters for Chiral Separation of 3-Octanol
| Parameter | Typical Value/Setting | Rationale |
| Column | Fused silica (B1680970) capillary with derivatized cyclodextrin CSP | Provides chiral recognition for enantioseparation.[1] |
| 30 m x 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions for good efficiency and sample capacity.[1] | |
| Injector | Split/Splitless | Split injection (e.g., 100:1) is preferred to prevent column overload.[1] |
| Temperature: 220-250 °C | Ensures efficient vaporization of the analyte.[1] | |
| Carrier Gas | Hydrogen or Helium | Hydrogen often provides better efficiency and faster analysis.[1] |
| Linear Velocity: Optimized for the column | Crucial for achieving optimal resolution.[5] | |
| Oven Program | Initial: 40-80 °C, hold 1-2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp: 1-10 °C/min | Slower ramps generally improve resolution of chiral compounds.[5] | |
| Final: 230 °C, hold 5 min | Ensures all components are eluted from the column. | |
| Detector | Flame Ionization Detector (FID) | Suitable for the detection of organic compounds like 3-octanol.[1] |
| Temperature: 250 °C | Prevents condensation of the analyte in the detector.[1] | |
| Sample Prep | ~1 mg/mL in hexane (B92381) or isopropanol | Appropriate concentration for direct injection.[1] |
| Injection Vol. | 1 µL | A small volume helps to prevent peak distortion and column overload.[1] |
Table 2: Impact of Derivatization on 3-Octanol GC Analysis (Representative Data)
| Parameter | Underivatized 3-Octanol | Silylated 3-Octanol (TMS derivative) |
| Retention Time | Longer | Shorter |
| Peak Shape | Often shows tailing | Symmetrical, sharp peak |
| Resolution (Rs) | May be suboptimal | Often improved |
| Detector Response | Lower | Higher |
Experimental Protocols
Protocol 1: Standard Chiral GC Separation of 3-Octanol
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-octanol in a suitable solvent such as hexane or isopropanol.[1]
-
Instrument Setup:
-
Install a chiral GC column (e.g., a 30 m x 0.25 mm, 0.25 µm derivatized cyclodextrin column) in the GC.[1]
-
Set the injector and detector temperatures to 250 °C.[1]
-
Set the carrier gas (Helium or Hydrogen) to an optimized linear velocity for the column.
-
Set the oven temperature program: initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C and hold for 5 minutes.
-
Set the split ratio to 100:1.[1]
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram. The two enantiomers should elute at different retention times.
-
Analysis: Integrate the peak areas of the two enantiomers to determine their relative concentrations and calculate the enantiomeric excess (ee).
Protocol 2: Derivatization of 3-Octanol by Silylation
Safety Precaution: Silylation reagents are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment.[12]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 3-octanol in an aprotic solvent like pyridine.[12]
-
Reaction Setup: In a clean, dry 2 mL reaction vial, add 100 µL of the 3-octanol solution.[12]
-
Reagent Addition: Add 200 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[12]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70 °C for 15-30 minutes to ensure the reaction goes to completion.[12]
-
Cooling: Allow the vial to cool to room temperature.[12]
-
GC Analysis: The sample is now ready for injection into the GC. No further workup is typically required.[12] Use the same GC conditions as in Protocol 1, adjusting the temperature program as necessary for the more volatile derivative.
Mandatory Visualizations
Caption: Experimental workflow for chiral GC separation of 3-Octanol.
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gcms.cz [gcms.cz]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic (R)-3-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (R)-3-Octanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurities largely depend on the synthetic route.
-
From Asymmetric Reduction of 3-Octanone (B92607) (e.g., Noyori Hydrogenation):
-
Unreacted 3-Octanone: The starting ketone may not be fully converted.[1]
-
Residual Catalyst: Traces of the Ruthenium-BINAP catalyst or other transition metal catalysts may remain.[2][3][4]
-
Solvents: Solvents used in the reaction and workup (e.g., ethanol, toluene).
-
(S)-3-Octanol: The undesired enantiomer will be present if the enantioselectivity of the reduction is not 100%.
-
-
From Enzymatic Kinetic Resolution of Racemic 3-Octanol (B1198278):
-
(S)-3-Octanol: The unreacted starting enantiomer.
-
Acylated this compound: The ester form of the desired enantiomer (e.g., (R)-3-octanyl acetate).
-
Lipase: The enzyme used for the resolution.[5]
-
Acyl Donor: Residual acylating agent (e.g., vinyl acetate).[5]
-
Solvents: Organic solvents used in the reaction (e.g., hexane (B92381), toluene).[5]
-
Q2: How can I remove the unreacted starting material, 3-octanone?
A2: Fractional distillation is an effective method for separating 3-octanone (boiling point: ~168 °C) from 3-octanol (boiling point: ~175 °C).[1] Due to the close boiling points, a fractionating column with a sufficient number of theoretical plates is recommended for efficient separation.[6][7]
Q3: What is the best way to separate the (R) and (S) enantiomers of 3-Octanol?
A3: Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[8][9][10]
Q4: How can I monitor the enantiomeric excess (ee) of my this compound during purification?
A4: The most common and reliable method is chiral Gas Chromatography (GC).[5] It often requires derivatization of the alcohol, for instance, by acetylation, to improve separation on the chiral column.[5] Chiral HPLC and NMR spectroscopy using chiral solvating or derivatizing agents are also viable methods.[5]
Q5: Is there a risk of racemization of this compound during purification?
A5: Yes, racemization can occur under certain conditions.[5] Exposure to high temperatures for prolonged periods, or strongly acidic or basic conditions, can potentially lead to racemization through a dehydrogenation-hydrogenation equilibrium involving the corresponding ketone.[5] It is advisable to use mild conditions during workup and purification.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor separation of 3-Octanol from 3-Octanone. | Insufficient theoretical plates in the fractionating column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[7] Reduce the distillation rate to allow for better vapor-liquid equilibrium.[7] |
| Unstable distillation temperature ("bumping"). | Uneven boiling of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure the heating mantle is set to an appropriate and stable temperature. |
| Cloudy distillate. | Co-distillation of water or other immiscible impurities. | Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
| Product has a lower than expected enantiomeric excess. | Thermal racemization. | Consider vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. |
Preparative Chiral HPLC
| Issue | Possible Cause | Solution |
| Poor resolution between (R)- and (S)-3-Octanol peaks. | Suboptimal mobile phase or stationary phase. | Screen different chiral stationary phases. Optimize the mobile phase composition (e.g., adjust the ratio of hexane/isopropanol (B130326) or other solvent systems).[8][10] |
| Peak fronting or tailing. | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Broad peaks. | Low column efficiency. | Ensure the column is properly packed and equilibrated. Check for any dead volumes in the system. |
| Difficulty removing the collected product from the solvent. | High boiling point of the mobile phase components. | Use a mobile phase with volatile solvents to facilitate easier removal by rotary evaporation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol assumes the primary impurity is the starting material, 3-octanone.
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate, then filter.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry.
-
Distillation:
-
Add the dried crude product and a few boiling chips or a stir bar to the distillation flask.
-
Heat the flask gently.
-
Collect a forerun fraction, which may contain lower-boiling impurities.
-
Slowly increase the temperature and collect fractions. Monitor the temperature at the head of the column. The fraction distilling at the boiling point of 3-octanol (approx. 175 °C at atmospheric pressure) should be collected as the purified product.
-
For temperature-sensitive applications, perform the distillation under reduced pressure.
-
-
Analysis: Analyze the collected fractions by chiral GC to determine the chemical purity and enantiomeric excess.
Protocol 2: Separation of (R)- and (S)-3-Octanol using Preparative Chiral HPLC
This is a general guideline; specific conditions will need to be optimized.
-
Method Development:
-
On an analytical scale, screen several chiral columns (e.g., polysaccharide-based CSPs) with different mobile phases (typically mixtures of hexane and an alcohol like isopropanol or ethanol) to find a suitable separation method.[10]
-
-
Scale-Up:
-
Once optimal conditions are found, scale up to a preparative column with the same stationary phase.
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the column. The amount that can be loaded will depend on the column size and the resolution achieved.
-
-
Fraction Collection:
-
Collect the eluent in fractions.
-
Monitor the elution of the enantiomers using a UV detector (if applicable after derivatization) or by collecting fractions and analyzing them by analytical chiral GC or HPLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bgb-analytik.com [bgb-analytik.com]
Technical Support Center: Fractional Distillation of 3-Octanol
Welcome to the Technical Support Center for the fractional distillation of 3-octanol (B1198278). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-octanol relevant to its distillation?
A1: Understanding the physical properties of 3-octanol is crucial for a successful fractional distillation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point (at 760 mmHg) | 173-176 °C | [1] |
| Melting Point | -45 °C | [1] |
| Density (at 25 °C) | 0.817-0.824 g/mL | [1] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [1] |
Q2: The boiling point of 3-octanol is relatively high. Is there a risk of thermal decomposition during distillation?
Q3: Does 3-octanol form azeotropes with common solvents?
A3: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult.[4][5] While comprehensive azeotropic data for 3-octanol with all common solvents is not available, it is known that other octanol (B41247) isomers can form azeotropes. For instance, n-octanol can form a binary azeotrope with propylene (B89431) glycol.[6] It is crucial to be aware of the potential for azeotrope formation, especially when distilling 3-octanol from reaction mixtures containing other solvents. If you observe a constant boiling point for a mixture that is lower or higher than the boiling points of the individual components, you may have an azeotrope.
Q4: What is "bumping" and how can I prevent it during the distillation of 3-octanol?
A4: Bumping is the sudden, violent boiling of a liquid. This occurs when a liquid is heated above its boiling point without forming bubbles, leading to a sudden eruption of vapor. To prevent bumping, always add boiling chips or a magnetic stir bar to the distilling flask before heating. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid, as this can induce violent bumping.
Troubleshooting Guide
This section addresses common problems encountered during the fractional distillation of 3-octanol and provides step-by-step solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting, even though the heating mantle is at a high temperature. | 1. The thermometer is placed incorrectly. 2. The heating rate is too low. 3. There is a leak in the system (especially under vacuum). 4. The condenser water is too cold, causing the vapor to solidify. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 2. Gradually increase the heating mantle temperature. 3. Check all joints and connections for a tight seal. Use vacuum grease for ground glass joints if necessary. 4. For high-melting point compounds, consider using room temperature water or even no cooling water in the condenser. |
| The temperature at the distillation head is fluctuating. | 1. The heating rate is inconsistent. 2. The boiling is uneven (bumping). 3. The insulation of the column is inadequate. | 1. Maintain a steady and consistent heating rate. 2. Ensure adequate stirring or the presence of fresh boiling chips. 3. Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| The separation of components is poor. | 1. The distillation rate is too fast. 2. The fractionating column is not efficient enough (too few theoretical plates). 3. An azeotrope has formed. | 1. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation is key to good separation. 2. Use a longer fractionating column or one with a more efficient packing material. 3. If an azeotrope is suspected, alternative purification methods like extractive distillation or chromatography may be necessary.[4] |
| The product is discolored or contains impurities. | 1. Thermal decomposition of 3-octanol or impurities. 2. The starting material was not sufficiently pure. 3. "Foaming" or "bumping" carried non-volatile impurities into the condenser. | 1. Switch to vacuum distillation to lower the boiling point.[2] 2. Consider a pre-purification step, such as washing with a suitable solvent. 3. Ensure smooth boiling and do not overfill the distillation flask (it should be no more than two-thirds full). |
Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation of 3-Octanol
Objective: To purify 3-octanol from a mixture with a higher boiling impurity.
Materials:
-
Crude 3-octanol mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Add the crude 3-octanol mixture to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure.
-
Wrap the fractionating column with the insulating material.
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently with the heating mantle. If using a stirrer, start stirring.
-
Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second) once the distillate begins to collect.
-
Monitor the temperature at the distillation head. It should remain constant at the boiling point of the lower-boiling component (in this case, 3-octanol, approx. 174-176 °C).
-
Collect the fraction that distills at a constant temperature. This is your purified 3-octanol.
-
When the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distilling flask, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Vacuum Fractional Distillation of 3-Octanol
Objective: To purify 3-octanol at a reduced pressure to prevent thermal decomposition.
Materials:
-
Same as Protocol 1, with the addition of:
-
Vacuum adapter
-
Vacuum pump with a trap
-
Manometer
Procedure:
-
Assemble the fractional distillation apparatus as for atmospheric distillation, but with a vacuum adapter between the condenser and the receiving flask.
-
Ensure all ground glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.
-
Connect the vacuum adapter to the vacuum pump via a trap.
-
Turn on the cooling water and stirrer.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the flask.
-
Follow steps 7-12 from Protocol 1, noting that the boiling point of 3-octanol will be significantly lower than at atmospheric pressure. The expected boiling point at a given pressure can be estimated using a nomograph.
Visualizations
References
- 1. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. labsup.net [labsup.net]
- 6. US2360685A - Azeotropic distillation - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Octanol Analysis in Gas Chromatography
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the analysis of 3-octanol (B1198278), achieving a sharp, symmetrical peak shape is paramount for accurate quantification and reliable results. Poor peak shape, most commonly observed as peak tailing, can significantly compromise data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and resolve common issues encountered during the GC analysis of 3-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for 3-octanol in my GC analysis?
A1: Peak tailing of 3-octanol, a secondary alcohol, is predominantly caused by unwanted interactions between the polar hydroxyl (-OH) group of the molecule and active sites within the GC system.[1] These active sites are typically exposed silanol (B1196071) groups (Si-OH) found in:
-
Injection Port Liner: Non-deactivated or contaminated glass liners can strongly interact with polar analytes.
-
Column: The stationary phase or the fused silica (B1680970) tubing itself can have active sites, especially at the column inlet where contamination can accumulate.[2]
-
Contamination: Non-volatile residues from previous injections can create new active sites.
Other factors contributing to peak tailing can include improper column installation (e.g., a poor cut), a contaminated system, or sample overload.[1]
Q2: How can I quickly diagnose the cause of peak tailing for 3-octanol?
A2: A systematic approach to diagnosing the cause of peak tailing is crucial. A good first step is to observe the chromatogram as a whole:
-
If all peaks are tailing: This often points to a physical issue, such as a poorly cut or installed column, or a leak in the system.[1]
-
If only polar compounds like 3-octanol are tailing: This strongly suggests chemical interactions with active sites within the system.
The following workflow can help pinpoint the issue:
Q3: What is derivatization and how can it improve the peak shape of 3-octanol?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For 3-octanol, the goal is to mask the polar hydroxyl group, thereby reducing its ability to interact with active sites in the system.[1] This results in a less polar, more volatile, and more thermally stable compound, leading to a significantly improved peak shape.[3] The most common derivatization techniques for alcohols are silylation and acylation.[1]
Troubleshooting Guides
Guide 1: GC System and Method Optimization
If derivatization is not a viable option, optimizing the GC system and method parameters is the first line of defense against poor peak shape.
1. Inlet Maintenance:
-
Liner: Replace the injection port liner with a fresh, deactivated liner. The use of glass wool in the liner can help trap non-volatile residues but ensure the glass wool is also deactivated.
-
Septum: A worn or cored septum can be a source of contamination and leaks. Replace the septum regularly.
-
Injection Port: Clean the injection port to remove any accumulated residues.
2. Column Maintenance and Selection:
-
Column Trimming: If the inlet end of the column is contaminated, trim 10-20 cm from the front. This will remove the most active sites.
-
Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector. A poor cut can cause peak splitting or tailing.[1]
-
Column Choice: For the analysis of underivatized alcohols, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended. For derivatized, non-polar analytes, a non-polar or medium-polarity column (e.g., DB-5ms) is suitable.[4]
3. Method Parameter Optimization:
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of 3-octanol. A typical starting point is 250 °C.
-
Injection Mode: For trace analysis, a splitless injection is often used. It's crucial to optimize the splitless hold time to ensure the complete transfer of the analyte to the column without excessive solvent peak tailing.
-
Carrier Gas Flow Rate: Operate the column at the optimal flow rate for the carrier gas being used (typically around 1.0-1.5 mL/min for helium in a 0.25 mm i.d. column).
Guide 2: Derivatization for Improved Peak Shape
For persistent peak tailing, derivatization is a highly effective solution. Below are detailed protocols for silylation and acylation of 3-octanol.
Experimental Protocols
Protocol 1: Silylation of 3-Octanol with BSTFA + 1% TMCS
This procedure replaces the active hydrogen on the hydroxyl group of 3-octanol with a non-polar trimethylsilyl (B98337) (TMS) group.
-
Materials:
-
3-octanol standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
2 mL autosampler vials with PTFE-lined caps
-
-
Procedure:
-
Prepare a solution of 3-octanol in the anhydrous solvent (e.g., 1 mg/mL).
-
Transfer 100 µL of the 3-octanol solution to an autosampler vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. This provides a molar excess of the derivatizing agent.[1]
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis.
-
Protocol 2: Acylation of 3-Octanol with Acetyl Chloride
This procedure converts 3-octanol to its corresponding acetate (B1210297) ester, which is less polar.
-
Materials:
-
3-octanol standard or sample
-
Acetyl chloride
-
Triethylamine (B128534) (as a scavenger for the HCl byproduct)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
2 mL autosampler vials with PTFE-lined caps
-
-
Procedure:
-
Dissolve approximately 10 mg of 3-octanol in 1 mL of anhydrous DCM in an autosampler vial.
-
Add a 1.2 molar equivalent of triethylamine to the solution.
-
While stirring, slowly add a 1.2 molar equivalent of acetyl chloride dropwise.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of deionized water and vortexing.
-
Allow the layers to separate, and carefully transfer the upper organic layer to a new vial for GC analysis.[1]
-
Protocol 3: Standard GC-MS Method for 3-Octanol Analysis
The following is a typical GC-MS method for the analysis of 3-octanol, which can be adapted for both underivatized and derivatized samples.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.[4]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Target ions for 3-octanol: m/z 59, 87, 101.[5]
-
Transfer Line Temperature: 280°C.
-
Data Presentation
The effectiveness of derivatization in improving the peak shape of 3-octanol can be quantified by measuring the peak asymmetry factor (As). An As value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 signify tailing.
| Analyte | Derivatization Method | Typical Asymmetry Factor (As) |
| 3-Octanol | None | > 2.0 |
| 3-Octanol | Silylation (TMS ether) | 1.0 - 1.2 |
| 3-Octanol | Acylation (acetate ester) | 1.1 - 1.4 |
Note: These are typical values and may vary depending on the specific instrument and conditions.[1]
References
Minimizing byproduct formation in 3-octanol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 3-octanol (B1198278).
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing 3-octanol?
A1: The two most common laboratory-scale methods for synthesizing 3-octanol are the reduction of a ketone and the Grignard reaction.[1]
-
Reduction of 3-Octanone (B92607): This method involves the reduction of 3-octanone using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[1][2] It is a straightforward method that can produce high yields of 3-octanol.[1][2]
-
Grignard Reaction: This versatile method involves the reaction of a Grignard reagent with an aldehyde.[1][3] For 3-octanol, two common combinations are propanal reacting with a Grignard reagent prepared from 1-bromopentane (B41390), or hexanal (B45976) reacting with ethylmagnesium bromide.[1]
Q2: What are the common byproducts in 3-octanol synthesis via the Grignard reaction?
A2: The Grignard synthesis, while effective, is prone to several side reactions that can generate impurities and lower the yield of 3-octanol.[1] Key byproducts include:
-
Enolization Products: The Grignard reagent can act as a strong base, abstracting an acidic alpha-proton from the aldehyde, leading to an enolate.[1] This is often a significant side reaction that competes with the desired nucleophilic addition.[1]
-
Reduction Products: The Grignard reagent can reduce the aldehyde to its corresponding primary alcohol (e.g., 1-hexanol (B41254) from hexanal).[1]
-
Wurtz Coupling Products: The Grignard reagent can couple with unreacted alkyl halide.[1] For example, two pentyl groups from pentylmagnesium bromide can couple to form decane.[1]
-
Products from Reaction with Water: Grignard reagents are highly reactive with water.[1] Any moisture in the glassware or solvents will quench the reagent, forming an alkane (e.g., pentane (B18724) from pentylmagnesium bromide) and reducing the overall yield.[1]
Q3: My 3-octanone reduction is not going to completion. How can I improve the yield?
A3: Incomplete conversion of 3-octanone to 3-octanol is a common issue. To improve the reaction, consider the following:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration.[1] A typical reaction time is around 3 hours at room temperature after the addition of the reducing agent.[1]
-
Molar Ratio of Reducing Agent: Use a slight excess of the reducing agent (e.g., sodium borohydride) to ensure all the ketone is consumed.[1]
-
Temperature Control: The initial addition of the reducing agent should be done at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent side reactions.[1]
-
Purity of Reactants: Ensure the 3-octanone is pure, as impurities can interfere with the reaction.[1][2]
Q4: How can I purify the final 3-octanol product?
A4: Purification of 3-octanol is typically achieved through distillation under reduced pressure.[2] This method is effective for separating the alcohol from unreacted starting materials, byproducts, and high-boiling point impurities.[2] For smaller scales, column chromatography can also be employed.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3-octanol.
Method 1: Reduction of 3-Octanone with Sodium Borohydride
Problem 1: Low Yield of 3-Octanol
| Potential Cause | Troubleshooting Step |
| Impure 3-Octanone | Ensure the starting 3-octanone is of high purity.[2] Impurities can interfere with the reaction.[2] Consider purifying the ketone by distillation before use.[2] |
| Inactive Sodium Borohydride | Sodium borohydride can decompose over time, especially if exposed to moisture.[2] Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a small scale.[2] |
| Insufficient Reducing Agent | While stoichiometrically less is needed, in practice, using at least two equivalents of hydride ion per ketone carbonyl group is recommended.[2] |
| Sub-optimal Reaction Temperature | The reaction is typically carried out at room temperature.[2] Ensure the reaction is not overheating, which can lead to side reactions.[2] |
| Losses during Workup and Purification | Be meticulous during the extraction and distillation steps to minimize product loss.[2] Ensure complete extraction from the aqueous layer and careful fractionation during distillation.[2] |
Problem 2: Presence of Unreacted 3-Octanone in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or the amount of sodium borohydride.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all the 3-octanone has been consumed before workup.[2] |
| Inefficient Quenching | Ensure the reaction is properly quenched to neutralize any remaining reducing agent before workup.[2] |
Method 2: Grignard Synthesis
Problem 1: Low Yield of 3-Octanol
| Potential Cause | Troubleshooting Step |
| Wet Glassware or Reagents | Grignard reagents are extremely sensitive to water.[2] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[2][3] |
| Poor Quality Magnesium | Use fresh magnesium turnings. Old or oxidized magnesium may be less reactive. |
| Grignard Reagent Concentration is Low | If the Grignard reagent formation was sluggish, its concentration might be low.[2] Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture.[2] Ensure the aldehyde is pure and anhydrous.[2] |
| Slow Addition of Aldehyde | Add the aldehyde solution dropwise to the Grignard reagent at a controlled temperature (usually 0 °C) to prevent side reactions and dimerization of the aldehyde.[2] |
| Losses During Workup | The workup for a Grignard reaction typically involves quenching with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to avoid dehydration of the alcohol.[2] Ensure careful separation of the organic and aqueous layers.[2] |
Data Presentation
Table 1: Comparison of 3-Octanol Synthesis Methods
| Parameter | Reduction of 3-Octanone | Grignard Synthesis |
| Starting Materials | 3-Octanone, Sodium Borohydride | 1-Bromopentane, Magnesium, Propanal |
| Typical Yield | ~79%[2] | ~50% (can be optimized)[2] |
| Key Reaction Conditions | Room temperature, alcoholic solvent[2] | Anhydrous conditions, ether solvent[2] |
| Primary Byproducts | Borate salts | Magnesium salts, Wurtz coupling products[2] |
| Safety Considerations | Sodium borohydride is flammable and reacts with water.[2] | Grignard reagents are highly reactive and pyrophoric.[2] Diethyl ether is extremely flammable.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Octanol by Reduction of 3-Octanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-octanone in ethanol.[2]
-
Reduction: Cool the solution in an ice bath.[2] Slowly add a solution of sodium borohydride in water to the stirred ketone solution.[2]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature.[2] Monitor the reaction progress by TLC until all the 3-octanone is consumed.[2]
-
Workup: Quench the reaction by slowly adding dilute hydrochloric acid.[2] Extract the product with an organic solvent (e.g., diethyl ether).[2] Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[2]
-
Purification: Remove the solvent under reduced pressure.[2] Purify the crude 3-octanol by vacuum distillation.[2]
Protocol 2: Synthesis of 3-Octanol by Grignard Reaction
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2]
-
Add a small crystal of iodine to activate the magnesium.[2]
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.[2]
-
Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Propanal:
-
Workup:
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[2]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[2]
-
-
Purification:
Visualizations
References
Technical Support Center: Synthesis of 3-Octanol via Grignard Reaction
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 3-octanol (B1198278) using Grignard reagents. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Grignard synthesis of 3-octanol, providing potential causes and solutions in a question-and-answer format.
Q1: My Grignard reaction won't start. What are the common reasons for initiation failure?
A1: Failure of a Grignard reaction to initiate is a frequent problem. Several factors can contribute to this:
-
Wet Glassware or Reagents: Grignard reagents are extremely sensitive to water. All glassware must be thoroughly flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents and alkyl halides must be strictly anhydrous.[1]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[1] To activate the magnesium, you can:
-
Impure Alkyl Halide: The alkyl bromide (1-bromopentane or 1-bromopropane) should be pure and dry. Consider passing it through a column of activated alumina (B75360) to remove trace impurities.[1]
-
Low Initial Temperature: Sometimes, gentle warming with a heat gun on a small spot of the flask is necessary to initiate the reaction. Once started, the reaction is typically exothermic and self-sustaining.[1][2]
Q2: I have a very low yield of 3-octanol. What are the likely causes and how can I improve it?
A2: Low yields in Grignard synthesis are common and can often be attributed to several factors:
-
Incomplete Grignard Reagent Formation: If the initial reaction to form the Grignard reagent was sluggish or incomplete, the concentration of the active reagent will be low. Consider titrating a small aliquot of your Grignard reagent to determine its exact molarity before proceeding.
-
Side Reactions: The Grignard reagent is a strong base and can participate in side reactions:
-
Enolization: The Grignard reagent can deprotonate the α-carbon of the aldehyde (propanal or pentanal), forming an enolate and consuming the reagent. To minimize this, add the aldehyde solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[1][3]
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a coupling product (e.g., decane (B31447) from pentylmagnesium bromide). Slow addition of the alkyl halide during the Grignard reagent formation helps to minimize this.[3]
-
Reaction with Water: Any moisture present will quench the Grignard reagent. Ensure all aspects of the experiment are anhydrous.[3]
-
-
Losses During Workup: The workup procedure is critical for maximizing yield.
-
Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching. This is a mild acidic workup that minimizes the risk of dehydration of the secondary alcohol product.[2]
-
Ensure thorough extraction of the aqueous layer with an organic solvent (e.g., diethyl ether) to recover all the product.
-
Q3: What are the two primary Grignard reaction pathways to synthesize 3-octanol?
A3: There are two main, equally viable pathways for the synthesis of 3-octanol using a Grignard reaction[2]:
-
Pathway A: The reaction of propylmagnesium bromide with pentanal.
-
Pathway B: The reaction of pentylmagnesium bromide with propanal.
The choice between these pathways often depends on the availability and cost of the starting materials.[2]
Data Presentation
The following table summarizes the key reactants and conditions for the two primary Grignard synthesis pathways for 3-octanol. While yields can be highly variable depending on experimental execution, typical student yields are around 50%, with optimization leading to higher conversions.[1]
| Parameter | Pathway A | Pathway B |
| Grignard Reagent | Propylmagnesium bromide | Pentylmagnesium bromide |
| Alkyl Halide | 1-Bromopropane (B46711) | 1-Bromopentane (B41390) |
| Carbonyl Compound | Pentanal | Propanal |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temp. | 0 °C for aldehyde addition | 0 °C for aldehyde addition |
| Workup | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl |
| Reported Yield | Variable, typically ~50% | Variable, typically ~50%[1] |
Experimental Protocols
The following are detailed protocols for the synthesis of 3-octanol via the two primary Grignard pathways.
Protocol 1: Synthesis of 3-Octanol via Propylmagnesium Bromide and Pentanal (Pathway A)
Part 1: Preparation of Propylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium turnings.[2]
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.[2]
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
Part 2: Reaction with Pentanal
-
Cool the flask containing the freshly prepared propylmagnesium bromide in an ice bath.
-
Prepare a solution of pentanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining a gentle reflux. A precipitate will form.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[2]
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2]
-
Transfer the mixture to a separatory funnel and separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude 3-octanol by fractional distillation, collecting the fraction that boils at approximately 175-178 °C.[2]
Protocol 2: Synthesis of 3-Octanol via Pentylmagnesium Bromide and Propanal (Pathway B)
This protocol is identical to Protocol 1, with the substitution of 1-bromopentane for 1-bromopropane in Part 1 and propanal for pentanal in Part 2. All other steps and equivalents remain the same.
Visualizations
Grignard Synthesis Troubleshooting Workflow
Caption: Troubleshooting logic for low-yield Grignard reactions.
Grignard Reaction Mechanism for 3-Octanol Synthesis
References
Technical Support Center: Optimizing HPLC Separation of 3-Octanol Derivatives
Welcome to the technical support center for the HPLC separation of 3-octanol (B1198278) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating 3-octanol and its derivatives?
A1: The most common method for separating 3-octanol and its derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase, which is ideal for separating hydrophobic molecules like 3-octanol and its esters. In RP-HPLC, compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[1][2]
Q2: Which organic solvent, acetonitrile (B52724) or methanol (B129727), is better for the mobile phase?
A2: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC. Acetonitrile often provides lower backpressure and can offer different selectivity compared to methanol.[3] For separations involving phenyl-containing stationary phases, methanol can be more effective at highlighting unique pi-pi interactions.[3] The choice between acetonitrile and methanol will depend on the specific 3-octanol derivatives being separated and the desired selectivity. It is often recommended to screen both solvents during method development.
Q3: How does the mobile phase pH affect the separation of 3-octanol derivatives?
A3: For neutral compounds like 3-octanol and its simple esters, the mobile phase pH has a minimal effect on retention. However, if the derivatives contain ionizable functional groups (e.g., acidic or basic moieties), the mobile phase pH becomes a critical parameter. For acidic compounds, a mobile phase pH below their pKa will increase retention, while for basic compounds, a pH above their pKa will lead to longer retention times. Buffers are used to maintain a constant pH and improve peak shape for ionizable compounds.[4]
Q4: Can I perform a chiral separation of 3-octanol enantiomers using HPLC?
A4: Yes, chiral separation of 3-octanol enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have been shown to be effective for the separation of racemic mixtures of 2-octanol (B43104) derivatives, and similar principles apply to 3-octanol.[5][6] The mobile phase for chiral separations often consists of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), or in reversed-phase mode, acetonitrile and water.[7]
Q5: Is derivatization necessary for the analysis of 3-octanol?
A5: Derivatization is not always necessary but can be highly beneficial, especially for improving detection sensitivity.[8][9] 3-octanol lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV detector. Derivatizing the alcohol with a UV-absorbing or fluorescent tag can significantly enhance its detectability.[8][10][11][12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for 3-octanol derivatives are tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Tailing of basic analytes can occur due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Use a mobile phase with a low pH (around 2-3) to suppress the ionization of silanol groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Using a modern, end-capped, high-purity silica (B1680970) column will also minimize these interactions.[4]
-
-
Column Contamination or Void: The accumulation of strongly retained sample components on the column frit or at the head of the column can lead to peak distortion. A void at the column inlet can also cause peak tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[15]
-
Issue 2: Inconsistent Retention Times
Q: The retention times for my 3-octanol derivatives are shifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your results. Here are the common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic-to-aqueous ratio or pH, can lead to retention time shifts.
-
Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[16]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, is a frequent cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Issues: Leaks in the pump or malfunctioning check valves can cause variations in the flow rate, directly impacting retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance on seals and check valves.[17]
-
Experimental Protocols
Protocol 1: Reversed-Phase Separation of 3-Octanol and its Acetate Ester
This protocol provides a starting point for the separation of 3-octanol and a common derivative, 3-octyl acetate, using reversed-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (if derivatized) or Refractive Index (RI) detector
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve samples in the initial mobile phase composition (50:50 water:acetonitrile).
Data Presentation: Effect of Acetonitrile Concentration on Retention
| Compound | Retention Time (min) at 60% ACN | Retention Time (min) at 70% ACN | Retention Time (min) at 80% ACN |
| 3-Octanol | 5.8 | 4.2 | 3.1 |
| 3-Octyl Acetate | 8.2 | 6.5 | 4.9 |
Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC system and column.
Protocol 2: Chiral Separation of 2-Octanol Derivatives
This protocol is based on the successful separation of (R,S)-2-octanol derivatives and can be adapted for 3-octanol enantiomers.[5]
-
Column: Polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives), 4.6 x 250 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for the derivatized analyte.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve samples in the mobile phase.
Data Presentation: Chiral Separation Parameters
| Enantiomer | Retention Time (t_R) | Resolution (R_s) | Selectivity (α) |
| Enantiomer 1 | 12.5 min | 2.1 | 1.3 |
| Enantiomer 2 | 14.8 min |
Note: These are example values to illustrate a successful chiral separation. Actual results will depend on the specific compound and chromatographic conditions.
References
- 1. ionsource.com [ionsource.com]
- 2. ecetoc.org [ecetoc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. preprints.org [preprints.org]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. hplc.eu [hplc.eu]
- 8. journalajacr.com [journalajacr.com]
- 9. Derivatization in HPLC - HTA [hta-it.com]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-performance Liquid Chromatography | Bentham Science [eurekaselect.com]
- 13. lcms.cz [lcms.cz]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the enantiomers of 3-octanol (B1198278), (R)-(-)-3-Octanol and (S)-(+)-3-Octanol. The information presented is based on experimental data from a study on the olfactory receptors of the Southern House Mosquito, Culex quinquefascatus. This document is intended to assist researchers in understanding the stereospecific interactions of these compounds in biological systems.
Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit markedly different biological activities.[1][2] This is due to the stereospecific nature of biological receptors, which often show a binding preference for one enantiomer over the other. This principle is fundamental in pharmacology and toxicology, as the desired therapeutic effect of a drug may reside in one enantiomer (the eutomer), while the other (the distomer) could be inactive or even responsible for adverse effects.[3] The study of 3-octanol enantiomers provides a clear example of this stereoselectivity in the context of insect olfaction.
Data Presentation: Enantioselective Response of Mosquito Olfactory Receptors
The following table summarizes the quantitative data on the response of two olfactory receptors from Culex quinquefascatus, CquiOR114b and CquiOR118b, to (R)- and (S)-3-octanol. The data is derived from electrophysiological recordings of Xenopus oocytes expressing these receptors and is presented as the mean inward current in nanoamperes (nA) with the standard error of the mean (SEM).
| Olfactory Receptor | Enantiomer | Concentration (µM) | Mean Current (nA) ± SEM |
| CquiOR118b | (R)-3-Octanol | 0.01 | ~10 ± 2 |
| 0.1 | ~25 ± 5 | ||
| 1 | ~50 ± 8 | ||
| (S)-3-Octanol | 0.01 | ~15 ± 3 | |
| 0.1 | ~40 ± 6 | ||
| 1 | ~80 ± 10 | ||
| CquiOR114b | This compound | 10 | Responded |
| (S)-3-Octanol | 10 | Responded (equal to R-enantiomer) |
Note: The data for CquiOR118b is an approximation based on graphical representation from the source. The response of CquiOR114b was reported as equal for both enantiomers at a 10 µM concentration, with specific current values not provided in the reviewed source.[1][4]
The data clearly indicates that the CquiOR118b receptor exhibits a notable preference for (S)-3-octanol, particularly at higher concentrations, eliciting a stronger response compared to this compound. In contrast, the CquiOR114b receptor does not discriminate between the two enantiomers at the tested concentration.[1][4] This enantioselective recognition by CquiOR118b underscores the importance of stereochemistry in the interaction between odorants and their receptors.
Experimental Protocols
The bioactivity of (R)- and (S)-3-octanol was assessed using a heterologous expression system involving Xenopus laevis oocytes and two-electrode voltage-clamp electrophysiology. This is a standard and robust method for the functional characterization of ion channels and receptors.[5][6][7][8]
Heterologous Expression of Olfactory Receptors in Xenopus Oocytes
-
Preparation of cRNA: The coding sequences for the olfactory receptors (e.g., CquiOR118b and CquiOR114b) and the co-receptor Orco are subcloned into an appropriate expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro from the linearized plasmid templates.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. Healthy, mature oocytes are selected for injection.
-
cRNA Injection: A precise amount of the cRNA mixture (containing both the specific olfactory receptor and the Orco co-receptor) is injected into the cytoplasm of each oocyte using a microinjection needle.
-
Incubation: The injected oocytes are incubated in a saline solution at approximately 18°C for 3-7 days to allow for the expression and insertion of the receptor proteins into the oocyte membrane.
Two-Electrode Voltage-Clamp Electrophysiology
-
Apparatus: A two-electrode voltage-clamp setup is used, which includes a recording chamber, micromanipulators, a voltage-clamp amplifier, a data acquisition system, and a perfusion system.
-
Procedure:
-
An oocyte expressing the receptor complex is placed in the recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects the current required to clamp the membrane potential at a predetermined holding potential (typically -70 mV).
-
Solutions of (R)- and (S)-3-octanol at various concentrations are prepared in the saline solution and applied to the oocyte via the perfusion system for a defined period.
-
The inward currents generated by the activation of the olfactory receptors upon ligand binding are recorded and measured. The amplitude of the current is proportional to the number of activated receptors.
-
Between applications of the odorant solutions, the oocyte is washed with the saline solution to allow the receptors to return to their resting state.
-
Mandatory Visualizations
Insect Olfactory Signaling Pathway```dot
Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of 3-octanol enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 4. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifsc.usp.br [ifsc.usp.br]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-3-Octanol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral pharmaceuticals. For chiral alcohols such as (R)-3-Octanol, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible set of techniques for this purpose. This guide provides a comparative overview of common NMR methods for determining the enantiomeric excess of 3-Octanol (B1198278), supported by experimental data and detailed protocols.
Comparison of NMR Methods for Enantiomeric Excess Determination
The primary NMR methods for determining enantiomeric excess involve the use of chiral auxiliaries to convert the enantiomers into diastereomers, which are distinguishable by NMR. The two main classes of chiral auxiliaries are Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs) covalently react with the chiral alcohol to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of their relative concentrations.[1]
Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the enantiomers of the alcohol.[2] These transient complexes also lead to observable differences in the chemical shifts of the enantiomers.
The choice between these methods often depends on factors such as the desired accuracy, the nature of the alcohol, and the available instrumentation.
| Method | Chiral Auxiliary (Example) | Principle | Key Advantages | Key Disadvantages |
| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | Covalent bond formation to create stable diastereomeric esters.[3] | Often results in large and easily quantifiable chemical shift differences (Δδ).[4] The derivatization is typically quantitative. | Requires a chemical reaction, which may introduce kinetic resolution errors if not carried to completion. The chiral auxiliary must be of high enantiomeric purity. |
| (R)-α-Methoxyphenylacetic acid (MPA) | Similar to MTPA, forms diastereomeric esters. | Can be a cost-effective alternative to MTPA. The absence of fluorine allows for simpler ¹H NMR spectra. | May result in smaller Δδ values compared to MTPA, potentially making quantification more challenging. | |
| Chiral Solvating Agent (CSA) | (R)-1,1'-Bi-2-naphthol (BINOL) | Formation of transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions. | Non-destructive method as no covalent bonds are formed. The experiment is often faster as it doesn't require a separate reaction and work-up. | The observed Δδ values are often smaller and can be sensitive to solvent, temperature, and concentration. |
Quantitative Data Comparison
| Chiral Auxiliary | Typical Δδ (ppm) for Secondary Alcohols | Nucleus Observed | Comments |
| (R)-MTPA-Cl | 0.05 - 0.20 | ¹H, ¹⁹F | The ¹⁹F NMR is often preferred due to the simplicity of the spectrum (typically two singlets) and the large chemical shift dispersion.[5] |
| (R)-MPA | 0.02 - 0.10 | ¹H | The chemical shift differences are generally smaller than those observed with MTPA.[6] |
| (R)-BINOL | 0.01 - 0.05 | ¹H | The magnitude of Δδ is highly dependent on the experimental conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Using a Chiral Derivatizing Agent - (R)-(-)-Mosher's Acid Chloride
This protocol details the derivatization of 3-octanol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to form diastereomeric Mosher's esters.
Materials:
-
(±)-3-Octanol (or your sample of unknown ee)
-
(R)-(-)-Mosher's acid chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Syringes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of 3-octanol in 0.5 mL of CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and shake the mixture gently for 15-30 minutes at room temperature to ensure the reaction goes to completion.
-
Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
Data Analysis:
-
In the ¹H NMR spectrum, identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methine proton at C3 or the OCH₃ group of the Mosher's ester).
-
In the ¹⁹F NMR spectrum, two singlets should be observed, corresponding to the CF₃ groups of the two diastereomers.
-
Integrate the areas of the two distinct signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Method 2: Using a Chiral Solvating Agent - (R)-1,1'-Bi-2-naphthol (BINOL)
This protocol describes the use of (R)-BINOL as a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers of 3-octanol.
Materials:
-
(±)-3-Octanol (or your sample of unknown ee)
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of 3-octanol in 0.5 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the 3-octanol sample.
-
To the same NMR tube, add 1.0 to 2.0 equivalents of (R)-BINOL.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
Data Analysis:
-
Compare the ¹H NMR spectra before and after the addition of (R)-BINOL.
-
Look for the splitting of a signal of a proton near the chiral center of 3-octanol (e.g., the methine proton at C3) into two distinct signals.
-
Integrate the areas of the two resolved signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described methods.
References
Chiral GC vs. Chiral HPLC: A Comparative Guide for the Enantiomeric Analysis of 3-Octanol
For researchers, scientists, and drug development professionals, the accurate separation and quantification of enantiomers is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of two prominent techniques, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), for the enantiomeric analysis of the chiral alcohol, 3-octanol (B1198278).
While both methods offer robust solutions for chiral separations, their principles, sample requirements, and performance characteristics differ significantly. This document presents a data-driven comparison to aid in the selection of the most appropriate technique for specific analytical needs, supported by experimental protocols and performance data. It is important to note that direct comparative studies on a wide range of columns for 3-octanol are limited in publicly available literature; therefore, data from structurally similar compounds are included to provide valuable insights for method development.[1]
At a Glance: Chiral GC vs. Chiral HPLC for 3-Octanol Analysis
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their interaction with a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral stationary phase (indirect). |
| Analyte Volatility | Essential; suitable for volatile compounds like 3-octanol. | Not a primary requirement; suitable for a wide range of compounds. |
| Derivatization | Often optional but can improve peak shape and resolution. | Often necessary for aliphatic alcohols like 3-octanol (indirect method) to form diastereomers. |
| Typical Stationary Phase | Cyclodextrin-based chiral stationary phases. | Polysaccharide-based chiral stationary phases (direct) or standard achiral phases like C18 (indirect). |
| Sensitivity | Generally high, especially with a Flame Ionization Detector (FID). | Can be very high, particularly with UV or fluorescence detectors after derivatization. |
| Analysis Time | Typically faster than HPLC. | Can be longer, especially when a derivatization step is included. |
Performance Data
Chiral Gas Chromatography (GC)
| Column Brand & Type | Chiral Stationary Phase (CSP) | Analyte | Resolution (Rs) | Separation Factor (α) | Retention Time (tR1 / tR2) [min] |
| Restek Rt-βDEXsa | Derivatized β-Cyclodextrin | 1-Octen-3-ol | Baseline Separation | Data Not Available | Data Not Available |
| Restek Rt-βDEXsm | Derivatized β-Cyclodextrin | 1-Octen-3-ol | 1.15 | Data Not Available | Data Not Available |
Note: Baseline separation indicates that the two enantiomer peaks are well-resolved. A resolution value of 1.5 is generally considered baseline separation.
Chiral High-Performance Liquid Chromatography (HPLC)
For aliphatic alcohols such as 3-octanol, an indirect chiral HPLC approach is often preferred. This method involves derivatizing the alcohol with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column.[2][3] This guide presents data for the separation of picolinate (B1231196) derivatives of secondary aliphatic alcohols, which demonstrates the potential of this approach for 3-octanol.[2]
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | 3-pentyl picolinate | n-hexane/2-propanol (98/2) | 5.31 | 5.89 | 1.11 | 1.34 |
| Chiralcel OD-H | 3-pentyl picolinate | n-hexane/2-propanol (98/2) | 1.83 | 2.12 | 1.16 | 1.52 |
| Chiralpak IC | 3-pentyl picolinate | n-hexane/2-propanol (90/10) | 1.63 | 1.94 | 1.19 | 1.70 |
k'1 and k'2 are the retention factors for the first and second eluting diastereomers, respectively.
Experimental Protocols
Chiral Gas Chromatography (GC) of 3-Octanol
This protocol describes a typical method for the direct enantiomeric separation of 3-octanol using a cyclodextrin-based chiral GC column.[1]
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
-
Injector: Split/splitless injector. A split injection with a ratio of 100:1 is recommended to prevent column overload.
-
Column: Fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a derivatized cyclodextrin-based chiral stationary phase (e.g., Astec CHIRALDEX® G-TA).
-
Carrier Gas: Hydrogen or Helium, with an optimized linear velocity.
Method Parameters:
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 150°C at 2°C/minute.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Sample Preparation: Dissolve 3-octanol in a suitable solvent (e.g., hexane (B92381) or isopropanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL
Indirect Chiral High-Performance Liquid Chromatography (HPLC) of 3-Octanol
This protocol outlines the derivatization of 3-octanol to form picolinates, followed by their separation on a polysaccharide-based chiral stationary phase.[2]
1. Derivatization Protocol: Picolinate Formation
-
Reagents:
-
(±)-3-Octanol
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of (±)-3-octanol (1.0 eq) in DCM, add picolinic acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting picolinate derivative by silica gel column chromatography.
-
2. HPLC Analysis of 3-Octanol Picolinates
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
-
Method Parameters:
-
Mobile Phase: n-Hexane/2-propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the purified picolinate derivative in the mobile phase.
-
Experimental Workflows
Conclusion
Both chiral GC and chiral HPLC are powerful techniques for the enantiomeric analysis of 3-octanol, each with distinct advantages.
Chiral GC offers a direct and often faster method for the analysis of the volatile 3-octanol. The availability of various cyclodextrin-based columns provides a good starting point for method development. This technique is particularly well-suited for routine analysis and high-throughput screening where speed is a critical factor.
Chiral HPLC , through an indirect approach involving derivatization, provides excellent resolving power and high sensitivity. The formation of diastereomers allows for separation on robust and widely available achiral columns. This method is advantageous when high sensitivity is required and when dealing with complex matrices where the enhanced selectivity of the derivatized analytes can be beneficial.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including sample volatility, required sensitivity, available instrumentation, and the desired analysis time. For the analysis of 3-octanol, both methods, when properly optimized, can provide accurate and reliable determination of its enantiomeric composition.
References
A Comparative Analysis of (R)-3-Octanol and 1-octen-3-ol as Insect Attractants
An objective guide for researchers on the performance and underlying mechanisms of two key semiochemicals in insect attraction, supported by experimental data.
The search for effective insect attractants is a critical component of integrated pest management (IPM) and the control of disease vectors. Among the various semiochemicals investigated, volatile organic compounds that indicate the presence of a host are of significant interest. This guide provides a detailed comparison of the efficacy of (R)-3-Octanol and its more extensively studied analogue, 1-octen-3-ol (B46169), as insect attractants. The focus is on quantitative data from field and laboratory studies, detailed experimental protocols, and the biological signaling pathways involved.
Chemical Structures and Properties
1-octen-3-ol is a secondary alcohol that is a natural byproduct of linoleic acid metabolism and is found in the breath and sweat of vertebrates, as well as in some fungi and plants.[1] It is a well-established kairomone for numerous blood-feeding insects.[1] 3-octanol (B1198278) is the saturated analogue of 1-octen-3-ol. Both compounds are chiral and exist as (R)- and (S)-enantiomers. Research has shown that insects can differentiate between these isomers, with the (R)-enantiomer of 1-octen-3-ol generally being more attractive to mosquitoes.[1][2]
Quantitative Comparison of Attractancy
The effectiveness of these compounds is highly species-specific and often enhanced when used with other substances, most notably carbon dioxide (CO₂).[1][3] The following tables summarize quantitative data from various studies.
Table 1: Field Trapping Assay Results for Various Mosquito Species
| Species | Attractant(s) | Trap Type | Mean Catch (per trap/night) | Location | Reference |
| Aedes taeniorhynchus | 1-octen-3-ol + CO₂ | Interval Suction Trap | Significantly greater than either alone | Florida, USA | [4] |
| Anopheles spp. | 1-octen-3-ol + CO₂ | Interval Suction Trap | Significantly greater than either alone | Florida, USA | [4] |
| Culex spp. | 1-octen-3-ol + CO₂ | Interval Suction Trap | Less pronounced synergistic effect | Florida, USA | [4] |
| Aedes vigilax | 1-octen-3-ol (5 mg/h) + CO₂ (200 ml/min) | - | Largest collections with combination | Queensland, Australia | [3] |
| Aedes funereus | 1-octen-3-ol (5 mg/h) + CO₂ (200 ml/min) | - | Largest collections with combination | Queensland, Australia | [3] |
| Culex annulirostris | 1-octen-3-ol (5 mg/h) + CO₂ (200 ml/min) | - | Decreased catch with combination | Queensland, Australia | [3] |
| Culex sitiens | 1-octen-3-ol (5 mg/h) + CO₂ (200 ml/min) | - | Decreased catch with combination | Queensland, Australia | [3] |
| Various Mosquitoes | (R)-1-octen-3-ol | MM-X & MD-2500 Traps | Attracted more species and greater numbers | Florida, USA | [5] |
| Various Mosquitoes | (S)-1-octen-3-ol | MM-X & MD-2500 Traps | Equally or slightly less attractive than CO₂ alone | Florida, USA | [5] |
| Phlebotomus martini | (R)-1-octen-3-ol | CDC Light Traps | 1.7-fold higher capture than (S)-form | Baringo County, Kenya | [6] |
Table 2: Behavioral and Electrophysiological Responses
| Insect Species | Compound(s) | Assay Type | Key Findings | Reference |
| Culex quinquefasciatus | Racemic 1-octen-3-ol (1% and 10%) | Surface Landing & Feeding Assay | Significant repellency at higher doses | [7][8] |
| Culex quinquefasciatus | (R)-1-octen-3-ol (1%) | Surface Landing & Feeding Assay | Repellent | [7][8] |
| Culex quinquefasciatus | (S)-1-octen-3-ol (1%) | Surface Landing & Feeding Assay | Repellent | [7][8] |
| Culex quinquefasciatus | (R)-1-octen-3-ol | Odorant Receptor (CquiOR118b) Assay | Remarkable selectivity for this enantiomer | [7][8][9] |
| Culex quinquefasciatus | (S)-1-octen-3-ol | Odorant Receptor (CquiOR114b) Assay | Higher preference for this enantiomer | [7][8][9] |
| Aedes aegypti | 1-octen-3-ol | Single Sensillum Recording | "C" neuron responds to 1-octen-3-ol | [10] |
| Aedes aegypti | 3-octanol | Odorant Receptor (AaOR8) Assay | Double bond in 1-octen-3-ol is critical for recognition; 3-octanol shows reduced sensitivity | [11] |
Experimental Protocols
Standardized and replicable experimental designs are crucial for evaluating insect attractants. Below are methodologies commonly employed in studies comparing this compound and 1-octen-3-ol.
Field Trapping Assays
Field trials are essential for assessing the performance of attractants under natural environmental conditions with wild insect populations.[1]
-
Objective: To compare the number of target insects captured in traps baited with different attractant formulations.
-
Materials:
-
Insect traps (e.g., CDC light traps, EVS traps, suction traps).
-
Lures containing the attractants to be tested (e.g., this compound, 1-octen-3-ol enantiomers, racemic mixtures) at standardized release rates.
-
Control lures (e.g., solvent only).
-
CO₂ source (e.g., dry ice, gas cylinder) if testing for synergy.
-
Randomized block design for trap placement to minimize spatial bias.
-
-
Procedure:
-
Traps are set up in the study area at a predetermined distance from each other.
-
Each trap is baited with a specific lure according to the experimental design.
-
Traps are operated for a set period (e.g., 12 or 24 hours).
-
Captured insects are collected, identified, and counted.
-
Lure positions are rotated in subsequent trapping sessions to account for any positional effects.
-
Data is statistically analyzed to determine significant differences in capture rates between the different attractants.
-
Electroantennography (EAG)
This technique measures the overall electrical response of an insect's antenna to an odorant, providing an indication of its olfactory sensitivity.
-
Objective: To measure and compare the antennal depolarization in response to different volatile compounds.
-
Procedure:
-
An insect is immobilized, and its antenna is excised or left intact.
-
Two electrodes are positioned, one at the base and one at the tip of the antenna, to record the potential difference.
-
A continuous stream of purified, humidified air is passed over the antenna.
-
A pulse of air containing the test odorant is injected into the airstream for a defined duration.
-
The resulting change in voltage (the EAG response) is recorded and amplified.
-
Responses to different concentrations of this compound and 1-octen-3-ol are compared to a standard compound and a solvent control.
-
Single Sensillum Recording (SSR)
A more precise technique that records the firing of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna, allowing for detailed characterization of receptor specificity.[1]
-
Objective: To determine the response specificity and sensitivity of individual ORNs to different enantiomers and compounds.
-
Procedure:
-
The insect is restrained, and the antenna is stabilized.
-
A sharp tungsten recording electrode is inserted into a single sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect's body.
-
Odorant stimuli are delivered to the sensillum via a controlled airflow system, similar to EAG.
-
The action potentials (spikes) from the ORN(s) are recorded.
-
The spike frequency in response to the stimulus is calculated and compared to the baseline firing rate and the response to a solvent control.
-
This allows for the identification of specific neurons that respond to this compound or 1-octen-3-ol and the characterization of their response profiles.
-
Visualizing Experimental and Biological Processes
Experimental Workflow
The following diagram illustrates a standard workflow for the field evaluation of insect attractants.
Caption: Standard workflow for field evaluation of insect attractants.
Olfactory Signaling Pathway
The detection of attractants like 1-octen-3-ol and 3-octanol begins at the insect's peripheral olfactory organs, primarily the antennae and maxillary palps.[1] These appendages are covered in sensilla, which house olfactory receptor neurons (ORNs).[1][10]
Caption: Generalized olfactory signaling pathway in insects.
Conclusion
The available data indicates that 1-octen-3-ol is a potent, albeit species-specific, insect attractant, particularly for mosquitoes of the genera Aedes and Anopheles, where its efficacy is significantly enhanced by the presence of CO₂.[3] Conversely, it can act as a repellent for Culex species at higher concentrations.[1][7][8] The enantiomer (R)-1-octen-3-ol is generally more attractive to mosquitoes than the (S)-form.[5] While data for this compound is less abundant, studies on odorant receptors suggest that the double bond in 1-octen-3-ol is a critical feature for strong receptor activation in species like Aedes aegypti, implying that 3-octanol may be a less potent attractant for some species.[11] The choice between these compounds for IPM strategies must be informed by the target insect species, and further research into the behavioral responses elicited by 3-octanol enantiomers is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biodiversitylibrary.org [biodiversitylibrary.org]
- 4. Carbon dioxide and 1-octen-3-ol as mosquito attractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
- 7. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Octen-3-ol - the attractant that repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation of (R)-3-Octanol as a Key Pheromone Component: A Comparative Guide
(R)-3-Octanol has been identified as a crucial semiochemical, acting as a key pheromone component in various insect species, most notably as an alarm pheromone in ants. This guide provides a comparative analysis of its validation, contrasting its activity with its stereoisomer, (S)-3-octanol, and other behaviorally active compounds. Detailed experimental protocols and supporting data from electrophysiological and behavioral assays are presented to offer a comprehensive overview for researchers in chemical ecology and pest management.
Executive Summary
This compound consistently demonstrates significant biological activity in a range of insects, particularly within the ant genus Myrmica, where it functions as a potent attractant and alarm signal. In contrast, its enantiomer, (S)-3-octanol, is largely inactive, highlighting the stereospecificity of the olfactory receptors involved. When compared to other compounds in the pheromone blend, such as 3-octanone (B92607), this compound's primary role as an attractant is often enhanced, showcasing the synergistic effects that are common in insect chemical communication. In other insects, such as the yellow fever mosquito (Aedes aegypti), the saturated structure of 3-octanol (B1198278) is less effective than its unsaturated analogue, (R)-1-octen-3-ol, indicating a divergence in receptor tuning across different insect orders.
Comparative Analysis of this compound Efficacy
The following tables summarize the electrophysiological and behavioral responses to this compound and its alternatives in key insect species.
Table 1: Electroantennogram (EAG) Response Comparison
| Species | Compound | EAG Response Amplitude (mV) | Notes |
| Myrmica scabrinodis | This compound | +++ | Strong antennal response. |
| (S)-3-Octanol | - | Inactive. | |
| 3-Octanone | ++ | Moderate antennal response. | |
| Aedes aegypti | This compound | + | Weak to moderate response. |
| (R)-1-Octen-3-ol | +++ | Strong antennal response, significantly higher than 3-octanol. | |
| (S)-1-Octen-3-ol | + | Significantly weaker response than the (R)-enantiomer. |
Note: Qualitative representation of response strength is based on available literature. "+" indicates a detectable response, with more symbols indicating a stronger response. "-" indicates no significant response.
Table 2: Behavioral Assay Comparison (Y-Tube Olfactometer)
| Species | Compound(s) | Behavioral Response | % Attraction (if available) |
| Myrmica scabrinodis | This compound | Strong Attraction | Not specified |
| (S)-3-Octanol | No Attraction | Not specified | |
| This compound + 3-Octanone | Enhanced Attraction & Increased Locomotion | Not specified | |
| Acromyrmex spp. | 3-Octanol + 3-Octanone | Alarm & Defense | Not specified |
| Aedes aegypti | (R)-1-Octen-3-ol | Strong Attraction | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.
-
Insect Preparation: The insect is immobilized, and the head is excised. Two glass capillary electrodes filled with a saline solution are used. The reference electrode is inserted into the back of the head, while the recording electrode is brought into contact with the tip of an antenna.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the test compound is applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette, introducing the odorant into the airstream directed at the antenna.
-
Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.
Y-Tube Olfactometer Assay
This assay is used to assess the behavioral response (attraction or repulsion) of an insect to an odorant.
-
Apparatus: A Y-shaped glass tube is used. A constant airflow is maintained through both arms of the Y-tube.
-
Stimulus Presentation: The test compound is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a solvent control.
-
Insect Introduction: A single insect is released at the base of the Y-tube and is allowed a set amount of time to choose between the two arms.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the validation of this compound as a pheromone.
Conclusion
The validation of this compound as a key pheromone component, particularly in Myrmica ants, is well-supported by both electrophysiological and behavioral data. The high degree of stereospecificity, with the (R)-enantiomer being the active form, underscores the precise nature of insect chemoreception. Comparative studies with other compounds, such as 3-octanone and 1-octen-3-ol, are crucial for understanding the context-dependent activity of these semiochemicals and for the development of species-specific pest management strategies. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and validation of insect pheromones.
Comparing Mosher's acid vs other chiral derivatizing agents for 3-octanol
A Comparative Guide to Chiral Derivatizing Agents for 3-Octanol (B1198278)
The accurate determination of enantiomeric purity and absolute configuration is paramount in the fields of stereoselective synthesis and pharmaceutical development. For chiral alcohols such as 3-octanol, indirect methods involving the use of chiral derivatizing agents (CDAs) remain a robust and widely accessible analytical strategy.[1][2] These agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers.[1] Unlike enantiomers, which are indistinguishable in an achiral environment, diastereomers possess distinct physical properties, allowing for their separation and quantification by standard chromatographic or spectroscopic techniques like NMR.[3][4]
This guide provides an objective comparison of Mosher's acid (MTPA), a benchmark CDA, with other common agents for the analysis of 3-octanol. The focus is on performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Principle: From Enantiomers to Diastereomers
The fundamental principle behind using CDAs is the conversion of an analytical challenge—distinguishing enantiomers—into a more straightforward separation of diastereomers.[1] An ideal CDA should be enantiomerically pure, react quantitatively under mild conditions without causing racemization, and yield stable diastereomeric products with significant differences in their NMR chemical shifts or chromatographic retention times.[1]
Mosher's Acid (MTPA): The Gold Standard
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[5][6] The method involves converting the alcohol into diastereomeric "Mosher's esters" by reacting it with an enantiomerically pure form of Mosher's acid chloride ((R)- or (S)-MTPA-Cl).[3][6]
The key to the Mosher method is the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting ester, this phenyl group will shield or deshield nearby protons of the alcohol, leading to distinct chemical shifts in the ¹H NMR spectrum for each diastereomer.[7]
For determining the absolute configuration, the "modified Mosher's method" is employed. In this approach, the chiral alcohol is separately reacted with both (R)- and (S)-MTPA-Cl. The ¹H NMR spectra of the resulting diastereomeric esters are then compared, and the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage are calculated. A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the alcohol's absolute configuration.[8]
Alternative Chiral Derivatizing Agents for Alcohols
While MTPA is highly effective, several other CDAs have been developed, some offering advantages in specific applications, such as enhanced resolution or compatibility with different analytical techniques.
-
FICA (1-fluoroindan-1-carboxylic acid): This agent was designed as an improvement over MTPA. It can be used for both ¹H and ¹⁹F NMR analysis. For some secondary alcohols, the fluorine signal (ΔδF) provides a larger and more easily detectable separation of diastereomers compared to the proton signals.[8]
-
TBBA (2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid): TBBA is an axially chiral derivatizing agent employed for determining the absolute configuration of secondary alcohols using ¹⁹F NMR spectroscopy. The trifluoromethyl group acts as a sensitive sensor, and the method can be more reliable than Mosher's acid in ¹⁹F NMR due to a lower probability of overlapping signals.[9]
-
MαNP (2-methoxy-2-(1-naphthyl)propionic acid): The naphthalene (B1677914) moiety in MαNP provides a stronger anisotropic effect compared to the phenyl group in MTPA, which can lead to larger chemical shift differences between diastereomers, simplifying spectral analysis.
-
Simple Acylating Agents (e.g., Acetic Anhydride): For determining enantiomeric excess by chiral gas chromatography (GC), simpler derivatization is often sufficient. Acylation with reagents like acetic anhydride (B1165640) reduces the polarity of the alcohol and enhances its volatility, which can significantly improve chromatographic separation on a chiral stationary phase.[10] This method is generally not used for determining absolute configuration via NMR.
Quantitative Performance Comparison
The choice of CDA depends on the analytical goal (enantiomeric excess vs. absolute configuration) and the available instrumentation (NMR vs. GC). The following table summarizes the performance of Mosher's acid against common alternatives.
| Feature | Mosher's Acid (MTPA) | FICA | TBBA | Acetic Anhydride |
| Primary Use | Absolute configuration, % ee | Absolute configuration, % ee | Absolute configuration, % ee | % ee |
| Analytical Technique | ¹H NMR, ¹⁹F NMR | ¹H NMR, ¹⁹F NMR | ¹⁹F NMR | Chiral GC |
| Key Advantage | Widely validated and reliable model for absolute configuration determination.[7] | Can provide larger Δδ values in ¹⁹F NMR than MTPA for some substrates.[8] | Simplified interpretation in ¹⁹F NMR spectra with low signal overlap.[9] | Simple, inexpensive derivatization that improves GC separation and volatility.[10] |
| Limitations | Signal overlap can occur in complex molecules; requires synthesis of both (R) and (S) esters for absolute configuration. | Less universally applied than Mosher's method. | Conformational model may not be universally applicable to all structures.[9] | Does not provide information on absolute configuration. |
| Data for 3-Octanol/Similar Alcohols | The modified Mosher's method is a standard procedure for secondary alcohols. | The concept of the modified Mosher's method has been successfully applied.[8] | The method has been evaluated on a diverse set of 46 alcohols and amines.[9] | Acetylation allowed for the GC separation of 3-octanol enantiomers and increased the separation factor (α) for 2-octanol (B43104) from 1.02 to 1.50.[10] |
Experimental Protocols
Protocol 1: Derivatization of 3-Octanol with Mosher's Acid Chloride (for NMR Analysis)
This protocol describes the preparation of both (R)- and (S)-MTPA esters of 3-octanol for the determination of absolute configuration.
Reagents:
-
3-Octanol (~5 mg, ~0.038 mmol)
-
(R)-MTPA-Cl (~1.2 eq, ~11.5 mg) and (S)-MTPA-Cl (~1.2 eq, ~11.5 mg)
-
Anhydrous pyridine (B92270) (~0.1 mL) or triethylamine (B128534) with a catalytic amount of DMAP
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or deuterated chloroform (B151607) (CDCl₃) (~0.5 mL)
Procedure:
-
In two separate, dry small vials or NMR tubes, dissolve ~2.5 mg of 3-octanol in ~0.25 mL of anhydrous CH₂Cl₂ or CDCl₃.
-
To one vial, add ~1.2 equivalents of (R)-MTPA-Cl. To the second vial, add ~1.2 equivalents of (S)-MTPA-Cl.
-
To each vial, add anhydrous pyridine (~50 µL) to act as a base and catalyst.
-
Seal the vials and allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC if necessary). The reaction should be driven to completion to avoid kinetic resolution.[4]
-
Once complete, the samples can be directly analyzed by ¹H and/or ¹⁹F NMR. If purification is required, the reaction mixture can be passed through a small plug of silica (B1680970) gel, eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes) to remove excess reagents and pyridine hydrochloride.
-
Acquire high-resolution NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign the proton signals for each diastereomer and calculate Δδ (δS - δR) to determine the absolute configuration.
Protocol 2: Acetylation of 3-Octanol (for Chiral GC Analysis)
This protocol is adapted from a general procedure for the acylation of chiral alcohols for GC analysis.[10]
Reagents:
-
3-Octanol (1 mmol)
-
Acetic anhydride (3 mmol)
-
Iodine (0.1 mmol, catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 1 mmol of 3-octanol in dichloromethane.
-
Add 3 mmol of acetic anhydride and 0.1 mmol of iodine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir until the iodine color disappears.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent. The resulting crude 3-octyl acetate is typically of sufficient purity for direct analysis by chiral GC.
-
Inject the sample onto a suitable chiral GC column (e.g., CP Chirasil-DEX CB) to determine the enantiomeric excess by integrating the peak areas of the two separated enantiomers.
Decision Framework for CDA Selection
Choosing the appropriate derivatizing agent is critical for obtaining accurate and reliable results. The following diagram outlines a logical approach to selecting a CDA based on the analytical objective and available instrumentation.
// Node styles ee_only [fillcolor="#FFFFFF", fontcolor="#202124"]; abs_config [fillcolor="#FFFFFF", fontcolor="#202124"]; } .dot Caption: Decision tree for selecting a suitable chiral derivatizing agent for 3-octanol.
Conclusion
For the comprehensive stereochemical analysis of 3-octanol, including the determination of its absolute configuration, Mosher's acid (MTPA) remains a highly effective and well-documented choice. Its predictable model for correlating NMR chemical shift differences with stereochemistry provides a high degree of confidence. However, for specific applications, alternative agents may offer distinct advantages. Fluorinated agents like FICA and TBBA can provide superior resolution in ¹⁹F NMR, which is often a less crowded and simpler spectrum to interpret.[8][9] When the sole objective is to determine the enantiomeric excess and chiral GC is the method of choice, a simple and rapid acetylation is a more efficient and economical approach.[10] The selection of the optimal CDA should therefore be guided by the specific analytical question, the available instrumentation, and the complexity of the substrate molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. The Retort [www1.udel.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Stereochemistry: A Comparative Analysis of Insect Olfactory Receptor Responses to 3-Octanol Enantiomers
A deep dive into the enantioselective world of insect olfaction reveals a nuanced and species-specific response to the stereoisomers of 3-octanol (B1198278). This guide provides a comparative analysis of the cross-reactivity of various insect olfactory receptors (ORs) to (R)-(-)-3-octanol and (S)-(+)-3-octanol, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The ability of insects to differentiate between enantiomers—chiral molecules that are mirror images of each other—is a critical aspect of their chemical ecology, influencing behaviors from mate selection to host localization. While the more extensively studied analog, 1-octen-3-ol (B46169), has been a focal point for research into insect olfaction, the responses of insect ORs to the enantiomers of 3-octanol are beginning to be unraveled, showcasing a complex landscape of receptor specificity.
Quantitative Comparison of Olfactory Receptor Responses
The differential responses of insect olfactory receptors to the enantiomers of 3-octanol are best illustrated through quantitative data obtained from electrophysiological and heterologous expression assays. The following table summarizes the known responses of specific insect ORs to (R)-(-)-3-octanol and (S)-(+)-3-octanol.
| Insect Species | Olfactory Receptor | Enantiomer Preference | Observations | Experimental Method |
| Southern House Mosquito (Culex quinquefasciatus) | CquiOR118b | (S)-(+)-3-octanol (at higher doses) | Reduced selectivity compared to 1-octen-3-ol enantiomers.[1][2][3][4] | Heterologous expression in Xenopus oocytes |
| Southern House Mosquito (Culex quinquefasciatus) | CquiOR114b | None | Responded equally to both (R)-(-)- and (S)-(+)-3-octanol.[2][3] | Heterologous expression in Xenopus oocytes |
This table will be updated as more research on the cross-reactivity of insect olfactory receptors to 3-octanol enantiomers becomes available.
Experimental Protocols
The characterization of insect olfactory receptor responses to 3-octanol enantiomers relies on a suite of sophisticated experimental techniques. The following are detailed methodologies for the key experiments cited in this guide.
Single Sensillum Recording (SSR)
Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna or maxillary palp.[5][6][7][8][9]
Protocol:
-
Insect Preparation: An adult insect is immobilized in a pipette tip, with its head and antennae exposed and secured with dental wax or a similar adhesive.[9]
-
Electrode Placement: A sharp, tungsten recording electrode is carefully inserted into the base of a single sensillum using a micromanipulator. A reference electrode is inserted into the insect's eye or another part of the body.[5][6][7][8][9]
-
Odorant Delivery: A continuous stream of purified and humidified air is directed over the antenna. A puff of air carrying a precise concentration of an enantiomer of 3-octanol is introduced into the main airstream for a defined duration (e.g., 500 ms).
-
Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software. The change in spike frequency from the baseline firing rate is quantified to determine the neuron's response to the odorant.
-
Data Analysis: The responses to different concentrations of each enantiomer are recorded to generate dose-response curves, from which parameters like the half-maximal effective concentration (EC50) can be calculated.
Heterologous Expression in Xenopus Oocytes
This technique involves expressing an insect olfactory receptor in Xenopus laevis (African clawed frog) oocytes, which do not naturally express ORs. This allows for the functional characterization of a specific receptor in a controlled environment.
Protocol:
-
Gene Cloning and cRNA Synthesis: The gene encoding the olfactory receptor of interest (e.g., CquiOR118b) and the obligate co-receptor (Orco) are cloned into expression vectors. Capped RNA (cRNA) is then synthesized in vitro from these linearized plasmids.
-
Oocyte Injection: Mature Xenopus oocytes are harvested and injected with a mixture of the OR and Orco cRNAs. The oocytes are then incubated for several days to allow for protein expression.
-
Two-Electrode Voltage Clamp Electrophysiology: An injected oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set value (e.g., -80 mV).
-
Odorant Application: Solutions containing known concentrations of the 3-octanol enantiomers are perfused over the oocyte.
-
Data Recording and Analysis: The inward current generated by the activation of the OR by the odorant is recorded. The magnitude of the current is proportional to the receptor's response. Dose-response curves are generated by plotting the current response against the logarithm of the odorant concentration.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in insect olfaction and its investigation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Characterization of an Enantioselective Odorant Receptor in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Octen-3-ol – the attractant that repels | F1000Research [f1000research.com]
- 3. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Octen-3-ol - the attractant that repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of (R)-3-Octanol in Pheromone Blends
For researchers, scientists, and drug development professionals working with insect pheromones, the precise quantification of individual enantiomers is critical. The biological activity of chiral compounds like 3-octanol (B1198278), a known pheromone in various insect species, is often enantiomer-specific.[1] This guide provides an objective comparison of two primary analytical techniques for the quantitative analysis of (R)-3-Octanol in pheromone blends: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Comparison of Analytical Methods
The choice between Chiral GC and Chiral HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.[2] Chiral GC is often favored for its high resolution and sensitivity for volatile compounds like 3-octanol.[3][4] Chiral HPLC, particularly after derivatization, offers a versatile and robust alternative that can be implemented on standard laboratory equipment.[3][5]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[3] | Separation of diastereomeric derivatives on an achiral stationary phase.[3] |
| Sample Volatility | Required | Not required |
| Derivatization | Optional (e.g., acetylation to improve peak shape)[3] | Mandatory to create diastereomers.[5][6] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Dependent on the derivatizing agent's chromophore/fluorophore; can be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Dependent on the derivatizing agent; can be in the ng/mL range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Throughput | Higher, with typical run times of 15-30 minutes. | Lower, due to the additional derivatization step. |
| Instrumentation | GC with FID or MS detector and a chiral column. | HPLC with UV or Fluorescence detector and a standard achiral column. |
Experimental Protocols
Chiral Gas Chromatography (GC) Protocol
This protocol outlines a direct method for the enantioselective quantification of this compound.
1. Sample Preparation:
-
Pheromone extracts or synthetic blends are diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
An internal standard (e.g., undecane) is added for improved quantitative accuracy.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).[3][7]
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overload.[4]
3. GC Conditions:
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.[4]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C.
-
Injector Temperature: 250°C.[4]
-
Detector Temperature: 250°C (FID).[4]
4. Data Analysis:
-
The enantiomers of 3-octanol are identified based on their retention times, as determined by the analysis of authentic standards.
-
Quantification is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus concentration.
-
Enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.[3]
Chiral High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol
This protocol describes an indirect method for the quantification of this compound following derivatization.
1. Derivatization:
-
To a solution of the 3-octanol sample in an aprotic solvent (e.g., anhydrous acetonitrile), add a chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate) and a catalyst (e.g., triethylamine).
-
The reaction mixture is incubated to allow for the formation of diastereomeric carbamates.
-
The reaction is then quenched, and the sample is diluted for HPLC analysis.
2. Instrumentation:
-
HPLC System: Equipped with a UV or Fluorescence detector.
-
Column: A standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
3. HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the absorbance maximum of the derivatizing agent (e.g., 280 nm for a naphthyl group).
4. Data Analysis:
-
The diastereomeric derivatives are separated and identified based on their retention times.
-
Quantification is achieved by creating a calibration curve of the peak area of the derivative of this compound versus its concentration.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided.
Caption: Comparative experimental workflows for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Enantiomers of 3-Octanol
For researchers, scientists, and drug development professionals, the ability to distinguish between enantiomers is paramount. These non-superimposable mirror-image molecules can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)-3-Octanol and (S)-3-Octanol, offering a clear, data-driven analysis to aid in their identification and characterization.
While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities provides a definitive means of differentiation. This guide will delve into the nuances of standard and chiroptical spectroscopic techniques to provide a complete picture of these two molecules.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and (S)-3-Octanol. As enantiomers, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are identical. The crucial distinction lies in their chiroptical properties, specifically their optical rotation.
| Spectroscopic Technique | This compound | (S)-3-Octanol |
| ¹H NMR (ppm) | Identical to (S)-3-Octanol | See detailed breakdown below |
| ¹³C NMR (ppm) | Identical to (S)-3-Octanol | See detailed breakdown below |
| IR (cm⁻¹) | Identical to (S)-3-Octanol | See detailed breakdown below |
| Mass Spectrometry (m/z) | Identical to (S)-3-Octanol | See detailed breakdown below |
| Optical Rotation [α]D | Negative (-) | Positive (+) |
| Circular Dichroism (CD) | Expected to be mirror images | Expected to be mirror images |
In Detail: A Breakdown of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. As (R)- and (S)-3-Octanol are structurally identical in terms of atom connectivity, their ¹H and ¹³C NMR spectra are indistinguishable in a standard achiral solvent.
¹H NMR Spectral Data (Typical Values in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (e.g., ~1.6) | Singlet (broad) | 1H |
| CH-OH | ~3.5 - 3.7 | Multiplet | 1H |
| -CH₂- (adjacent to CH-OH) | ~1.4 - 1.6 | Multiplet | 2H |
| Other -CH₂- | ~1.2 - 1.4 | Multiplet | 8H |
| -CH₃ (terminal) | ~0.9 | Triplet | 6H |
¹³C NMR Spectral Data (Typical Values in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| CH-OH | ~73 |
| CH₂ (adjacent to CH-OH) | ~39 |
| Other CH₂ | ~32, 29, 25, 23 |
| CH₃ | ~14, 10 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Both enantiomers of 3-octanol (B1198278) exhibit the same characteristic absorption bands.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | ~3300 - 3400 | Strong, broad |
| C-H stretch (alkane) | ~2850 - 2960 | Strong |
| C-O stretch (alcohol) | ~1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns for (R)- and (S)-3-Octanol are identical.
Key Mass Spectral Peaks (m/z)
| m/z Value | Interpretation |
| 130 | Molecular Ion [M]⁺ |
| 115 | [M - CH₃]⁺ |
| 101 | [M - C₂H₅]⁺ |
| 87 | [M - C₃H₇]⁺ |
| 73 | [M - C₄H₉]⁺ |
| 59 | [M - C₅H₁₁]⁺ |
| 45 | [CH₃CHOH]⁺ |
The Decisive Difference: Chiroptical Spectroscopy
The true differentiation between this compound and (S)-3-Octanol is achieved through chiroptical methods, which measure the interaction of the molecules with plane-polarized light.
Optical Rotation
Optical rotation is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal magnitude but in opposite directions.
| Enantiomer | Specific Rotation [α]D²⁰ | Direction of Rotation |
| This compound | Negative | Levorotatory (-) |
| (S)-3-Octanol | Positive | Dextrorotatory (+) |
Note: The exact value of specific rotation can vary with solvent and temperature.
Circular Dichroism (CD) Spectroscopy
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized by the user.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the 3-octanol sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the neat liquid 3-octanol sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the 3-octanol sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate column (e.g., a non-polar column like DB-5ms). The GC will separate the sample from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Optical Rotation Measurement
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to determine the zero point.
-
Sample Preparation: Prepare a solution of the 3-octanol sample of a known concentration (c, in g/mL) in a suitable solvent.
-
Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the 3-octanol sample in a UV-transparent solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest.
-
Instrument Setup: Place the sample in a cuvette of known pathlength and insert it into the CD spectropolarimeter.
-
Data Acquisition: Scan a range of wavelengths (typically in the UV region) and record the differential absorption of left and right circularly polarized light. A baseline spectrum of the solvent should also be recorded.
-
Data Processing: Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum. The data is typically reported in units of molar ellipticity.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic comparison of (R)- and (S)-3-Octanol.
Caption: Workflow for the spectroscopic comparison of 3-Octanol enantiomers.
A Comparative Guide to Assessing the Enantiomeric Purity of Commercial (R)-3-Octanol
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral starting materials is paramount. (R)-3-Octanol is a valuable chiral building block, and ensuring its enantiomeric purity is a critical quality control step. This guide provides a comparative overview of analytical methodologies for assessing the enantiomeric excess (e.e.) of commercial this compound, supported by experimental protocols and data presentation.
Comparison of Analytical Methods for Enantiomeric Purity Determination
The primary methods for determining the enantiomeric purity of chiral alcohols like 3-octanol (B1198278) are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.[1] Chiral GC is often the preferred method due to its high resolution and sensitivity for volatile compounds like 3-octanol.[2]
Table 1: Comparison of Analytical Techniques for Enantiomeric Excess (e.e.) Determination of 3-Octanol
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[1] | Separation of diastereomeric derivatives on an achiral stationary phase.[1] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1] |
| Sample Preparation | Simple dilution in a suitable solvent. Derivatization to an acetate (B1210297) ester can improve separation.[3] | Derivatization required to form diastereomers (e.g., using Mosher's acid).[1] | Derivatization with a chiral agent (e.g., Mosher's acid chloride) is necessary.[1] |
| Instrumentation | Gas Chromatograph with FID. | HPLC system with a UV detector. | NMR Spectrometer. |
| Resolution | Excellent. | Very Good. | Good, but can be limited by signal overlap. |
| Sensitivity | High. | High. | Moderate. |
| Speed | Fast analysis times are possible. | Can be slower due to the derivatization step and longer run times. | Relatively fast data acquisition. |
| Primary Advantage | Direct analysis with high resolution.[4] | Versatile and applicable to a wide range of compounds. | Provides structural information in addition to enantiomeric ratio. |
| Limitations | The compound must be volatile and thermally stable.[4] | Derivatization adds a step and the potential for analytical error. | Lower sensitivity and potential for peak overlap. |
Experimental Protocols
Chiral Gas Chromatography (GC) Protocol
This protocol details the determination of the enantiomeric excess of this compound using a chiral capillary gas chromatography column.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-octanol to determine the enantiomeric excess of a commercial sample.
Materials and Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[5]
-
Chiral Capillary Column: CP Chirasil-DEX CB (or equivalent β-cyclodextrin based column).[3][6]
-
Carrier Gas: Hydrogen or Helium.[5]
-
Sample: Commercial this compound.
-
Solvent: Hexane (B92381) or isopropanol (B130326) (high purity).[2]
-
Standard laboratory glassware.
Procedure:
-
Sample Preparation: Prepare a solution of the commercial this compound sample in hexane at a concentration of approximately 1 mg/mL.[5]
-
GC Instrument Setup:
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram. The (R)- and (S)-enantiomers will elute as two separate peaks.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The major peak will be this compound.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100.[1]
-
Expected Results: A high-purity commercial this compound sample should exhibit a large peak for the (R)-enantiomer and a very small or non-detectable peak for the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization Protocol
This protocol describes the determination of enantiomeric excess via the formation of diastereomeric esters using a chiral derivatizing agent.
Objective: To determine the enantiomeric excess of this compound by converting the enantiomers into diastereomers and separating them on a standard achiral HPLC column.
Materials and Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Achiral HPLC Column (e.g., Silica Gel).[1]
-
(R)-Mosher's acid chloride ((R)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[1]
-
Commercial this compound sample.
-
Anhydrous pyridine.
-
Anhydrous dichloromethane (B109758) (DCM).
-
Standard laboratory glassware for reactions and work-up.
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 5 mg of the commercial this compound sample in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-Mosher's acid chloride and stir the reaction at room temperature for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Extract the organic layer with a suitable solvent like diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric ester residue in the HPLC mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
The two diastereomers will be separated and appear as two distinct peaks in the chromatogram.
-
Integrate the peak areas of the two diastereomers.
-
The ratio of the peak areas corresponds to the enantiomeric ratio of the original 3-octanol sample.
-
Calculate the enantiomeric excess as described in the GC protocol.[1]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for chiral GC analysis of this compound.
Caption: Workflow for enantiomeric purity analysis by HPLC after derivatization.
References
Safety Operating Guide
Proper Disposal of (R)-3-Octanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (R)-3-Octanol is a critical component of laboratory safety protocols. For researchers, scientists, and professionals in drug development, adherence to established disposal procedures is essential to mitigate risks, ensure regulatory compliance, and protect the environment. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.[3]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1][3]
Handling:
-
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[1][2][3]
-
Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[1][2][4]
Quantitative Data for this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [3][5][6] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 174 - 176 °C[2][4][5] |
| Melting Point | -45 °C[4][5] |
| Flash Point | 67 - 68 °C[2][4][5] |
| Density | 0.818 g/cm³ at 25 °C[2][5] |
| Solubility | Soluble in alcohol and ether[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general operational plan for its proper disposal.
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, properly sealed, and chemically resistant container.
-
Store the waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from sources of ignition.[1]
-
Ensure the container is kept tightly closed to prevent leaks and evaporation.[1][2][3]
-
-
Disposal Method:
-
Professional Disposal Service: The most recommended method of disposal is to contact a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport chemical waste safely and in compliance with regulations.
-
Incineration: As a combustible material, this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and approved facility.
-
Do Not Pour Down the Drain: this compound should never be disposed of down the sink, as it can harm aquatic life and may be illegal.[1]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and immediately remove all ignition sources.[1][2][3]
-
Use an inert absorbent material, such as sand, earth, or vermiculite, to contain and soak up the spill.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[1][4]
-
-
Empty Container Disposal:
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (R)-3-Octanol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for (R)-3-Octanol, outlining operational procedures and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties
A fundamental understanding of this compound's properties is crucial for its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, nutty, warm, herbaceous | [1] |
| Boiling Point | 174-176 °C | [1][3] |
| Melting Point | -45 °C | [1] |
| Flash Point | 67 - 68 °C (152.6 - 154.4 °F) | [1] |
| Density | 0.818 - 0.82 g/mL at 25 °C | [1] |
| Vapor Pressure | ~1 mmHg at 20 °C | [1] |
| Solubility | Soluble in alcohol and ether | [1] |
Hazard Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[2][3] |
| Flammable Liquids (Category 4) | H227: Combustible liquid.[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations.[1]
| Protection Type | Specification | Source(s) |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory. | [1][2] |
| Hand Protection | Handle with chemically resistant gloves (e.g., Nitrile rubber, 0.4 mm). Gloves must be inspected prior to use. | [1][2] |
| Skin and Body Protection | Wear appropriate protective clothing, such as an impervious lab coat, to prevent skin exposure. | [1][5] |
| Respiratory Protection | If a risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, use a full-faced supplied air respirator. | [2][3] |
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: First-Aid Measures
In the event of an emergency, prompt and appropriate action is critical.
| Exposure Route | First-Aid Measure | Source(s) |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2][4] |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse. | [1][2][6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician. | [2][3][6] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2][3] |
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition.[1][3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]
-
Methods for Cleaning Up: Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable container for disposal according to local regulations.[1][3]
Disposal Plan
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation: Clearly label all containers with "this compound Waste".[5] Segregate this waste from other chemical wastes, especially strong oxidizing agents, to prevent hazardous reactions.[5]
-
Waste Collection and Storage: Collect this compound waste in a designated, properly sealed, and chemically resistant container.[5] Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.[5][7] Keep the container tightly closed.[5]
-
Disposal Method:
-
Professional Disposal Service: The recommended method is to contact a licensed hazardous waste disposal company.[5]
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber by a licensed facility.[5]
-
Do Not Pour Down the Drain: this compound should not be disposed of down the sink.[5]
-
Empty Container Disposal:
Empty containers of this compound must also be disposed of according to official regulations. Rinsate from cleaning these containers may be considered hazardous waste and should be collected and disposed of properly.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
